molecular formula C7H10BrNO B15238388 4-(Bromomethyl)oxane-4-carbonitrile CAS No. 1374656-55-9

4-(Bromomethyl)oxane-4-carbonitrile

Cat. No.: B15238388
CAS No.: 1374656-55-9
M. Wt: 204.06 g/mol
InChI Key: BODZWWWBFVYZBR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)oxane-4-carbonitrile is a useful research compound. Its molecular formula is C7H10BrNO and its molecular weight is 204.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1374656-55-9

Molecular Formula

C7H10BrNO

Molecular Weight

204.06 g/mol

IUPAC Name

4-(bromomethyl)oxane-4-carbonitrile

InChI

InChI=1S/C7H10BrNO/c8-5-7(6-9)1-3-10-4-2-7/h1-5H2

InChI Key

BODZWWWBFVYZBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CBr)C#N

Origin of Product

United States

Foundational & Exploratory

A Specialized Building Block for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Bromomethyl)oxane-4-carbonitrile (CAS 125552-89-8)

Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive technical overview of 4-(Bromomethyl)oxane-4-carbonitrile. Given the specialized nature of this reagent, this guide synthesizes available data from suppliers with established principles of organic chemistry to offer practical insights into its properties, synthesis, and potential applications.

Section 1: Core Chemical Identity and Physicochemical Properties

4-(Bromomethyl)oxane-4-carbonitrile is a unique bifunctional molecule incorporating a tetrahydropyran (oxane) ring, a nitrile group, and a reactive bromomethyl handle. This combination makes it a valuable building block, particularly for the synthesis of spirocyclic compounds where a quaternary center on an oxane ring is desired.

The presence of the electron-withdrawing nitrile group alpha to the bromomethyl-substituted carbon atom influences the molecule's reactivity and electronic properties. Its structural features are key to its utility in constructing complex molecular architectures.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 125552-89-8
Molecular Formula C7H10BrNO
Molecular Weight 204.06 g/mol
IUPAC Name 4-(bromomethyl)oxane-4-carbonitrile
Canonical SMILES C1COCC(C1)(CCBr)C#N
InChI Key YQBCNZYWMAJBCM-UHFFFAOYSA-N
Appearance White to off-white solid or powder
Purity Typically ≥95%
Solubility Soluble in dichloromethane, chloroform, ethyl acetate.General chemical knowledge

Section 2: Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for 4-(Bromomethyl)oxane-4-carbonitrile are not widely published, a plausible and efficient synthetic route can be designed based on well-established organic transformations. The most logical approach involves the alpha-functionalization of a pre-existing oxane-4-carbonitrile precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 4-oxacyclohexanone. The first step involves a Strecker-type reaction or a variation thereof to introduce the nitrile group and a hydroxymethyl group at the C4 position. The subsequent step is the conversion of the primary alcohol to the corresponding bromide.

Step-by-Step Protocol:

  • Cyanohydrin Formation and Functionalization (Hypothetical):

    • To a stirred solution of 4-oxacyclohexanone in a suitable solvent (e.g., a buffered aqueous solution), add a cyanide source like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).

    • This reaction forms the corresponding cyanohydrin intermediate.

    • A subsequent reaction, for instance with a formaldehyde equivalent followed by reduction, could lead to the 4-(hydroxymethyl)oxane-4-carbonitrile precursor. This is a simplified hypothesis; multi-step sequences are likely required.

  • Bromination of the Primary Alcohol:

    • The most reliable method for converting the resulting 4-(hydroxymethyl)oxane-4-carbonitrile to the target compound is through an Appel reaction or by using reagents like phosphorus tribromide (PBr₃).

    • Using PBr₃: Dissolve the alcohol precursor in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Slowly add PBr₃ (approximately 0.33-0.5 equivalents) dropwise. The reaction is exothermic.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • The reaction is then carefully quenched by pouring it over ice-water and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality in Protocol Design
  • Inert Atmosphere: The use of an inert atmosphere is crucial during the bromination step to prevent the reaction of PBr₃ with atmospheric moisture, which would form HBr and phosphorous acid, leading to unwanted side reactions.

  • Controlled Temperature: The initial cooling to 0 °C is a standard precaution to manage the exothermic nature of the reaction between PBr₃ and the alcohol, preventing potential thermal degradation of the product or solvent boiling.

  • Aprotic Solvent: A dry, aprotic solvent like DCM is selected to ensure it does not react with the brominating agent.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination start 4-Oxacyclohexanone inter1 4-(hydroxymethyl)oxane-4-carbonitrile start->inter1 Cyanation & Functionalization inter1_ref 4-(hydroxymethyl)oxane-4-carbonitrile final 4-(Bromomethyl)oxane-4-carbonitrile (CAS 125552-89-8) inter1_ref->final reagent PBr₃ or CBr₄/PPh₃ in dry DCM reagent->final

Caption: Proposed two-stage synthesis of the target compound.

Section 3: Reactivity and Synthetic Applications

The utility of 4-(Bromomethyl)oxane-4-carbonitrile stems from its two orthogonal reactive sites. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, while the nitrile group can undergo a variety of transformations.

Key Chemical Transformations
  • Nucleophilic Substitution (Sₙ2): The bromomethyl group is highly susceptible to displacement by a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups.

    • With N-nucleophiles: Amines, azides, and heterocycles can be readily alkylated to form new C-N bonds, a cornerstone of medicinal chemistry for accessing novel amine derivatives.

    • With O-nucleophiles: Alcohols and phenols can be used to form ethers, while carboxylates can form esters.

    • With S-nucleophiles: Thiols are excellent nucleophiles for this substrate, leading to the formation of thioethers.

    • With C-nucleophiles: Stabilized carbanions, such as those derived from malonates or cyanoacetates, can be used for C-C bond formation, enabling chain extension.

  • Nitrile Group Manipulations: The nitrile can be:

    • Hydrolyzed: To form a carboxylic acid or a primary amide, depending on the reaction conditions (acidic or basic).

    • Reduced: To a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Converted to a Tetrazole: Via reaction with an azide source (e.g., sodium azide), which is a common bioisosteric replacement for a carboxylic acid in drug design.

This dual reactivity makes it an ideal scaffold for building libraries of complex molecules, especially those containing a spiro-oxane motif.

G cluster_bromide Reactions at Bromomethyl Group (Sₙ2) cluster_nitrile Reactions at Nitrile Group center 4-(Bromomethyl)oxane-4-carbonitrile N_nuc Amine / Azide (R₂NH / NaN₃) center->N_nuc C-N Bond Formation O_nuc Alcohol / Phenol (R-OH) center->O_nuc Ether Formation S_nuc Thiol (R-SH) center->S_nuc Thioether Formation C_nuc Malonate Ester center->C_nuc C-C Bond Formation hydrolysis H₂O / H⁺ or OH⁻ center->hydrolysis -> Carboxylic Acid or Amide reduction LiAlH₄ or H₂/Pd center->reduction -> Primary Amine tetrazole NaN₃, NH₄Cl center->tetrazole -> Tetrazole Ring

Caption: Reactivity map of 4-(Bromomethyl)oxane-4-carbonitrile.

Section 4: Analytical Characterization

A comprehensive structural confirmation and purity assessment should be conducted using a combination of standard analytical techniques.

Table 2: Standard Analytical Protocols

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the diastereotopic protons of the oxane ring (typically in the 3.5-4.0 ppm and 1.5-2.5 ppm regions). A key singlet for the -CH₂Br protons (expected around 3.5-3.8 ppm).Structural confirmation and identification of key functional groups.
¹³C NMR A signal for the quaternary carbon C(CN)(CH₂Br) (around 40-50 ppm), a signal for the nitrile carbon (118-125 ppm), a signal for the -CH₂Br carbon (30-40 ppm), and signals for the oxane ring carbons.Confirms the carbon skeleton and the presence of the nitrile and bromomethyl groups.
FT-IR A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. C-H stretching bands below 3000 cm⁻¹. A C-O-C stretching band for the ether linkage around 1050-1150 cm⁻¹.Confirms the presence of key functional groups, especially the nitrile.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, showing a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).Confirms molecular weight and elemental composition (bromine presence).
HPLC/UPLC A single major peak under appropriate chromatographic conditions.Purity assessment.

Section 5: Safety, Handling, and Storage

As a reactive alkylating agent, 4-(Bromomethyl)oxane-4-carbonitrile requires careful handling to ensure personnel safety and maintain compound integrity.

  • Hazard Classification: While specific data is limited, it should be treated as a hazardous substance. It is likely an irritant to the skin, eyes, and respiratory system. Alkyl bromides are often classified as toxic and lachrymatory.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety glasses or goggles.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use tools (spatulas, scoops) to handle the solid material and prevent contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • PubChem Compound Summary for CID 21980838, 4-(bromomethyl)oxane-4-carbonitrile. National Center for Biotechnology Information. [Link]

The Strategic Blueprint for a Privileged Scaffold: A Technical Guide to 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring system, a saturated six-membered oxygen-containing heterocycle, stands as a cornerstone in contemporary medicinal chemistry.[1] Its prevalence in a wide array of natural products and pharmaceuticals underscores its importance as a "privileged scaffold."[1] The inherent structural features of the THP moiety, including its non-planar conformation and the presence of an oxygen atom capable of acting as a hydrogen bond acceptor, offer medicinal chemists a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Strategic incorporation of the THP motif has been shown to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents.[2]

This in-depth technical guide focuses on a specific, highly functionalized derivative: 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile . While direct literature on this exact compound is limited, its structural components—a gem-disubstituted tetrahydropyran core bearing both a reactive bromomethyl group and a versatile carbonitrile—suggest significant potential as a key building block in the synthesis of novel therapeutics. This guide will provide a comprehensive overview of its chemical identity, proposed synthetic strategies, predicted reactivity, and potential applications, particularly in the realm of targeted therapies. By synthesizing established chemical principles with insights from related structures, we aim to provide a forward-looking blueprint for the utilization of this promising, yet underexplored, chemical entity.

I. Chemical Identity and Physicochemical Properties

PropertyPredicted Value/Information
IUPAC Name 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile
Molecular Formula C7H10BrNO
Molecular Weight 204.06 g/mol
CAS Number Not assigned
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid
Solubility Predicted to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water is expected.
Stability Likely to be sensitive to strong bases and nucleophiles due to the presence of the bromomethyl group. Should be stored under inert atmosphere at low temperatures.

II. Synthetic Strategies: A Roadmap to a Key Intermediate

The synthesis of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile can be envisioned through a multi-step sequence, starting from readily available precursors. The key challenge lies in the geminal functionalization of the 4-position of the tetrahydropyran ring.

A. Synthesis of the Core Scaffold: Tetrahydro-2H-pyran-4-carbonitrile

A plausible and documented route to the core nitrile scaffold involves the dehydration of the corresponding primary amide.[3]

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile

  • Starting Material: Tetrahydro-2H-pyran-4-carboxamide.

  • Reagent: Thionyl chloride (SOCl₂).

  • Procedure:

    • To a solution of Tetrahydro-2H-pyran-4-carboxamide in a suitable inert solvent (e.g., dichloromethane), slowly add thionyl chloride at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with ice-water and basify the mixture with an aqueous solution of sodium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrahydro-2H-pyran-4-carbonitrile.[3]

B. Proposed Synthesis of 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

With the core nitrile in hand, the next critical step is the introduction of the bromomethyl group at the 4-position. This can be approached through the functionalization of a precursor alcohol.

Proposed Synthetic Pathway

G cluster_0 Synthesis of Precursor cluster_1 Final Bromination Step Start Tetrahydro-4H-pyran-4-one Step1 Cyanohydrin Formation Start->Step1 Intermediate1 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Final_Product 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile Step3->Final_Product

Caption: Proposed synthetic route to 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile.

Protocol 2: Proposed Synthesis of 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

  • Step 1: Cyanohydrin Formation from Tetrahydro-4H-pyran-4-one.

    • React Tetrahydro-4H-pyran-4-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin, 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile.

  • Step 2: Reduction of the Nitrile to the Primary Amine and Subsequent Hydroxymethylation (Alternative to direct hydroxymethylation).

    • An alternative to direct hydroxymethylation could involve the reduction of the nitrile to the corresponding amine, followed by diazotization and reaction with water to yield the hydroxymethyl group. However, a more direct approach is preferable.

  • Step 3: Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile.

    • A more direct route would involve the reaction of a suitable carbanion equivalent at the 4-position of a protected tetrahydropyran-4-one, followed by the introduction of the hydroxymethyl and cyano groups.

  • Step 4: Bromination of the Primary Alcohol.

    • The precursor, 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile, can be converted to the target compound via a standard bromination reaction. A common and effective method is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

III. Predicted Reactivity and Synthetic Utility

The synthetic value of 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile lies in the orthogonal reactivity of its two functional groups.

Reaction Scheme

G cluster_0 Reactions at the Bromomethyl Group cluster_1 Reactions of the Nitrile Group Target 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, azides, thiols) Target->Nucleophilic_Substitution Grignard_Formation Grignard Reagent Formation Target->Grignard_Formation Wittig_Reaction Wittig Reaction Precursor Target->Wittig_Reaction Hydrolysis_Carboxylic_Acid Hydrolysis to Carboxylic Acid Target->Hydrolysis_Carboxylic_Acid Reduction_Amine Reduction to Primary Amine Target->Reduction_Amine Addition_Organometallics Addition of Organometallics (e.g., Grignard reagents) Target->Addition_Organometallics

Caption: Predicted reactivity of 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile.

  • The Bromomethyl Group: This primary bromide is an excellent electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and alkoxides. It can also be converted to the corresponding Grignard reagent or used to form a phosphonium ylide for Wittig-type reactions.

  • The Nitrile Group: The carbonitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also undergo addition reactions with organometallic reagents to form ketones.

This dual reactivity makes 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile a valuable intermediate for the construction of complex molecular architectures, particularly spirocyclic compounds and other highly substituted tetrahydropyrans.

IV. Potential Applications in Drug Discovery

The structural motifs present in 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile suggest its potential as a precursor for the synthesis of biologically active molecules.

  • Scaffold for Kinase Inhibitors: The related compound, 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, is used in the synthesis of CDK9 inhibitors.[4] This highlights the potential of the tetrahydropyran-4-carbonitrile core as a scaffold for targeting kinases. The bromomethyl group can be converted to an aminomethyl group, or other functionalities, to interact with the active site of kinases.

  • Building Block for GPCR Ligands: The tetrahydropyran ring is a common feature in ligands for G-protein coupled receptors (GPCRs), such as histamine H3 receptor antagonists.[2] The ability to introduce diverse substituents via the bromomethyl group allows for the exploration of structure-activity relationships in the development of novel GPCR modulators.

  • Probes for Chemical Biology: The reactive bromomethyl group can be used to attach fluorescent dyes, biotin tags, or other probes to the tetrahydropyran scaffold. These tagged molecules can be valuable tools for studying biological systems and target engagement.

V. Safety and Handling

As a brominated organic compound, 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is expected to be an irritant to the eyes, skin, and respiratory system. Due to its reactive nature, it should be stored in a cool, dry place under an inert atmosphere.

Conclusion

While 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile may not yet be a common commercially available building block, its potential as a versatile intermediate in medicinal chemistry is clear. The combination of a privileged tetrahydropyran scaffold with two orthogonally reactive functional groups at a quaternary center provides a unique platform for the synthesis of novel and complex molecules. This guide has outlined its predicted properties, proposed synthetic routes, and potential applications, offering a foundation for researchers and drug development professionals to explore the utility of this promising compound in the quest for new therapeutics.

References

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Beyond Flatland: The Chemistry, Synthesis, and Applications of 4-(Bromomethyl)tetrahydropyran-4-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized heterocycles to complex, three-dimensional sp³-rich frameworks is a defining paradigm in modern medicinal chemistry. At the heart of this structural evolution is 4-(bromomethyl)tetrahydropyran-4-carbonitrile (CAS: 1374656-55-9), a highly functionalized, bifunctional aliphatic building block. By featuring both a versatile nitrile group and a reactive bromomethyl moiety on a quaternary carbon, this compound serves as the linchpin intermediate for synthesizing spirocyclic bioisosteres—most notably, 7-oxa-2-azaspiro[1]nonane.

This technical guide provides an authoritative, self-validating framework for the synthesis, characterization, and pharmacological application of 4-(bromomethyl)tetrahydropyran-4-carbonitrile, designed for researchers and drug development professionals.

Part 1: Chemical Properties & Structural Significance

The utility of 4-(bromomethyl)tetrahydropyran-4-carbonitrile stems from its dense functionalization. The tetrahydropyran ring provides a metabolically stable, hydrophilic core, while the C4 quaternary center dictates a rigid 3D vector. The nitrile acts as a masked primary amine or carboxylic acid, and the adjacent bromomethyl group serves as an ideal electrophile for intramolecular cyclization.

Table 1: Physicochemical & Structural Data
PropertyValue / Description
Chemical Name 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile
CAS Number
Molecular Formula C₇H₁₀BrNO
Molecular Weight 204.06 g/mol
SMILES String N#CC1(CBr)CCOCC1
Storage Conditions 2-8°C, under inert atmosphere (Argon/Nitrogen)
Key Reactivity Electrophilic substitution (C-Br), Nitrile reduction/hydrolysis

Part 2: Mechanistic Synthesis Workflows

To ensure high yields and prevent side reactions (such as ether cleavage or nitrile hydrolysis), the synthesis of 4-(bromomethyl)tetrahydropyran-4-carbonitrile must be meticulously controlled. The following protocols are designed as self-validating systems , integrating in-process controls (IPCs) to guarantee experimental integrity.

Protocol 1: Hydroxymethylation of Tetrahydropyran-4-carbonitrile

Objective: Form the C4 quaternary center via one-carbon homologation.

  • Preparation: Charge a flame-dried Schlenk flask with tetrahydropyran-4-carbonitrile (1.0 eq) and anhydrous THF (0.5 M). Cool the system to -78°C under an argon atmosphere.

  • Deprotonation: Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 30 minutes.

    • Causality: LDA is a sterically hindered, non-nucleophilic base. Maintaining -78°C is critical to ensure kinetic enolate formation and prevent self-condensation of the nitrile.

  • Electrophilic Addition: Add paraformaldehyde (3.0 eq) in a single portion. Allow the reaction to slowly warm to -20°C over 2 hours.

    • Causality: Paraformaldehyde depolymerizes in situ, providing a steady, low concentration of highly electrophilic formaldehyde. This controlled release prevents over-alkylation.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material and the emergence of a polar spot confirms conversion. ¹H NMR will reveal a new singlet integrating to 2H at ~3.7 ppm, corresponding to the newly formed -CH₂OH group.

Protocol 2: Appel Bromination to the Target Compound

Objective: Convert the primary alcohol to a bromide without compromising the nitrile or ether.

  • Preparation: Dissolve the 4-(hydroxymethyl)tetrahydropyran-4-carbonitrile intermediate in anhydrous Dichloromethane (DCM). Add Carbon Tetrabromide (CBr₄, 1.2 eq) and cool to 0°C.

  • Bromination: Add Triphenylphosphine (PPh₃, 1.2 eq) in small portions over 15 minutes.

    • Causality: The operates under mild, neutral conditions. Utilizing harsh reagents like PBr₃ or HBr carries a high risk of hydrolyzing the sensitive nitrile or cleaving the tetrahydropyran ether ring. PPh₃/CBr₄ ensures clean, chemoselective halogenation.

  • Maturation: Stir the mixture for 2 hours at room temperature. Precipitate the triphenylphosphine oxide byproduct using cold hexanes and filter.

  • Self-Validation (IPC): Monitor via ReactIR. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) validates the reaction. GC-MS will confirm the target mass (m/z 203/205), displaying the classic 1:1 isotopic pattern indicative of a single bromine atom.

Part 3: Application in Drug Development - Spirocyclic Bioisosteres

In modern drug design, planar amines like piperidine and morpholine often suffer from high lipophilicity, poor aqueous solubility, and off-target toxicities (e.g., hERG channel inhibition). By converting 4-(bromomethyl)tetrahydropyran-4-carbonitrile into , medicinal chemists can "escape from flatland," drastically improving the ADME/Tox profile of a drug candidate.

Protocol 3: Chemoselective Reduction and Spirocyclization
  • Reduction: Dissolve 4-(bromomethyl)tetrahydropyran-4-carbonitrile in anhydrous THF at 0°C. Add Borane-THF complex (BH₃·THF, 2.0 eq) dropwise.

    • Causality: Borane chemoselectively reduces the nitrile to a primary amine. Using Lithium Aluminum Hydride (LiAlH₄) carries a severe risk of concomitant reductive dehalogenation of the C-Br bond.

  • Cyclization: After refluxing for 4 hours, quench with MeOH. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and heat to 60°C for 6 hours.

    • Causality: The base neutralizes the amine-borane complex, freeing the primary amine to execute an intramolecular Sₙ2 attack on the bromomethyl carbon, forging the highly strained azetidine ring.

  • Self-Validation (IPC): LC-MS will show the final spirocycle mass (M+H = 128.1). ¹³C NMR will confirm the disappearance of the nitrile carbon (~120 ppm) and the emergence of the spiro-quaternary carbon (~40 ppm).

Part 4: Data Presentation & Visualization

Table 2: ADME Comparison (Planar vs. Spirocyclic Amines)
ParameterMorpholine / Piperidine7-Oxa-2-azaspiro[1]nonanePharmacological Impact
Fsp³ (Fraction sp³) ~0.831.00Higher 3D character, better target specificity
Lipophilicity (cLogP) BaselineLowered by ~0.5 - 1.0Improved aqueous solubility
hERG Liability (IC₅₀) Often < 10 µM (High Risk)> 30 µM (Low Risk)Reduced cardiotoxicity
Metabolic Stability Susceptible to α-oxidationHighly resistantExtended half-life (t₁/₂)
Visualizing the Synthetic and Pharmacological Logic

Synthesis A Tetrahydropyran-4-carbonitrile B LDA, -78°C Paraformaldehyde A->B C 4-(Hydroxymethyl)tetrahydropyran -4-carbonitrile B->C D CBr4, PPh3 (Appel Reaction) C->D E 4-(Bromomethyl)tetrahydropyran -4-carbonitrile D->E F 1. BH3·THF (Reduction) 2. DIPEA (Cyclization) E->F G 7-Oxa-2-azaspiro[3.5]nonane (Spirocyclic Bioisostere) F->G

Synthetic workflow from tetrahydropyran-4-carbonitrile to 7-oxa-2-azaspiro[1]nonane.

ADME_Logic Start Planar Amines (e.g., Piperidine) Spiro Spirocyclic Substitution (7-Oxa-2-azaspiro[3.5]nonane) Start->Spiro Bioisosteric Replacement Prop1 Increased 3D Character (Fsp3 Fraction ↑) Spiro->Prop1 Prop2 Lower Lipophilicity (LogD ↓) Spiro->Prop2 Prop3 Altered Basic pKa Spiro->Prop3 Out1 Reduced hERG Toxicity Prop1->Out1 Out3 Higher Metabolic Stability Prop1->Out3 Out2 Improved Aqueous Solubility Prop2->Out2 Prop3->Out3

Pharmacological logic for replacing planar amines with spirocyclic bioisosteres.

Part 5: Conclusion & Future Perspectives

4-(Bromomethyl)tetrahydropyran-4-carbonitrile is far more than a simple alkyl halide; it is a gateway molecule to the next generation of spirocyclic therapeutics. By mastering its chemoselective reactivity—specifically through controlled hydroxymethylation, mild Appel bromination, and precise borane-mediated reduction—chemists can reliably generate 7-oxa-2-azaspiro[1]nonane scaffolds. As the pharmaceutical industry continues to prioritize high Fsp³ fractions to mitigate off-target toxicities, the strategic utilization of this intermediate will remain a cornerstone of advanced drug discovery workflows[2].

Part 6: References

  • Functionalized Derivatives of 2-azaspiro[3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[1]nonane-1-carboxylic Acid for Drug Design French-Ukrainian Journal of Chemistry / ResearchGate URL:[Link]

  • WO2022029666A1 - Pharmacologically Active Heterocyclic-Substituted Pyrazolo[1,5-a]Pyrimidine Derivatives Google Patents URL:

Sources

Structure of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure, Synthesis, and Applications of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile, a bifunctional heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. The document elucidates the molecule's structural features, proposes a detailed synthetic pathway, and explores its reactivity and potential applications in the development of novel therapeutics. This guide is intended for researchers and professionals in the fields of drug discovery, chemical synthesis, and materials science, offering both theoretical insights and practical guidance.

Introduction and Molecular Overview

The tetrahydropyran (THP) moiety is a prevalent scaffold in a vast array of natural products and pharmaceuticals, valued for its favorable metabolic stability and ability to engage in hydrogen bonding. The introduction of strategically placed functional groups onto the THP ring can lead to the development of novel chemical entities with tailored biological activities. 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile is a particularly interesting, yet underexplored, derivative. It features a quaternary carbon at the 4-position, substituted with both a reactive bromomethyl group and a versatile nitrile functionality. This unique arrangement offers multiple avenues for chemical elaboration, making it a potentially valuable intermediate for the synthesis of complex molecules, including spirocyclic systems.[1]

Structural Analysis

The structure of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile is characterized by a saturated six-membered oxygen-containing ring. The chair conformation is the most stable arrangement for the tetrahydropyran ring. The C4 carbon is a stereocenter, and the substituents—a bromomethyl group and a nitrile group—can be in either axial or equatorial positions. The presence of the bulky bromomethyl group may influence the conformational preference of the ring.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 4-(bromomethyl)tetrahydro-2H-pyran, is provided in the table below.[2][3][4][5] These properties are expected to be similar for the 4-carbonitrile derivative.

PropertyValueSource
Molecular Formula C₆H₁₁BrO[2]
Molecular Weight 179.05 g/mol [2]
Boiling Point 88 °C[2]
Density 1.359 g/cm³ (Predicted)[2]
Refractive Index 1.49[2]
Storage Temperature Inert atmosphere, -20°C[2]

Proposed Synthesis and Mechanistic Insights

While a direct, documented synthesis of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles. The proposed pathway commences with the commercially available tetrahydropyran-4-one and proceeds through a cyanohydrin intermediate.

Synthetic Pathway A Tetrahydropyran-4-one B Tetrahydropyran-4-one Cyanohydrin A->B TMSCN, ZnI₂ C 4-Cyanotetrahydro-2H-pyran-4-yl Acetate B->C Ac₂O, Pyridine D 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile C->D Allyltrimethylsilane, TMSOTf then NBS Reactivity Pathways A 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile B Nucleophilic Substitution Products (Ethers, Amines, Thioethers, etc.) A->B Nu⁻ C 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide A->C 1. H₂/Catalyst 2. H₂O₂/OH⁻ D 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carboxylic Acid A->D 1. H₃O⁺ 2. Reduction E Spirocyclic Compounds A->E Intramolecular Cyclization

Sources

4-(Bromomethyl)oxane-4-carbonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(Bromomethyl)oxane-4-carbonitrile in Organic Solvents[1]

Executive Summary & Compound Architecture

4-(Bromomethyl)oxane-4-carbonitrile is a specialized heterocyclic building block characterized by a tetrahydropyran (oxane) core featuring a quaternary carbon at the 4-position.[1][2] This quaternary center is substituted with two distinct functional groups: a polar, electron-withdrawing nitrile (cyano) group and a reactive electrophilic bromomethyl group.[1][2]

Understanding the solubility profile of this compound is critical for its primary application: the synthesis of spirocyclic amines, quaternary amino acids, and pharmaceutical intermediates (e.g., opioid receptor modulators or antihistamines).[2]

Physicochemical Profile:

  • Molecular Weight: 204.07 g/mol [2]

  • Physical State: Low-melting solid or viscous oil (dependent on purity and polymorph).[1][2]

  • Polarity: Moderate-High.[1][2] The vector sum of the nitrile dipole and the ether oxygen creates a significant molecular dipole, rendering it highly soluble in polar aprotic solvents.[2]

Solubility Profile: Theoretical & Empirical Matrix

The solubility of 4-(Bromomethyl)oxane-4-carbonitrile is governed by dipole-dipole interactions .[1] The tetrahydropyran ring provides lipophilicity, while the nitrile group demands polar solvation.[2]

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic RationaleApplication Context
Halogenated Dichloromethane (DCM), ChloroformExcellent High solvation energy for alkyl bromides; "Like dissolves like" (polar aprotic).[1][2]Preferred reaction medium for bromination (Appel reaction) and extraction.[2]
Polar Aprotic THF, Ethyl Acetate, AcetoneExcellent Strong dipole interactions stabilize the nitrile moiety.[2]Standard solvents for nucleophilic substitution reactions and chromatography.
Polar Aprotic (High BP) DMF, DMSO, DMAcHigh High dielectric constant solubilizes the compound readily, though removal is difficult.[2]Used for S_N2 reactions (e.g., azide displacement) requiring elevated temperatures.[2]
Aromatic Hydrocarbons Toluene, BenzeneModerate to Good Pi-stacking is absent, but van der Waals forces allow dissolution, especially when heated.[2]Useful for azeotropic drying or phase-transfer catalysis.[1]
Alcohols (Protic) Methanol, Ethanol, IPAModerate Soluble, but potential for solvolysis (nucleophilic attack by ROH) at high temps.[2]Recrystallization co-solvent (e.g., EtOH/Heptane).[2]
Aliphatic Hydrocarbons Hexane, Heptane, PentaneLow / Insoluble Polarity mismatch.[2] The compound is too polar for non-polar alkane chains.[2]Used as an antisolvent to precipitate the product or wash away impurities.
Aqueous WaterInsoluble The hydrophobic oxane ring and alkyl bromide chain outweigh the nitrile's polarity.[2]Ideal for aqueous workup (phase separation).[2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For precise solubility data in a specific solvent system.[2]

  • Preparation: Weigh 100 mg of 4-(Bromomethyl)oxane-4-carbonitrile into a tared 4 mL vial.

  • Addition: Add the target solvent in 50 µL increments using a micropipette.

  • Equilibration: Vortex for 30 seconds after each addition. If undissolved solids remain, sonicate for 1 minute at 25°C.

  • Endpoint: Record the volume (

    
    ) required to achieve a clear, particle-free solution.
    
  • Calculation:

    
    
    
Protocol B: Purification via Solvent Switching (Recrystallization)

Since the compound often exists as a low-melting solid, purification requires a careful balance of solvent polarity.[1][2]

  • Dissolution: Dissolve the crude material in the minimum amount of warm Ethyl Acetate (approx. 40°C).[2]

  • Antisolvent Addition: Slowly add Heptane or Hexane dropwise with stirring until a persistent cloudiness (turbidity) appears.[2]

  • Nucleation: Add a few drops of Ethyl Acetate to restore clarity, then remove from heat.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer.

  • Filtration: Collect crystals via vacuum filtration and wash with cold Heptane.

Strategic Visualization

Figure 1: Solvent Selection Decision Tree

A logic flow for selecting the correct solvent based on the intended process step.

SolventSelection Start Objective: Select Solvent for 4-(Bromomethyl)oxane-4-carbonitrile ProcessType What is the Process Step? Start->ProcessType Reaction Chemical Reaction ProcessType->Reaction Purification Purification / Isolation ProcessType->Purification Analysis Analysis (NMR/LCMS) ProcessType->Analysis RxnType Reaction Type? Reaction->RxnType Method Method? Purification->Method SolventCDCl3 CDCl3 or DMSO-d6 (Standard) Analysis->SolventCDCl3 Nucleophilic Nucleophilic Subst. (e.g., Azide, Cyanide) RxnType->Nucleophilic Reduction Reduction / Modification RxnType->Reduction SolventDMF Select: DMF or DMSO (High Solubility, High BP) Nucleophilic->SolventDMF SolventTHF Select: THF or DCM (Excellent Solubility, Low BP) Reduction->SolventTHF Column Chromatography Method->Column Cryst Recrystallization Method->Cryst SolventHexEtOAc Gradient: Hexane / EtOAc (Start 10% EtOAc) Column->SolventHexEtOAc SolventAlcHept System: EtOH / Heptane (Solvent / Antisolvent) Cryst->SolventAlcHept

Caption: Decision matrix for solvent selection based on operational requirements (Reaction vs. Purification).

Synthesis Context & Handling

Synthesis Pathway Implications

The solubility profile is best understood through the compound's common synthesis route: the Appel Reaction of 4-cyano-4-hydroxymethyltetrahydropyran.[1][2]

  • Precursor: 4-cyano-4-hydroxymethyltetrahydropyran (Soluble in DCM, THF).[1][2]

  • Reagents: Carbon Tetrabromide (

    
    ) + Triphenylphosphine (
    
    
    
    ).[2]
  • Solvent: Dichloromethane (DCM) is the industry standard here.[2] The target compound remains in solution while the byproduct, Triphenylphosphine Oxide (

    
    ), can be precipitated out by adding non-polar solvents (Hexane/Ether) or removed via chromatography.[2]
    
Safety & Stability
  • Lachrymator: Like many alkyl bromides, this compound is a potential lachrymator and skin irritant.[2] Handle only in a fume hood.

  • Stability: Stable in non-nucleophilic organic solvents (DCM, Toluene).[2] Avoid prolonged storage in nucleophilic solvents (MeOH, Water) or basic media (Amines) to prevent unwanted substitution or hydrolysis of the nitrile.[2]

References

  • PubChem. (2025).[3] Compound Summary: 4-(Bromomethyl)oxane-4-carbonitrile.[1] National Library of Medicine. [Link][1]

  • Organic Syntheses. (1974). General Procedures for Bromination of Primary Alcohols (Appel Reaction). Org. Synth. Coll. Vol. 5. [Link]

Sources

Technical Guide: Tetrahydropyran Derivatives in Medicinal Chemistry

[1][2]

Executive Summary

The tetrahydropyran (THP) ring system represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between lipophilic carbocycles and metabolically labile open-chain ethers. As a bioisostere of cyclohexane, THP offers a strategic advantage: it lowers lipophilicity (

Part 1: Structural & Physicochemical Rationale[3]

The "Polar Hydrophobic" Effect

In lead optimization, replacing a phenyl ring or cyclohexane with a THP ring is a high-impact strategy. The THP ether oxygen acts as a hydrogen bond acceptor (HBA), which can interact with backbone amides or specific residues (e.g., serine/threonine) in the target protein's binding pocket.

Comparative Metrics:

Scaffold LogP (approx) H-Bond Acceptors Polar Surface Area (Ų) Metabolic Risk
Cyclohexane ~3.4 0 0 Low (Oxidation)
Phenyl ~2.1 0 0 High (Epoxidation/ hydroxylation)

| Tetrahydropyran | ~1.4 | 1 | ~9.2 | Low (Stable ether) |

Conformational Bias and the Anomeric Effect

Unlike cyclohexane, which exists primarily in a chair conformation driven solely by steric factors, THP derivatives substituted at the C2 position are influenced by the anomeric effect . Electronegative substituents at C2 prefer the axial orientation to maximize orbital overlap between the oxygen lone pair (


  • Medicinal Implication: When designing C-glycoside mimetics (like SGLT2 inhibitors), controlling this stereochemistry is critical for binding affinity.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy a THP scaffold during Lead Optimization.

THP_Decision_TreeStartLead Compound OptimizationIssue1Is Solubility < 10 µM?Start->Issue1Issue2Is Metabolic Clearance High?Issue1->Issue2NoAction1Replace Phenyl/Cyclohexylwith THPIssue1->Action1Yes (Reduce LogP)Issue2->Action1Yes (Block oxidation)Action2Check CYP450 SitesIssue2->Action2NoAction3Consider Oxetane orPolar Surface Area TuningAction2->Action3Further Optimization

Figure 1: Strategic decision tree for introducing tetrahydropyran scaffolds to modulate physicochemical properties.

Part 2: Synthetic Architectures

The Prins Cyclization

The acid-catalyzed condensation of aldehydes with homoallylic alcohols (Prins reaction) is the most robust method for constructing substituted THP rings. It allows for the rapid assembly of 2,4,6-trisubstituted THP systems with high diastereoselectivity.

  • Mechanism: Protonation of the aldehyde generates an oxocarbenium ion, which undergoes electrophilic attack by the alkene.[1] A subsequent capture by a nucleophile (or internal hydroxyl) closes the ring.

  • Stereocontrol: The reaction typically proceeds via a chair-like transition state, placing substituents in equatorial positions to minimize 1,3-diaxial interactions.

C-Aryl Glycosylation (The "Gliflozin" Route)

For SGLT2 inhibitors, the challenge is synthesizing a glucose-like THP ring attached to an aromatic system via a carbon-carbon bond (C-glycoside). Unlike O-glycosides, these are resistant to hydrolysis by

Key Synthetic Strategy:

  • Lithiation: Halogen-lithium exchange on the aglycone aryl halide.

  • Addition: Nucleophilic attack on a protected gluconolactone.

  • Reduction: Stereoselective reduction of the resulting lactol to the ether.

Part 3: Therapeutic Case Study – SGLT2 Inhibitors[5][6][7]

The "Gliflozins" (Empagliflozin, Dapagliflozin) revolutionized diabetes therapy by inhibiting Sodium-Glucose Co-Transporter 2 (SGLT2) in the proximal renal tubule.

Structural Evolution
  • Phlorizin (Natural Product): An O-glycoside.[2][3] Potent but metabolically unstable (hydrolyzed by glucosidases).

  • Dapagliflozin (First-in-Class): Replaced the O-linkage with a C-C bond. This required the THP ring (glucose mimic) to be chemically bonded to the distal aromatic ring.

  • Empagliflozin: Optimized the distal aryl ring (tetrahydrofuran fused) to improve selectivity for SGLT2 over SGLT1.

Mechanism of Action Visualization

SGLT2_MechanismGlomerulusGlomerular Filtration(Glucose enters tubule)SGLT2SGLT2 Transporter(Proximal Tubule)Glomerulus->SGLT2Glucose LoadReabsorptionGlucose Reabsorption(Back to Blood)SGLT2->ReabsorptionNormal FunctionExcretionUrinary Excretion(Glycosuria)SGLT2->ExcretionBlocked by InhibitorInhibitorTHP-based Inhibitor(Empagliflozin)Inhibitor->SGLT2Competitive Binding

Figure 2: Mechanism of SGLT2 inhibition. The THP moiety mimics glucose, competitively binding to the transporter without being transported.

Part 4: Advanced Experimental Protocols

Protocol 1: Stereoselective Reduction of C-Aryl Lactols (Empagliflozin Precursor)

Rationale: This step converts the hemiacetal (lactol) formed after aryl addition into the stable C-glucoside (THP ether). The choice of silane and Lewis acid dictates the stereochemistry (

Reagents:

  • Substrate: Protected C-aryl lactol (1.0 equiv)

  • Reagent: Triethylsilane (

    
    , 3.0 equiv)
    
  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    , 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) / Acetonitrile (1:1)

Procedure:

  • Preparation: Dissolve the crude lactol (dried azeotropically with toluene) in anhydrous DCM/Acetonitrile under

    
     atmosphere. Cool to -10°C.
    
  • Addition: Add

    
     via syringe pump over 10 minutes.
    
  • Activation: Dropwise addition of

    
    . Maintain internal temperature below 0°C to prevent ring opening.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC for disappearance of the lactol peak.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to obtain the pure

    
    -C-aryl glucoside.
    
Protocol 2: General Prins Cyclization for 4-Hydroxy-THP

Rationale: Efficiently generates the THP core from simple aldehydes and homoallylic alcohols.

Procedure:

  • Mix: Combine benzaldehyde (10 mmol) and 3-buten-1-ol (12 mmol) in dry DCM (50 mL).

  • Catalyze: Add TFA (trifluoroacetic acid, 20 mol%) at 0°C.

  • Cyclize: Stir at room temperature for 12 hours.

  • Isolate: Quench with water, extract, and purify via silica gel chromatography (Hexane/EtOAc).

References

  • Pastor, I. M., & Yus, M. (2007). The Prins Reaction: Advances and Applications. Current Organic Chemistry, 11(10), 925–957.[1] Retrieved from [Link]

  • Wang, X., et al. (2014).[4] Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside.[4] Organic Letters, 16(15), 4090–4093. Retrieved from [Link]

  • Murakata, M., & Nag, M. (2023). Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Heterocycles, 106(11), 1777.[2] Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]

Executive Summary: Escaping the Lipophilic Trap

Author: BenchChem Technical Support Team. Date: March 2026

The cyclohexane ring is a cornerstone of medicinal chemistry—a versatile, lipophilic spacer that provides volume and defined exit vectors. However, in modern drug discovery, it frequently becomes a liability. Its high lipophilicity (LogP) contributes to poor solubility, and its abundant secondary carbons are prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450).

This guide provides a technical roadmap for replacing cyclohexane with advanced bioisosteres. We move beyond simple heteroatom swaps to explore rigidified, sp³-rich scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane, which offer superior physicochemical profiles while strictly maintaining pharmacophoric geometry.

Physicochemical Drivers for Substitution

Before selecting a bioisostere, the specific liability of the cyclohexane moiety must be diagnosed. Use the following decision matrix to select the appropriate scaffold.

Decision Matrix: Selecting the Right Bioisostere

Bioisostere_Decision_Tree Start Cyclohexane Liability? High_LogP High Lipophilicity (LogP > 3) Start->High_LogP Metabolic Metabolic Instability (P450 Oxidation) Start->Metabolic Geometry Need Rigid Linear Vector Start->Geometry THP Tetrahydropyran (THP) (Lowers LogP ~1.0) High_LogP->THP Neutral Piperidine Piperidine (Introduces Basicity) High_LogP->Piperidine Basic BCP Bicyclo[1.1.1]pentane (Blocks Metabolism) Metabolic->BCP Remove CH2s Difluoro 4,4-Difluorocyclohexane (Blocks Soft Spot) Metabolic->Difluoro Electronic Deactivation Geometry->BCP Short Spacer (1.85 Å) Cubane Cubane (Volume Match) Geometry->Cubane Large Spacer (2.72 Å)

Figure 1: Strategic decision tree for cyclohexane replacement based on physicochemical liabilities.

Class I: Heterocyclic Switches (Solubility & LogP)

The most direct method to reduce lipophilicity is the "mutational" replacement of a methylene (-CH₂-) unit with a heteroatom (-O-, -N-).

Tetrahydropyran (THP)[1]
  • Mechanism: Replacing C4 with oxygen reduces LogP by approximately 1.0–1.2 units due to the polarity of the ether linkage.

  • Structural Impact: The C-O bond length (1.43 Å) is shorter than C-C (1.54 Å), slightly compressing the ring, but the chair conformation is largely preserved.

  • Application: In the optimization of Venetoclax , cyclohexyl groups were scrutinized. While Venetoclax retains a cyclohexenyl moiety, early SAR studies often utilize THP to mitigate the "grease" of multiple hydrophobic cores.

  • Caution: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA). Ensure this does not introduce a desolvation penalty in a hydrophobic pocket.

Piperidine
  • Mechanism: Introduces a basic amine (pKa ~10-11).

  • Benefit: drastically improves aqueous solubility via protonation at physiological pH.

  • Risk: Can introduce hERG liability or phospholipidosis if the molecule becomes too amphiphilic.

Class II: Rigidified Scaffolds (Metabolic Stability)

When the cyclohexane ring is a "soft spot" for metabolism (typically at the C3/C4 positions), rigidified cage hydrocarbons are the gold standard. They eliminate abstractable secondary hydrogens and prevent the ring from adopting high-energy conformations required for enzymatic oxidation.

Bicyclo[1.1.1]pentane (BCP)

The BCP motif is currently the most impactful bioisostere in medicinal chemistry.[1]

  • Geometry: It provides a linear, rod-like geometry (exit vectors at 180°).

  • Size: The distance between bridgehead carbons is ~1.85 Å, shorter than the para-phenyl (2.79 Å) or 1,4-cyclohexyl (2.60 Å) distance.[2] This "contraction" can sometimes tighten binding affinity.[3]

  • Metabolic Armor: The C-H bonds at the bridgehead positions are strong, and the cage structure is resistant to oxidative opening.

  • Case Study:

    
    -Secretase Inhibitors (BMS-708,163) .
    
    • Problem: The parent phenyl/cyclohexyl analogs suffered from rapid metabolism and poor permeability.

    • Solution: Replacement with a BCP core maintained potency (IC50 = 0.178 nM) while significantly improving oral exposure (AUC) and solubility.

Cubane
  • Geometry: A perfect cube. The diagonal distance (2.72 Å) is a near-perfect match for the benzene ring diameter.

  • Application: Used when the BCP spacer is too short. Cubane is non-aromatic but occupies a similar volume to phenyl/cyclohexane, offering a "saturated" alternative that escapes the flatland of aromatic rings.

Comparative Data Analysis

The following table summarizes the impact of swapping a 1,4-disubstituted cyclohexane core with its bioisosteres.

ScaffoldLogP ImpactSolubilityMetabolic StabilityExit Vector AngleKey Feature
Cyclohexane BaselineLowLow (C3/C4 oxidation)~180° (trans)Flexible Chair
Tetrahydropyran -1.2HighMedium~180°H-Bond Acceptor
Bicyclo[1.1.1]pentane -0.5MediumHigh 180° (Linear)Rigid / Compact
Cubane ~0MediumHigh180° (Diagonal)Volume Match
4,4-Difluorocyclohexane -0.3LowHigh~180°Electronic w/g

Experimental Protocols

Protocol: Synthesis of BCP-Amine Analogue

Context: Installing the BCP moiety is non-trivial compared to standard reductive amination. This protocol utilizes [1.1.1]propellane "strain-release" chemistry to generate a BCP-amine scaffold.

Reagents:

  • [1.1.1]Propellane (0.5 M in Et₂O/Pentane)

  • Secondary Amine (R₂NH)

  • Isopropylmagnesium chloride (iPrMgCl)

Workflow:

  • Turbo-Amidation: Dissolve the secondary amine (1.0 equiv) in dry THF under Argon. Cool to -78°C.

  • Activation: Add iPrMgCl (1.1 equiv) dropwise. Stir for 30 mins to generate the magnesium amide.

  • Strain Release: Cannulate the [1.1.1]propellane solution (1.2 equiv) into the reaction mixture. The amide anion attacks the bridgehead carbon, breaking the central bond.

  • Quench/Functionalization:

    • Option A (Hydro-amination): Quench with MeOH to yield the BCP-amine.

    • Option B (Cross-coupling): Add a transition metal catalyst (e.g., Pd/Cu) and an electrophile to functionalize the second bridgehead carbon.

  • Purification: BCP amines are often volatile. Isolate as HCl salts via precipitation from ether.

Protocol: Microsomal Stability Assay (Validation)

Context: To verify if the bioisostere improved metabolic stability.

  • Preparation: Prepare 10 mM stock of Test Compound (Cyclohexane vs. BCP analogue) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance:
    
    
    
    

Visualizing the Synthetic Logic

The synthesis of BCP analogues requires a departure from standard cycloalkane chemistry. The pathway below illustrates the "Strain-Release" mechanism essential for these bioisosteres.

BCP_Synthesis_Flow cluster_0 Key Transformation Logic Propellane [1.1.1]Propellane (High Strain Energy) Intermediate Bicyclo[1.1.1]pentyl Anion (Central Bond Cleaved) Propellane->Intermediate Strain-Release Addition Nucleophile Nucleophile (Nu⁻) (e.g., Amine, Grignard) Nucleophile->Intermediate Strain-Release Addition Product 1,3-Disubstituted BCP (Bioisostere Scaffold) Intermediate->Product Trapping / Coupling Electrophile Electrophile (E⁺) (H⁺, Aryl-X, CO₂) Electrophile->Product Trapping / Coupling

Figure 2: Strain-release chemistry workflow for accessing BCP scaffolds from [1.1.1]propellane.

References

  • Stepan, A. F., et al. (2012).[4][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Chalmers, B. A., et al. (2016). "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition. [Link]

  • Westphal, M. V., et al. (2015). "Kinetics of the [1.1.1]Propellane Reaction with Amines." Journal of the American Chemical Society. [Link]

Sources

Technical Guide: 4-Substituted Tetrahydropyran Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lipophilicity Tax" Solution

In modern drug discovery, the "Lipophilicity Tax"—the penalty paid in metabolic stability and solubility for adding greasy carbocycles—is a primary cause of attrition. The 4-substituted tetrahydropyran (THP) scaffold has emerged as the premier non-aromatic bioisostere for the cyclohexyl group.

By replacing the C4 methylene of cyclohexane with an ether oxygen, researchers achieve a "Magic Oxygen" effect:

  • LogP Reduction: Typically lowers cLogP by 1.0–1.5 units.

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility.

  • Metabolic Blocking: The 4-position (now the ether oxygen) blocks the common site of P450-mediated oxidation found in cyclohexanes.

This guide details the strategic synthesis, functionalization, and application of 4-substituted THP building blocks, moving beyond basic literature to provide field-proven protocols.

Physicochemical Profiling: THP vs. Cyclohexane[1][2]

The decision to switch from a carbocycle to a THP ether should be data-driven. The table below illustrates the physicochemical shift when replacing a cyclohexyl ring with a 4-tetrahydropyranyl ring in a generic drug scaffold (R-Ring).

PropertyCyclohexyl Scaffold4-Tetrahydropyranyl ScaffoldImpact
Lipophilicity (cLogP) High (Base)-1.2 to -1.5 vs. BaseImproved (Reduces non-specific binding)
H-Bond Acceptors 01 (Ether Oxygen)Improved (Solubility)
Conformation Chair (Flexible)Chair (Rigidified)Neutral/Positive (Anomeric effects can lock conformation)
Metabolic Liability High (C3/C4 oxidation)Low (C4 blocked, C2/C6 deactivated)Improved (Clearance)
Polar Surface Area 0 Ų~9.2 ŲModest Increase

Strategic Synthesis: "Make" vs. "Modify"

Synthesis of 4-substituted THPs divides into two logical streams: Ring Construction (de novo synthesis) and Ring Modification (functionalizing the commercially available ketone).

Route A: The "Make" Strategy (Prins Cyclization)

For scaffolds requiring stereocenters at C2/C6 or complex substitution patterns, the Prins cyclization is the gold standard. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1]

Mechanism & Workflow: The reaction proceeds via an oxocarbenium ion intermediate, which undergoes a 6-endo-trig cyclization.[2] The choice of acid determines the nucleophilic trap (e.g., halide, water, or triflate).

PrinsMechanism Start Homoallylic Alcohol + Aldehyde Inter1 Hemiacetal Start->Inter1 Acid Cat. Inter2 Oxocarbenium Ion (Reactive Core) Inter1->Inter2 -H2O Transition Chair-like Transition State Inter2->Transition Cyclization Product 2,4-Disubstituted THP (Cis-Selectivity) Transition->Product Nucleophilic Trap (X-)

Figure 1: Mechanistic flow of the Prins Cyclization for constructing substituted THP rings.

Route B: The "Modify" Strategy (THP-4-one Divergence)

For achiral linkers or simple 4-substituted pharmacophores, starting from tetrahydro-4H-pyran-4-one is the most efficient route. This commodity chemical serves as the divergence point for amines, alcohols, and nitriles.

THP_Functionalization Ketone Tetrahydro-4H-pyran-4-one Prod_Amine 4-Amino-THP (Reductive Amination) Ketone->Prod_Amine Direct Reductive Amination Prod_Alcohol 4-Hydroxy-4-R-THP (Tertiary Alcohol) Ketone->Prod_Alcohol Grignard Addition Prod_Alkene Exocyclic Alkene (Linker) Ketone->Prod_Alkene Wittig Olefination Prod_Nitrile 4-Cyano-4-TMS-THP (Amino Acid Precursor) Ketone->Prod_Nitrile Strecker-type Reagent_Amine R-NH2 / NaBH(OAc)3 Reagent_Grignard R-MgBr / THF Reagent_Wittig Ph3P=CH-R Reagent_Strecker TMSCN / ZnI2

Figure 2: Divergent synthesis workflow from the commercially available ketone building block.

Validated Experimental Protocols

The following protocols are designed for reproducibility and scalability in a medicinal chemistry setting.

Protocol A: Reductive Amination (Synthesis of 4-Amino-THP Derivatives)

Context: This is the most common transformation, used to install the THP ring onto an amine scaffold (e.g., in the synthesis of Gilteritinib analogs).

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)[3]

  • Primary/Secondary Amine (1.0–1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic to 1.0 eq)

  • DCM or DCE (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve the amine and THP-4-one in DCE (0.2 M).

    • Critical Check: If the amine is an HCl salt, add 1.0 eq of TEA. If the amine is electron-deficient, add 1.0 eq of Acetic Acid to catalyze imine formation.

  • Equilibration: Stir at room temperature for 30–60 minutes.

    • Why? STAB is a mild reductant; pre-forming the imine/iminium species ensures the hydride attacks the C=N bond, not the C=O bond of the ketone.

  • Reduction: Cool to 0°C (optional, but recommended for selectivity) and add STAB portion-wise.

  • Quench: Stir overnight. Quench with saturated NaHCO₃.

  • Workup: Extract with DCM. Note: 4-amino-THPs can be polar. If the product is not UV active, use an Iodine stain for TLC.

Protocol B: Grignard Addition (Synthesis of 4-Aryl-4-Hydroxy-THP)

Context: Creating a tertiary alcohol at C4, often used to mimic the benzylic alcohol pharmacophore.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)[3]

  • Aryl Grignard Reagent (1.2 eq)

  • Anhydrous THF or Diethyl Ether

  • LaCl₃·2LiCl (Optional: TurboGrignard additive)

Step-by-Step Methodology:

  • Drying: Flame-dry the glassware under Argon. Moisture is the enemy of yield here.

  • Addition: Dissolve THP-4-one in anhydrous THF and cool to 0°C.

    • Authoritative Note: Unlike cyclohexanone, THP-4-one has an ether oxygen that can coordinate Magnesium. Slow addition of the Grignard reagent is crucial to prevent exotherms that lead to enolization side products [1].

  • Reaction: Add the Grignard reagent dropwise. Allow to warm to RT.

  • Lewis Acid Warning: Do not use strong Lewis acids (like BBr₃ or AlCl₃) during workup or subsequent steps, as they can cleavage the cyclic ether ring of the THP [2].

  • Quench: Quench with saturated NH₄Cl.

References

  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: A Bioisostere Approach. PharmaBlock Whitepapers.[4] Link

  • Clarke, P. A., et al. (2017). The Prins Reaction in the Synthesis of Tetrahydropyrans. Beilstein Journal of Organic Chemistry. Link

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Link

  • Yadav, J. S., et al. (2001).[5] Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols. Synthesis. Link

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Utilization of 4-(Bromomethyl)oxane-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I approach the procurement and utilization of building blocks not merely as a logistical task, but as the foundational step of a robust synthetic campaign. 4-(Bromomethyl)oxane-4-carbonitrile (also known as 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile) is a highly valuable, bifunctional building block. It is strategically deployed in drug discovery to synthesize spirocyclic and heavily substituted tetrahydropyran derivatives, allowing researchers to explore novel chemical space and improve the metabolic stability of drug candidates by "escaping from flatland."

This guide provides an authoritative roadmap for sourcing this compound[1], validating its integrity, and overcoming the inherent steric challenges associated with its chemical structure during synthetic applications.

Physicochemical Profiling

Before initiating procurement, it is critical to understand the foundational metrics of the target compound. The presence of both a nitrile group and a bromomethyl group on the same quaternary carbon (C4 of the pyran ring) dictates its reactivity and stability profile[1].

Table 1: Core Physicochemical Data
ParameterSpecification
IUPAC Name 4-(Bromomethyl)oxane-4-carbonitrile
CAS Registry Number 1374656-55-9
Molecular Formula C7H10BrNO
Molecular Weight 204.066 g/mol
Structural Features Neopentyl-like primary bromide; C4-nitrile

Strategic Procurement & Vendor Selection

Sourcing specialized building blocks requires balancing lead time, purity, and scalability. For 4-(Bromomethyl)oxane-4-carbonitrile (CAS: 1374656-55-9), the supply chain is primarily supported by specialized chemical vendors focusing on novel pharmacophores.

Based on global trade data and vendor catalogs, the following suppliers are the most reliable sources for research-grade material:

Table 2: Vendor Sourcing Matrix
VendorMarket FocusPurity StandardSourcing Notes
BLD Pharm Discovery Building Blocks≥95% (LC-MS/NMR)Provides comprehensive documentation (NMR, HPLC) upon request[2].
Enamine Novel Pharmacophores≥95%Listed in their primary building block catalog; ideal for high-throughput screening libraries[3].
Shanghai Kaixin Scale-up / ExportBatch-dependentIdentified via global export data; suitable for transitioning from R&D to process chemistry[4].

Strategic Insight: When ordering from international catalogs (e.g., Enamine or BLD Pharm), always request the Certificate of Analysis (CoA) for the specific batch being shipped, as bromomethyl compounds can degrade if stored improperly over long periods.

Self-Validating Quality Control (QC) Protocol

Trusting vendor labels blindly is a critical error in medicinal chemistry. Because the bromomethyl group is susceptible to slow hydrolysis or elimination under basic conditions, you must establish a self-validating QC loop upon receipt of the chemical.

Protocol 1: In-House Batch Validation
  • Visual & Physical Inspection:

    • Action: Assess the physical state of the compound.

    • Causality: Pure 4-(Bromomethyl)oxane-4-carbonitrile should be a clear liquid or low-melting solid. A distinct yellow or brown discoloration strongly indicates the liberation of free bromine (Br₂) due to thermal or photolytic degradation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Action: Run the sample on a C18 column using a standard H₂O/Acetonitrile gradient with 0.1% Formic Acid.

    • Self-Validation Check: Locate the

      
       peak at m/z 205.0. You must  observe a 1:1 isotopic doublet at m/z 205 and 207. If this distinct bromine isotopic signature is missing, the leaving group has been lost, and the batch must be rejected.
      
  • ¹H-NMR (CDCl₃):

    • Action: Acquire a standard proton NMR spectrum.

    • Self-Validation Check: Identify the

      
       singlet, typically resonating between 3.40 and 3.60 ppm. The integration of this peak must be exactly 2H relative to the multiplet signals of the tetrahydropyran ring. Any splitting of this singlet indicates a structural rearrangement.
      

Synthetic Application: Overcoming Neopentyl Steric Hindrance

The primary synthetic utility of 4-(Bromomethyl)oxane-4-carbonitrile is the nucleophilic substitution (


) of the bromide to form tertiary amines, ethers, or thioethers.

The Mechanistic Challenge: The bromomethyl group is attached to a fully substituted quaternary carbon (C4). This creates a neopentyl-like steric environment. Standard


 reactions will be notoriously slow or fail entirely due to the extreme steric bulk blocking the backside attack trajectory of the nucleophile.

To overcome this, we utilize an in-situ Finkelstein reaction using Tetrabutylammonium iodide (TBAI) as a catalyst.

Protocol 2: TBAI-Catalyzed Nucleophilic Amination
  • Step 1: Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-(Bromomethyl)oxane-4-carbonitrile (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Step 2: Catalyst Addition: Add TBAI (0.2 eq) to the solution.

    • Causality: The highly nucleophilic iodide ion rapidly displaces the bromide, forming an alkyl iodide intermediate. Iodide is a superior leaving group compared to bromide, effectively lowering the activation energy required for the subsequent sterically hindered attack.

  • Step 3: Nucleophile & Base Introduction: Add the desired secondary amine (e.g., piperidine, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Step 4: Thermal Activation: Heat the reaction mixture to 80°C for 12–16 hours.

    • Causality: Room temperature is insufficient for neopentyl systems. The elevated thermal energy is mandatory to overcome the remaining steric barriers.

  • Step 5: Workup & DMF Removal: Cool to room temperature, quench with saturated aqueous

    
    , and extract with Ethyl Acetate (3x). Wash the combined organic layers vigorously with a 5% aqueous LiCl solution (3x).
    
    • Causality: DMF is highly miscible with organic solvents. The LiCl wash specifically partitions the DMF into the aqueous layer, preventing solvent contamination during chromatography.

  • Step 6: Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Process Visualization

The following diagram maps the logical flow from vendor selection through our self-validating QC loop, culminating in the synthetic workflow.

Procurement_Synthesis_Workflow Vendor Vendor Selection (BLD Pharm, Enamine) Procurement Procurement & Logistics (Ambient/Cold Chain) Vendor->Procurement QC Quality Control (QC) 1H-NMR & LC-MS Procurement->QC Validation Purity > 95%? QC->Validation Purification Purification (Flash Chromatography) Validation->Purification No Synthesis Synthetic Workflow (TBAI-Assisted SN2) Validation->Synthesis Yes Purification->QC Re-evaluate

Fig 1: Procurement, QC, and synthetic workflow for 4-(Bromomethyl)oxane-4-carbonitrile.

References

  • Molaid Chemical Database - 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile - CAS Information & Physicochemical Data. Retrieved from: [Link]

  • Enamine / Namiki Shoji - Building Blocks Catalogue June 2023. Retrieved from:[Link]

  • Cybex Exim Solutions - Bromomethyl Export Data Global (Shanghai Kaixin Pharmaceuticals Co Ltd). Retrieved from:[Link]

Sources

Methodological & Application

Synthesis of 4-(bromomethyl)oxane-4-carbonitrile from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4-(Bromomethyl)oxane-4-carbonitrile

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 4-(bromomethyl)oxane-4-carbonitrile (CAS: N/A for specific target, Analogous CAS: 100387-57-9 for phenyl variant). This scaffold is a critical "quaternary center" building block in medicinal chemistry, particularly for Cathepsin K inhibitors and other heterocyclic bioactive agents.

The synthesis strategy avoids the use of highly toxic gaseous HCN by utilizing ethyl cyanoacetate as a latent nitrile source. The route features a double alkylation to form the pyran ring, followed by a chemoselective reduction of an ester in the presence of a nitrile, and finally, a mild Appel bromination .

Retrosynthetic Analysis

The target molecule contains a tetrahydropyran (oxane) ring with a quaternary carbon at position 4, substituted with both a nitrile and a bromomethyl group.

  • Disconnection 1 (C-Br): The bromomethyl group is derived from a hydroxymethyl group via nucleophilic substitution (

    
    ).
    
  • Disconnection 2 (Redox): The hydroxymethyl group is obtained from the selective reduction of an ester.

  • Disconnection 3 (Ring Formation): The 4,4-disubstituted pyran ring is constructed via a double nucleophilic substitution of bis(2-chloroethyl) ether by an active methylene compound (ethyl cyanoacetate).

Pathway Visualization:

  • Target: 4-(Bromomethyl)oxane-4-carbonitrile

  • Precursor A: 4-(Hydroxymethyl)oxane-4-carbonitrile[1][2]

  • Precursor B: Ethyl 4-cyanotetrahydropyran-4-carboxylate[3]

  • Starting Materials: Ethyl cyanoacetate + Bis(2-chloroethyl) ether

Safety & Hazards (Critical)

  • Bis(2-chloroethyl) ether: A potent alkylating agent and potential carcinogen. Use double-gloving and work strictly in a fume hood.

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with moisture. Use under inert atmosphere (

    
     or Ar).
    
  • Lithium Borohydride (LiBH4): Reacts violently with water to release hydrogen gas.

  • Carbon Tetrabromide (

    
    ):  Hepatotoxic. Avoid inhalation.
    

Detailed Experimental Protocols

Phase 1: Construction of the Pyran Ring

Objective: Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate (CAS: 30431-99-3).[3]

  • Reagents:

    • Ethyl cyanoacetate (1.0 equiv)

    • Bis(2-chloroethyl) ether (1.1 equiv)

    • Sodium Hydride (60% dispersion in oil, 2.2 equiv) OR Sodium Ethoxide (2.5 equiv)

    • Solvent: DMF (dry) or DMSO/Ether mixture.

  • Protocol:

    • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Argon.

    • Deprotonation: Suspend NaH (2.2 equiv) in dry DMF at 0°C. Add Ethyl cyanoacetate (1.0 equiv) dropwise over 30 mins. Evolution of

      
       gas will be vigorous. Stir for 1 hour at RT until evolution ceases.
      
    • Alkylation: Add Bis(2-chloroethyl) ether (1.1 equiv) dropwise.

    • Cyclization: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting cyanoacetate.

    • Workup: Cool to RT. Quench carefully with saturated

      
       (aq). Extract with 
      
      
      
      (3x). Wash combined organics with water and brine to remove DMF. Dry over
      
      
      and concentrate.
    • Purification: Vacuum distillation or Flash Chromatography (Silica, 10-20% EtOAc/Hexane).

    • Yield Target: 65-75%

    • Appearance: Colorless to pale yellow oil.

Phase 2: Chemoselective Reduction

Objective: Synthesis of 4-(Hydroxymethyl)oxane-4-carbonitrile.

  • Challenge: Reduce the ester to an alcohol without reducing the nitrile to an amine.

    
     is too aggressive; 
    
    
    
    is too weak for esters.
  • Solution: Lithium Borohydride (

    
    )  in THF.
    
  • Protocol:

    • Setup: Dry RBF under Argon.

    • Dissolution: Dissolve Ethyl 4-cyanotetrahydropyran-4-carboxylate (1.0 equiv) in anhydrous THF (0.5 M).

    • Reduction: Add

      
       (2.0 M in THF, 1.5 equiv) dropwise at 0°C.
      
    • Reaction: Allow to warm to RT and stir for 12-16 hours.

      • Note: If reaction is sluggish, add 5 mol%

        
         as a catalyst to form active borohydride species.
        
    • Quench: Cool to 0°C. Carefully add Acetone (to quench excess hydride) followed by saturated potassium sodium tartrate (Rochelle's salt) solution. Stir vigorously for 2 hours to break up boron emulsions.

    • Extraction: Extract with EtOAc. Dry (

      
      ) and concentrate.
      
    • Purification: The product is often pure enough for the next step. If needed, recrystallize from

      
      /Hexane or column chromatography.
      
    • Key Data: IR spectrum should show Nitrile stretch (~2240

      
      ) and broad OH stretch (~3400 
      
      
      
      ), with NO Carbonyl peak.
Phase 3: Appel Bromination

Objective: Synthesis of 4-(Bromomethyl)oxane-4-carbonitrile.

  • Reagents:

    • 4-(Hydroxymethyl)oxane-4-carbonitrile (1.0 equiv)

    • Carbon Tetrabromide (

      
      , 1.2 equiv)
      
    • Triphenylphosphine (

      
      , 1.2 equiv)
      
    • Solvent: DCM (Dichloromethane), anhydrous.

  • Protocol:

    • Setup: Dry RBF under Argon.

    • Mixing: Dissolve the alcohol (1.0 equiv) and

      
       (1.2 equiv) in DCM (0.2 M) at 0°C.
      
    • Activation: Add

      
       (1.2 equiv) portion-wise over 15 minutes. The solution may turn slightly yellow.
      
    • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2-3 hours.

    • Workup: Concentrate the reaction mixture directly onto silica gel (reduced pressure).

    • Purification: Flash Chromatography (Hexane:EtOAc gradient). Triphenylphosphine oxide (

      
      ) is the major byproduct and is much more polar than the product.
      
    • Yield Target: 80-90%

    • Characterization:

      • 1H NMR: Look for the disappearance of the

        
         signal (~3.6 ppm) and appearance of 
        
        
        
        (~3.4 ppm, shifted upfield slightly).
      • 13C NMR: Distinct quaternary carbon signal.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Phase 1: Low Yield Incomplete cyclization (mono-alkylation).Ensure anhydrous conditions. Increase temperature to 80°C. Use DMSO as co-solvent to increase nucleophilicity.
Phase 2: Nitrile Reduction Reducing agent too strong or temp too high.Strictly maintain <25°C. Ensure LiBH4 is used, not LiAlH4. Quench immediately upon consumption of ester.
Phase 3: Ph3PO Contamination Poor separation during chromatography.Use a solvent system of Pentane:Ether (Ph3PO precipitates out). Filter solids before column.
Overall: Polymerization Bis(2-chloroethyl) ether polymerization.Add the ether slowly to the anion; do not dump it in all at once.

Process Visualization (Graphviz)

Synthesis_Protocol Start Start: Ethyl Cyanoacetate + Bis(2-chloroethyl) ether Step1 Phase 1: Double Alkylation (NaH, DMF, 60°C) Start->Step1 Ring Formation Inter1 Intermediate 1: Ethyl 4-cyanotetrahydropyran-4-carboxylate Step1->Inter1 Cyclization Step2 Phase 2: Chemoselective Reduction (LiBH4, THF, 0°C -> RT) Inter1->Step2 Ester Reduction Inter2 Intermediate 2: 4-(Hydroxymethyl)oxane-4-carbonitrile Step2->Inter2 Selective (-CN intact) Step3 Phase 3: Appel Bromination (CBr4, PPh3, DCM) Inter2->Step3 OH -> Br Substitution Product Target: 4-(Bromomethyl)oxane-4-carbonitrile Step3->Product Final Purification

Figure 1: Step-wise synthetic workflow for the production of 4-(bromomethyl)oxane-4-carbonitrile.

References

  • Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate (Intermediate 1)

    • Source: Sigma-Aldrich Product D
    • URL:

    • Context: Validates the stability and existence of the core ester-nitrile pyran ring.
  • Selective Reduction of Esters in Presence of Nitriles

    • Source: Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. The Journal of Organic Chemistry.
    • Context: Establishes the protocol for using LiBH4 to reduce esters while sparing nitriles.
    • URL:

  • Appel Reaction (Alcohol to Bromide)

    • Source: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Context: Standard mechanism for converting primary alcohols to alkyl halides under mild, neutral conditions.
    • URL:

  • Target Scaffold Utility (4-substituted tetrahydropyrans)

    • Source: MedChemExpress (MCE) Product Data for 4-(Hydroxymethyl)oxane-4-carbonitrile.
    • URL:

    • Context: Confirms the precursor is a known, stable drug intermedi

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Bromomethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)oxane-4-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a reactive bromomethyl group attached to a quaternary carbon within a tetrahydropyran (oxane) ring, which also bears a nitrile group, presents a unique structural motif. This arrangement offers opportunities for introducing the oxane-4-carbonitrile scaffold into a variety of molecular architectures through nucleophilic substitution reactions. The oxane ring is a common feature in many biologically active compounds and natural products, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The cyano group can serve as a precursor for other functional groups, such as tetrazoles, which are important bioisosteres for carboxylic acids in drug design.[3]

This document provides a comprehensive guide to the nucleophilic substitution reactions of 4-(bromomethyl)oxane-4-carbonitrile. It delves into the mechanistic considerations, provides detailed experimental protocols for reactions with various nucleophiles, and offers insights into reaction optimization.

Mechanistic Considerations: A Hindered Neopentyl-like System

The carbon atom bearing the bromine in 4-(bromomethyl)oxane-4-carbonitrile is a primary carbon. However, it is attached to a quaternary carbon, creating a neopentyl-like arrangement. This steric hindrance has profound implications for the mechanism of nucleophilic substitution.

  • SN2 Pathway: The direct backside attack characteristic of a typical SN2 reaction is significantly hindered by the bulky oxane ring.[4][5] While not impossible, SN2 reactions on neopentyl-like systems are known to be exceptionally slow compared to other primary alkyl halides.[6][7] To facilitate this pathway, highly nucleophilic reagents and forcing conditions (e.g., elevated temperatures) may be necessary.

  • SN1 Pathway: The formation of a primary carbocation required for an SN1 mechanism is highly unfavorable due to its instability.[4] Therefore, a pure SN1 pathway is unlikely under standard conditions.

The reactivity of 4-(bromomethyl)oxane-4-carbonitrile in nucleophilic substitution reactions is therefore a nuanced interplay between sterics and electronics. While challenging, these reactions are crucial for the synthesis of novel chemical entities for drug discovery.

Experimental Protocols

The following protocols are generalized starting points. Optimization of solvent, base, temperature, and reaction time is often necessary for specific substrates. Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

The reaction of 4-(bromomethyl)oxane-4-carbonitrile with primary or secondary amines leads to the corresponding N-alkylated products, which are common scaffolds in medicinal chemistry.

General Procedure:

  • To a solution of the primary or secondary amine (1.0 - 1.2 equivalents) in a suitable polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN)), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 4-(bromomethyl)oxane-4-carbonitrile (1.0 equivalent) in the same solvent dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-48 hours, monitoring the reaction progress.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Reagents for N-Alkylation

ReagentRoleTypical SolventsTypical Bases
Primary/Secondary AmineNucleophileDMF, MeCN, DMSOK₂CO₃, Cs₂CO₃, DIPEA
4-(bromomethyl)oxane-4-carbonitrileElectrophileDMF, MeCN, DMSO-
BaseProton Scavenger--

Diagram 1: N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine & Base in Solvent Add_Substrate Add 4-(bromomethyl)oxane- 4-carbonitrile Amine->Add_Substrate Stir 15-30 min Heat Heat & Stir (12-48h) Add_Substrate->Heat Quench Quench with Water Heat->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for the N-alkylation of amines.

Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols are excellent nucleophiles and readily react with alkyl halides to form thioethers. The reaction is typically carried out under basic conditions to generate the more nucleophilic thiolate anion.[8]

General Procedure:

  • Dissolve the thiol (1.0 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add a base like potassium carbonate (1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution ) and stir for 15-30 minutes at 0 °C to room temperature to form the thiolate.

  • Add a solution of 4-(bromomethyl)oxane-4-carbonitrile (1.05 equivalents) in the same solvent.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water (especially if NaH was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).[9]

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Reaction with Oxygen Nucleophiles (O-Alkylation)

Phenols and alcohols can be O-alkylated to form the corresponding ethers. A base is required to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.[8]

General Procedure:

  • To a solution of the phenol or alcohol (1.0 equivalent) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents, use with caution ).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(bromomethyl)oxane-4-carbonitrile (1.1 equivalents).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[8]

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Protocol 4: Reaction with Cyanide Nucleophiles (Chain Extension)

The introduction of an additional nitrile group can be a useful synthetic handle for further transformations. This reaction often requires elevated temperatures due to the steric hindrance of the substrate.

General Procedure:

  • In a round-bottom flask, dissolve 4-(bromomethyl)oxane-4-carbonitrile (1.0 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Carefully add sodium cyanide (NaCN, 1.2 equivalents). (Caution: Cyanide salts are highly toxic) .

  • Heat the reaction mixture to 80-100 °C for 4-8 hours.[10]

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 2: Nucleophilic Substitution Pathways

Nucleophilic_Substitution cluster_nucleophiles Nucleophiles cluster_products Products Substrate 4-(bromomethyl)oxane-4-carbonitrile N_Product N-Alkylated Product Substrate->N_Product Base, Heat S_Product S-Alkylated Product Substrate->S_Product Base O_Product O-Alkylated Product Substrate->O_Product Base, Heat CN_Product Dinitrile Product Substrate->CN_Product Heat Amine R₂NH Amine->N_Product Thiol RSH Thiol->S_Product Alcohol ROH Alcohol->O_Product Cyanide NaCN Cyanide->CN_Product

Caption: Overview of nucleophilic substitution reactions.

Troubleshooting and Optimization

  • Low Reactivity: Due to the neopentyl-like structure, reactions may be sluggish. Consider increasing the temperature, using a more polar solvent to stabilize the transition state, or employing a more potent nucleophile. For SN2 reactions, a less sterically hindered nucleophile may improve reaction rates.

  • Side Reactions: At elevated temperatures, elimination reactions can sometimes compete with substitution, although this is less common for primary halides lacking beta-hydrogens on an adjacent sp3 carbon that can readily adopt an anti-periplanar conformation.

  • Choice of Base: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause decomposition of the starting material or product. For sensitive substrates, milder bases like potassium carbonate or organic amines are preferred over sodium hydride.

Conclusion

4-(Bromomethyl)oxane-4-carbonitrile is a valuable building block for the synthesis of complex molecules in drug discovery. While its neopentyl-like structure presents challenges for nucleophilic substitution reactions, careful selection of reaction conditions, including nucleophile, solvent, base, and temperature, can lead to the successful formation of a wide range of derivatives. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this versatile intermediate.

References

  • Organic Notes. 7-14) Neopentyl Halides React Slowly in Substitution Processes. Available from: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. 2022. Available from: [Link]

  • Chemistry LibreTexts. SN2 Substitution Reactions and Alkyl Moiety. 2023. Available from: [Link]

  • Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2. 1999. Available from: [Link]

  • Nucleophilic Substitution Reactions. Available from: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Beilstein Journal of Organic Chemistry. 2016. Available from: [Link]

  • Google Patents. Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.
  • Chemguide. What is nucleophilic substitution? Available from: [Link]

  • Google Patents. Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. 2022. Available from: [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. 2023. Available from: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016. Available from: [Link]

  • MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. 2024. Available from: [Link]

  • OCLUE. Chapter 4: Nucleophilic Substitution Part II. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). 2011. Available from: [Link]

  • WIPO Patentscope. WO/2011/073703 PROCESS FOR THE PREPARATION OF 4-BROMOMETHYL-[1,1'-BIPHENYL]-2'-CARBONITRILE. 2011. Available from: [Link]

  • PubChem. 4-(bromomethyl)oxane-4-carbonitrile. Available from: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. 2016. Available from: [Link]

  • PubMed. Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. 2005. Available from: [Link]

  • PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. 2024. Available from: [Link]

  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. 2012. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. 2024. Available from: [Link]

Sources

Application Note: Integration of 4-(Bromomethyl)oxane-4-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)oxane-4-carbonitrile (also known as 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile, CAS: 1374656-55-9)[1] has emerged as a privileged building block in the design of next-generation targeted kinase inhibitors. By introducing a sterically demanding, metabolically stable, and polar spiro-like headgroup, medicinal chemists can significantly improve the absorption, distribution, metabolism, and excretion (ADME) profiles of targeted therapeutics.

This application note details the physicochemical rationale for employing this specific neopentyl-like alkylating agent and provides a validated, self-validating protocol for the N-alkylation of heteroaryl kinase scaffolds (e.g., indazoles, pyrazoles, and pyrrolopyridines).

Physicochemical & Structural Rationale

The strategic incorporation of the 4-cyanotetrahydro-2H-pyran-4-yl-methyl group addresses several common liabilities in early-stage drug discovery:

  • Metabolic Stability: The quaternary carbon at the C4 position of the oxane (tetrahydropyran, THP) ring completely blocks

    
    -oxidation, a common metabolic liability mediated by hepatic CYP450 enzymes.
    
  • Improved ADME via the THP Ring: As a bioisostere of the cyclohexyl group, the THP ring introduces a polar oxygen heteroatom. This lowers the lipophilicity (LogP/LogD) of the molecule, improving aqueous solubility (the parent THP exhibits solubility >80 g/L)[2] and reducing unbound in vivo clearance[3].

  • Hinge/Solvent Channel Interactions: The cyano (-CN) group acts as a strong, directional hydrogen bond acceptor. When positioned correctly within the kinase ATP-binding pocket, it can interact favorably with the solvent channel or ribose pocket, enhancing both target selectivity and binding kinetics.

Rationale Root 4-(Bromomethyl)oxane-4-carbonitrile N1 Oxane (THP) Ring Root->N1 N2 Cyano Group (-CN) Root->N2 N3 Quaternary Carbon (C4) Root->N3 N1a Improves Aqueous Solubility (Lowers LogP) N1->N1a N2a Hydrogen Bond Acceptor (Interacts with Kinase Pocket) N2->N2a N3a Blocks Alpha-Oxidation (Increases Metabolic Stability) N3->N3a

Physicochemical and structural rationale for utilizing 4-(bromomethyl)oxane-4-carbonitrile.

Reaction Optimization: Overcoming Neopentyl Steric Hindrance

The bromomethyl group in this building block is attached directly to a fully substituted quaternary carbon, making it a classic neopentyl-like halide . Neopentyl systems are notoriously resistant to standard bimolecular nucleophilic substitution (SN2) due to severe steric crowding in the transition state. Standard alkylation conditions will typically fail or result in trace yields.

Causality & Expert Insights: To successfully drive this reaction, the protocol must be optimized across three parameters:

  • Base Selection: Cesium carbonate (Cs₂CO₃) is strictly required. The large, polarizable cesium cation weakly coordinates with the deprotonated heteroaryl amine, providing a "naked," highly reactive nucleophilic anion capable of attacking hindered electrophiles[4].

  • Solvent & Temperature: A highly polar aprotic solvent (DMF or NMP) at elevated temperatures (90 °C) provides the necessary thermal energy to overcome the high activation barrier of the sterically hindered SN2 transition state.

  • Halide Exchange (In Situ): The addition of a catalytic amount of Potassium Iodide (KI) facilitates a Finkelstein reaction, transiently converting the bromide to a more reactive neopentyl iodide, thereby accelerating the overall N-alkylation.

Table 1: Optimization of N-Alkylation Conditions for Neopentyl Halides
EntryBaseSolventAdditiveTemp (°C)Yield (%)Mechanistic Observation / Causality
1K₂CO₃ (2.0 eq)ACNNone25< 5%Insufficient thermal energy for neopentyl SN2 transition state.
2K₂CO₃ (2.0 eq)DMFNone9015%Potassium counterion provides insufficient nucleophile dissociation.
3NaH (1.5 eq)DMFNone9045%Strong base improves yield, but side reactions (e.g., elimination) increase.
4Cs₂CO₃ (3.0 eq)DMFNone9072%Large Cs⁺ cation creates a highly reactive "naked" nucleophile[4].
5 Cs₂CO₃ (3.0 eq) DMF KI (0.1 eq) 90 > 85% Finkelstein catalysis (Br to I exchange) significantly lowers activation barrier.

Experimental Protocol: N-Alkylation of a Heteroaryl Scaffold

This self-validating protocol describes the coupling of 4-(bromomethyl)oxane-4-carbonitrile to a generic 1H-indazole or 1H-pyrazole kinase core. The neopentyl nature of the electrophile inherently prevents over-alkylation, ensuring a clean reaction profile.

Materials Required
  • Kinase Core Scaffold (e.g., substituted 1H-indazole): 1.0 mmol

  • 4-(Bromomethyl)oxane-4-carbonitrile : 1.5 mmol (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) : 3.0 mmol (3.0 eq)

  • Potassium Iodide (KI) : 0.1 mmol (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) : 5.0 mL

Step-by-Step Procedure
  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Kinase Core Scaffold (1.0 mmol), Cs₂CO₃ (3.0 mmol), and KI (0.1 mmol).

  • Solvent Addition: Purge the vial with inert gas (N₂ or Argon). Add 5.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes to allow for the pre-deprotonation of the heteroaryl amine.

  • Electrophile Addition: Add 4-(bromomethyl)oxane-4-carbonitrile (1.5 mmol) dropwise or in one single portion.

  • Heating: Seal the vial and heat the reaction mixture to 90 °C using a pre-heated reaction block. Stir vigorously for 16–24 hours. (Note: Reaction progress should be monitored via LC-MS. The mass of the desired product will be [M+H]⁺ = Scaffold Mass + 123 Da).

  • Workup: Cool the reaction to room temperature. Quench by adding 15 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing (Critical Step): Combine the organic layers and wash with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent carryover. Wash with saturated brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure N-alkylated intermediate.

Workflow A 4-(Bromomethyl)oxane-4-carbonitrile (Electrophile) C N-Alkylation (Cs2CO3, KI, DMF, 90°C) A->C B Kinase Core Scaffold (e.g., Indazole/Pyrazole) B->C D Intermediate (N-Linked THP-Nitrile) C->D E Cross-Coupling / Deprotection (Suzuki/Buchwald) D->E F Final Kinase Inhibitor E->F

Synthetic workflow for integrating the THP-nitrile building block into kinase inhibitors.

References

  • ResearchGate - A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs₂CO₃. Available at:[Link][4]

Sources

Preparation of spirocyclic compounds using tetrahydropyran nitriles

Application Note: Precision Synthesis of Spirocyclic Tetrahydropyrans via Nitrile -Alkylation

Executive Summary & Strategic Importance

Spirocyclic scaffolds are increasingly dominant in modern medicinal chemistry due to their ability to restrict conformational entropy while maintaining high

This Application Note details the


-disubstitution of 4-cyanotetrahydropyran

Key Technical Advantages of this Protocol:

  • Conformational Locking: Explains the use of the "Gem-Dialkyl Effect" (Thorpe-Ingold) to drive cyclization.

  • Divergent Synthesis: The resulting spiro-nitrile is a versatile "handle" for downstream transformation into amines (spiro-piperidines), acids, or amides.

  • Scalability: Protocols utilize LiHMDS and NaH, avoiding pyrophoric alkyllithiums where possible.

Strategic Analysis: The Chemistry of the -Nitrile Anion

The transformation relies on the deprotonation of the C4 position of the THP ring. The



Mechanistic Pathway & Decision Matrix

The synthesis of spirocycles from nitriles proceeds via a stepwise alkylation-cyclization mechanism. The choice of base and electrophile is critical to prevent the formation of open-chain dimers.

GStart4-Cyano-THPBaseBase Selection(LiHMDS vs NaH)Start->BaseAnionNitrile CarbanionBase->AnionDeprotonation(-78°C or 0°C)ElecElectrophile TypeAnion->ElecPathA1,2-Dihaloalkane(e.g., Br-CH2-CH2-Cl)Elec->PathAPathBBis-Electrophile(e.g., N-Boc-bis(chloroethyl)amine)Elec->PathBInterIntermediateMono-alkylated SpeciesPathA->InterFast subst. of BrPathB->InterProdASpiro[2.5]octane(Cyclopropane)Inter->ProdASlow subst. of Cl(Intramolecular)ProdBSpiro-Piperidine(Six-membered)Inter->ProdBCyclization

Figure 1: Decision matrix for spiro-cycle synthesis. The choice of electrophile dictates the ring size, while the sequential leaving group ability (Br vs Cl) controls the cyclization kinetics.

Experimental Protocols

Protocol A: Synthesis of 4-Cyano-spiro[2.5]octane (Spiro-Cyclopropane)

Target: Formation of a 3-membered spiro ring. Challenge: Controlling the stoichiometry to prevent polymerization of the electrophile.

Materials
  • Substrate: 4-Cyanotetrahydropyran (1.0 eq)

  • Reagent: 1-Bromo-2-chloroethane (1.2 eq)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 eq)

  • Solvent: Anhydrous THF

  • Additives: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) - Optional, promotes cyclization.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous THF (10 volumes relative to substrate) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS (2.2 eq) dropwise over 20 minutes.

    • Note: Two equivalents are required because the mono-alkylated intermediate is less acidic than the starting material, but kinetic deprotonation is best achieved with excess base initially to drive the second step.

  • Substrate Addition: Dissolve 4-cyanotetrahydropyran in minimal THF and add dropwise to the base. Stir for 45 minutes at -78 °C. The solution typically turns pale yellow.

  • Electrophile Introduction: Add 1-bromo-2-chloroethane (1.2 eq) neat, dropwise.

    • Mechanistic Insight: The bromide is displaced first (faster leaving group) to form the linear intermediate.

  • Cyclization Ramp: Allow the reaction to warm slowly to 0 °C over 2 hours, then stir at room temperature for 12 hours.

    • Validation: Monitor by GC-MS. The intermediate (M+62) will appear first, followed by the conversion to the spiro product (M+26 relative to start).

  • Quench & Workup: Cool to 0 °C. Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The spiro-nitrile is typically less polar than the open-chain impurities.

Protocol B: Synthesis of N-Boc-4-cyano-spiro[piperidine-4,4'-tetrahydropyran]

Target: Formation of a 6-membered spiro-piperidine ring (Spiro[5.5] system). Challenge: Intermolecular dimerization vs. Intramolecular cyclization.

Materials
  • Substrate: 4-Cyanotetrahydropyran (1.0 eq)

  • Reagent: N-Boc-bis(2-chloroethyl)amine (1.05 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Solvent: DMF/DMSO (3:1 ratio) or NMP.

    • Note: Polar aprotic solvents are required here to facilitate the displacement of the poorer chloride leaving groups and stabilize the transition state.

Step-by-Step Methodology
  • Base Preparation: Wash NaH (2.5 eq) with dry hexanes under nitrogen to remove mineral oil. Suspend in DMF.

  • Substrate Activation: Add 4-cyanotetrahydropyran dropwise at 0 °C . Evolution of

    
     gas will be observed. Stir for 30 minutes until gas evolution ceases.
    
  • Reagent Addition: Add N-Boc-bis(2-chloroethyl)amine (dissolved in minimal DMF) dropwise.

  • Heating Phase: Heat the mixture to 60 °C for 16 hours.

    • Critical Control Point: Do not exceed 80 °C, as the Boc group may become thermally unstable or the nitrile may undergo hydrolysis in the basic medium.

  • Workup: Pour the mixture into ice water. The product often precipitates as a solid. If not, extract with

    
     (ether is preferred over EtOAc to avoid extracting DMF).
    
  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Quantitative Data Summary

ParameterProtocol A (Spiro[2.5])Protocol B (Spiro[5.5])
Primary Base LiHMDS (Kinetic)NaH (Thermodynamic)
Solvent System THF (Low Polarity)DMF/DMSO (High Polarity)
Temperature -78 °C

RT
0 °C

60 °C
Electrophile 1-Bromo-2-chloroethaneBis(2-chloroethyl)amine
Typical Yield 75 - 85%60 - 70%
Major Side Product Polymer/Open chain alkylElimination products (Vinyl)

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Cyclization: If the mono-alkylated intermediate persists (visible on TLC/LCMS), add 1.0 eq of HMPA or DMPU to the reaction mixture. These additives solvate the lithium cation, creating a "naked" anion that is more nucleophilic.

  • Hydrolysis: The nitrile group can hydrolyze to the amide if the solvent is not strictly anhydrous. Ensure water content is <50 ppm.

Safety Considerations
  • LiHMDS/NaH: React violently with water. All glassware must be oven-dried.

  • Alkylating Agents: 1-bromo-2-chloroethane and nitrogen mustard derivatives are potent alkylators and potential carcinogens. Use double-gloving and work strictly in a fume hood.

References

  • General Nitrile Alkylation: Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[1] (See Chapter on

    
    -alkylation).
    
  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[2][3] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

  • Spiro[2.5]octane Synthesis: Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8984-8987. Link

  • pKa Values: Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link

High-Fidelity Conversion of Bromomethyl to Aminomethyl in Pyran Scaffolds: The Azide-Staudinger Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of a bromomethyl group (–CH₂Br) to a primary aminomethyl group (–CH₂NH₂) on pyran scaffolds—such as tetrahydropyrans and complex carbohydrates—is a foundational operation in medicinal chemistry and glycobiology. While direct amination is conceptually simple, it frequently results in poor yields due to over-alkylation and requires harsh conditions that can degrade sensitive pyran rings[1].

To ensure high yields, absolute chemoselectivity, and preservation of delicate stereocenters and protecting groups, the two-step Azide-Staudinger Protocol is the industry gold standard[2][3]. This application note details the mechanistic rationale, comparative advantages, and a self-validating experimental workflow for executing this transformation.

Mechanistic Causality & Strategy Selection

The conversion relies on a meticulously sequenced two-step process designed to prevent side reactions:

  • Nucleophilic Substitution (Azidation): The primary bromomethyl group undergoes a rapid S_N2 displacement by the azide anion (N₃⁻). N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature poorly solvates the azide anion, maximizing its nucleophilicity and driving the reaction to completion without promoting elimination pathways[4].

  • Staudinger Reduction: The resulting alkyl azide is treated with triphenylphosphine (PPh₃). The phosphorus atom acts as a soft nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate spontaneously extrudes nitrogen gas (N₂) to form a stable iminophosphorane (aza-ylide). The subsequent addition of water hydrolyzes the iminophosphorane, yielding the primary amine and triphenylphosphine oxide (TPPO)[5][6].

This specific sequence is chosen because it avoids the use of strong metal hydrides (like LiAlH₄) which cleave esters, and bypasses catalytic hydrogenation (H₂/Pd), which can indiscriminately reduce alkenes or cleave benzyl ethers commonly found in protected pyrans[2].

Quantitative Comparison of Amination Strategies
MethodPrimary ReagentsTypical YieldChemoselectivityDrawbacks for Pyran Scaffolds
Direct Amination NH₃, MeOH, Heat30–50%LowSevere over-alkylation; harsh basic conditions degrade sensitive rings[1].
Gabriel Synthesis 1. Phthalimide-K2. N₂H₄60–80%HighHydrazine deprotection can cleave acetate/ester protecting groups[7].
Catalytic Hydrogenation H₂, Pd/C or PtO₂85–99%ModerateUnintentionally reduces alkenes, alkynes, and cleaves benzyl ethers[2].
Staudinger Reduction PPh₃, H₂O, THF80–95%ExcellentRequires chromatographic removal of the TPPO byproduct[2].

Mechanistic Pathway Visualization

Mechanism RBr Bromomethyl Pyran (Starting Material) RN3 Azidomethyl Pyran (Stable Intermediate) RBr->RN3 NaN3, DMF (SN2 Inversion) Phosphazide Phosphazide Adduct (Transient) RN3->Phosphazide PPh3 (Nucleophilic Attack) Iminophosphorane Iminophosphorane (Aza-ylide) Phosphazide->Iminophosphorane -N2 (Gas Evolution) Amine Aminomethyl Pyran (Target Product) Iminophosphorane->Amine H2O (Hydrolysis)

Mechanistic pathway of the Azide-Staudinger conversion from bromomethyl to aminomethyl pyrans.

Experimental Protocol

Step 1: Synthesis of Azidomethyl Pyran

Objective: Quantitative S_N2 displacement of the bromide without elimination.

Materials:

  • Bromomethyl pyran substrate (1.0 eq)

  • Sodium azide (NaN₃, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: Dissolve the bromomethyl pyran in anhydrous DMF to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Addition: Add NaN₃ (3.0 eq) in one single portion at room temperature. (Caution: NaN₃ is highly toxic and forms explosive hydrazoic acid upon contact with strong acids).

  • Reaction: Heat the reaction mixture to 60–80 °C and stir vigorously for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC (typically 20% EtOAc/Hexanes). The azidomethyl product will generally elute slightly higher (less polar) than the bromomethyl starting material.

  • Workup: Cool to room temperature and quench by pouring into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers extensively with water (5× volume) to remove residual DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude azide is typically >95% pure and should be used directly in the next step.

Step 2: Staudinger Reduction to Aminomethyl Pyran

Objective: Mild reduction of the azide to the primary amine without affecting other functional groups.

Materials:

  • Azidomethyl pyran intermediate (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water (10.0 eq)

Procedure:

  • Initiation: Dissolve the crude azidomethyl pyran in THF to achieve a 0.1 M concentration at room temperature.

  • Phosphine Addition: Add PPh₃ (1.2 eq) portion-wise. Observation: Nitrogen gas (N₂) evolution will begin almost immediately, indicating the formation of the iminophosphorane[6].

  • Maturation: Stir the mixture at room temperature for 2 hours or until gas evolution completely ceases.

  • Hydrolysis: Add deionized water (10.0 eq) to the reaction mixture. Heat the solution to 50 °C and stir for an additional 4–6 hours to ensure complete hydrolysis of the iminophosphorane intermediate[2].

  • Isolation: Concentrate the mixture under reduced pressure to remove THF.

  • Purification: To separate the target amine from the triphenylphosphine oxide (TPPO) byproduct, dissolve the residue in dichloromethane (DCM) and extract with 1M HCl. The amine will partition into the aqueous layer as the hydrochloride salt, leaving TPPO in the organic layer. Basify the aqueous layer with 1M NaOH to pH 10, and extract with DCM to recover the pure primary amine. Alternatively, purify via flash column chromatography using a DCM/MeOH/NH₄OH gradient.

Self-Validation & Troubleshooting

To ensure the integrity of your synthesized product, employ the following self-validating analytical checks:

  • Infrared (IR) Spectroscopy: This is the most diagnostic tool for this workflow. The intermediate azidomethyl pyran will exhibit a distinct, intense asymmetric stretching band at ~2100 cm⁻¹ . The complete disappearance of this band confirms the success of the Staudinger reduction.

  • ¹H NMR Tracking:

    • Starting Material: The –CH₂– protons adjacent to the bromide typically resonate around 3.4–3.6 ppm .

    • Product: Upon successful reduction to the primary amine, these protons will experience an upfield shift, typically appearing around 2.7–2.9 ppm .

  • Ninhydrin Stain: During TLC analysis of Step 2, the final aminomethyl pyran will stain a deep purple/pink when heated with a ninhydrin dip, confirming the presence of a primary amine.

References

  • Staudinger Reaction Wikipedia URL:[Link]

  • Staudinger Reaction Organic Chemistry Portal URL:[Link]

  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines Bioconjugate Chemistry - ACS Publications URL:[Link]

  • Benzothiazole DNA Gyrase Inhibitors and Their Conjugates with Siderophore Mimics: Design, Synthesis and Evaluation National Library of Medicine (PMC) URL:[Link]

  • Stereoselective Protection-Free Modification of 3-Keto-saccharides Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Preventing elimination side reactions in bromomethyl substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter workflows where researchers attempt a straightforward nucleophilic substitution (


) on a primary bromomethyl substrate (

), only to find their yields decimated by competing

elimination side reactions.

While bromomethyl groups are generally excellent


 substrates due to minimal steric hindrance at the 

-carbon, the delicate kinetic balance between substitution and elimination can easily be disrupted by suboptimal reagent or condition choices. This guide provides a deep-dive diagnostic framework to help you engineer out elimination pathways and self-validate your optimized protocols.

Diagnostic Workflow: Isolating the Cause of Elimination

Before adjusting your protocol, use the diagnostic logic tree below to identify which thermodynamic or kinetic parameter is driving the


 side reaction in your specific workflow.

SN2_E2_Troubleshooting Start High Elimination Side Product in Bromomethyl Substitution? CheckBase Is the nucleophile also a strong base? Start->CheckBase BaseYes Yes (e.g., RO-, NH2-) CheckBase->BaseYes True BaseNo No (e.g., RS-, N3-, CN-) CheckBase->BaseNo False ActionBase Switch to a weaker base or use a hindered base (DIPEA) BaseYes->ActionBase CheckTemp Is reaction temperature > 25°C? BaseNo->CheckTemp ActionBase->CheckTemp TempYes Yes CheckTemp->TempYes True TempNo No CheckTemp->TempNo False ActionTemp Lower temperature to 0°C. Elimination is entropically favored. TempYes->ActionTemp CheckSolvent Are you using a polar protic solvent? TempNo->CheckSolvent ActionTemp->CheckSolvent SolventYes Yes (e.g., MeOH, EtOH) CheckSolvent->SolventYes True SolventNo No CheckSolvent->SolventNo False ActionSolvent Switch to polar aprotic (DMSO, DMF, Acetone). SolventYes->ActionSolvent Success Optimized SN2 Pathway (>95% Yield) SolventNo->Success ActionSolvent->Success

Diagnostic logic tree for troubleshooting and eliminating E2 side reactions in SN2 workflows.

Core Troubleshooting Q&A

Q1: Why is my primary bromomethyl substrate undergoing E2 elimination instead of the expected


 substitution? 
Causality:  The 

mechanism requires a precise

backside attack by the nucleophile relative to the leaving group, resulting in an inversion of stereochemical configuration[1]. While bromomethyl groups inherently favor this trajectory due to low steric bulk, the presence of a strong, unhindered base (e.g., alkoxides like

or

) shifts the kinetic preference. Strong bases will aggressively abstract a

-proton simultaneously with the expulsion of the bromide leaving group, triggering the

pathway[2]. Any steric hindrance introduced at the

-carbon further impedes the

trajectory, allowing

to dominate[3]. Resolution: Decouple nucleophilicity from basicity. Utilize highly polarizable, "soft" nucleophiles (e.g., thiolates

, azides

, or cyanides

) which are potent nucleophiles but weak bases.

Q2: We are scaling up our reaction, and the elimination byproduct increased from 5% to 25%. What thermodynamic factors are at play? Causality: Elimination reactions possess a higher activation energy and are significantly more entropically favored (


) than substitution reactions[4]. In an 

reaction, one substrate molecule yields three products (an alkene, a protonated base, and a bromide ion). According to the Gibbs free energy equation (

), elevated temperatures disproportionately amplify the

term, lowering the barrier for elimination[2]. Scale-up operations often suffer from poor heat dissipation; localized thermal spikes (exotherms) during reagent addition will immediately favor

. Resolution: Implement strict cryogenic or ambient temperature control. Run the reaction at the lowest possible temperature that still provides a practical

rate (typically

to

).

Q3: How does the choice of solvent alter the


/

competition?
Causality: Polar protic solvents (e.g., methanol, water) hydrogen-bond strongly with anionic nucleophiles, creating a bulky, dense solvation shell. This shell drastically reduces the nucleophile's mobility and effective nucleophilicity, inadvertently forcing it to act more like a base at the periphery of the substrate, thereby increasing the likelihood of elimination[4]. Resolution: Switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO),

-Dimethylformamide (DMF), or Acetone. These solvents solvate cations efficiently but leave anions relatively "naked" and highly reactive. This hyper-accelerates the

kinetics, allowing substitution to outcompete elimination[4].

Quantitative Parameter Comparison

To systematically bias your reaction toward substitution, align your experimental parameters with the favorable conditions outlined in the table below.

Reaction Parameter

Favorability

Favorability
Mechanistic Rationale
Nucleophile/Base Weak Base, Strong Nucleophile (

,

,

)
Strong Base (

,

)
Strong bases readily abstract

-protons; weak bases strictly attack the electrophilic carbon.
Solvent Type Polar Aprotic (DMSO, DMF, Acetone)Polar Protic (EtOH, MeOH,

)
Aprotic solvents leave anions unsolvated, kinetically hyper-accelerating the

pathway.
Temperature Low to Ambient (

-

)
Elevated (

)

is entropically driven; higher temperatures amplify the

term, favoring elimination.
Substrate Sterics Unhindered Primary (Bromomethyl)

-branched Primary or Secondary
Steric bulk blocks the

backside attack required for successful

substitution.

Self-Validating Experimental Protocol

Optimized


 Substitution of a Bromomethyl Substrate (E2 Suppression) 
Objective: Achieve high-yield nucleophilic substitution of a primary alkyl bromide using a pro-nucleophile (e.g., an amine) while completely suppressing 

elimination. Self-Validation: This protocol utilizes a sterically hindered, non-nucleophilic base to prevent

-proton abstraction. In-process monitoring ensures the absence of alkene byproducts before proceeding to workup.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert argon gas for 10 minutes to prevent moisture from acting as a competing protic solvent.

  • Solvent & Substrate Dissolution: Dissolve 1.0 equivalent of the bromomethyl substrate in anhydrous DMF to achieve a concentration of

    
     M.
    
    • Causality: DMF accelerates

      
       by leaving the incoming nucleophile unsolvated and highly reactive.
      
  • Base Addition: Add 1.5 equivalents of

    
    -Diisopropylethylamine (DIPEA) to the solution.
    
    • Causality: DIPEA is highly sterically hindered. It is basic enough to deprotonate the pro-nucleophile but too bulky to act as a nucleophile itself or abstract the less acidic

      
      -protons of the substrate.
      
  • Nucleophile Introduction (Temperature Control): Submerge the reaction flask in an ice-water bath to bring the internal temperature to

    
    . Slowly add 1.1 equivalents of the nucleophile dropwise over 15 minutes.
    
    • Causality: Maintaining

      
       suppresses the entropically favored 
      
      
      
      pathway during the highly exothermic addition phase.
  • Reaction Monitoring (Self-Validation): Stir the mixture at

    
     for 1 hour, then allow it to slowly warm to room temperature (
    
    
    
    ). Monitor the reaction via LC-MS or TLC (using a UV lamp or
    
    
    stain).
    • Validation Check: The reaction is successful and

      
       is suppressed if the starting material spot disappears and no lower-polarity, highly UV-active spot (indicative of the alkene elimination byproduct) forms.
      
  • Quenching & Extraction: Once substitution is confirmed complete, quench the reaction with saturated aqueous

    
     to neutralize any remaining base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
    
  • Purification: Wash the combined organic layers thoroughly with brine (at least 3 washes are required to pull residual DMF into the aqueous phase). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

References

  • [Predicting Products: Substitution vs. Elimination] - JoVE. 2

  • [minimizing the formation of elimination products in substitution reactions] - BenchChem. 4

  • [SN2 Substitution Reactions and Alkyl Moiety] - Chemistry LibreTexts. 3

  • [The SN2 Reaction Mechanism] - Master Organic Chemistry. 1

Sources

Avoiding nitrile hydrolysis during basic workup of pyran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the critical challenge of preventing nitrile hydrolysis during the workup of 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds are Michael adducts prone to both chemical degradation (hydrolysis) and structural reversion (retro-Michael addition) under harsh basic conditions.[1]

Technical Support Guide: Stabilizing Pyran Nitriles During Workup

Core Directive: The "Precipitation First" Principle

Do not default to a standard liquid-liquid extraction. For 2-amino-4H-pyran-3-carbonitriles, the most effective method to avoid hydrolysis is to avoid the aqueous phase entirely during the isolation step. These compounds typically exhibit low solubility in cool ethanol/water mixtures, allowing for isolation via filtration.[1][2]

  • Why? Nitriles (

    
    ) are electrophilic.[2][3] In the presence of hydroxide ions (
    
    
    
    ) and water, they readily hydrolyze to amides (
    
    
    ).[2] This reaction is irreversible and accelerated by heat and high pH.
  • The Trap: Researchers often attempt to wash the reaction mixture with 1M NaOH to remove phenolic impurities or catalysts. This high pH, combined with the heat of neutralization, rapidly converts the nitrile to an amide or carboxylic acid.[1][2]

Troubleshooting & Diagnostics

Q1: I performed a basic wash (1M NaOH) and my yield dropped significantly. The product is now water-soluble. What happened?

  • Diagnosis: You likely hydrolyzed the nitrile to a carboxylate salt (

    
    ) or caused a retro-Michael reversal.
    
  • The Mechanism: The pyran ring is formed via a reversible Michael addition. Strong bases can deprotonate the C-4 position or attack the nitrile, driving the equilibrium backward to the starting aldehyde and malononitrile, or forward to the hydrolyzed acid.[1][2]

  • Solution: Switch to a buffered wash (see Protocol B) or recrystallization.[1]

Q2: My IR spectrum shows a new peak at 1680 cm⁻¹ and the sharp peak at 2200 cm⁻¹ is weak. Is this an impurity?

  • Diagnosis: Yes, this is the primary amide.[1][2]

  • Data Check:

    • Nitrile (

      
      ):  Sharp, distinct band at 2190–2210 cm⁻¹ .[2]
      
    • Hydrolyzed Amide (

      
      ):  Strong band at 1650–1690 cm⁻¹ .[2]
      
    • Action: If the amide is present, it cannot be easily reverted.[1][2] You must repurify via column chromatography or restart using the "Cold Filtration" protocol.

Q3: Can I use acid to neutralize the reaction mixture?

  • Risk: 2-amino-4H-pyrans contain an enamine motif. Strong acids can protonate the amine or the ring oxygen, leading to ring opening or solubility in the aqueous layer (loss of product).[1][2]

  • Recommendation: Use Ammonium Chloride (sat.[1] aq.) for neutralization. It buffers the pH to ~5-6, which is mild enough to preserve the ring while quenching basic catalysts.[2]

Optimized Workup Protocols

Protocol A: The "Cold Filtration" Method (Recommended) Best for solid products synthesized in Ethanol/Methanol.[1]

  • Cooling: Upon reaction completion, immediately cool the reaction vessel to 0–5 °C using an ice bath. Stir for 15–20 minutes.

  • Precipitation: If the product does not precipitate, add ice-cold water dropwise until turbidity persists.[2]

  • Filtration: Filter the solid under vacuum.

  • The "Safety" Wash: Wash the filter cake with ice-cold aqueous Ethanol (20%) followed by n-hexane .

    • Note: n-Hexane removes non-polar aldehyde starting materials without dissolving the pyran product.

  • Drying: Dry in a vacuum oven at <50 °C . Avoid high heat which can promote solid-state degradation.

Protocol B: Buffered Extraction (For Oils/Soluble Products) Use only if precipitation fails.[1][2]

  • Quench: Pour the reaction mixture into a vigorously stirred mixture of Ice + Saturated

    
     .
    
  • Extraction: Extract immediately with Ethyl Acetate (avoid chlorinated solvents if possible, as they can trap water).[1][2]

  • Washing (Crucial Step):

    • Wash organic layer once with cold water.

    • DO NOT wash with NaOH or KOH.

    • If phenol removal is strictly necessary, use cold 5%

      
        (rapid wash, <2 mins contact time).[1][2]
      
  • Drying: Dry over anhydrous

    
     and concentrate immediately at low temperature (<40 °C).
    
Visualizing the Chemistry

Figure 1: Mechanism of Failure vs. Success This diagram illustrates the competing pathways: the stable workup (green) vs. the hydrolysis/retro-Michael degradation (red) caused by strong base.

G Start Reaction Mixture (Pyran Product + Base) StrongBase Add Strong Base (NaOH/KOH Wash) Start->StrongBase High pH Cooling Cool to 0°C Start->Cooling Preservation Hydrolysis Nitrile Hydrolysis (Amide Formation) StrongBase->Hydrolysis RetroMichael Retro-Michael (Ring Opening) StrongBase->RetroMichael Loss Yield Loss / Impurity Hydrolysis->Loss RetroMichael->Loss Filter Filtration & Hexane Wash Cooling->Filter Product Pure 2-amino-4H-pyran (Intact Nitrile) Filter->Product

Caption: Figure 1.[1] Divergent outcomes based on workup pH and temperature. High pH promotes irreversible nitrile hydrolysis and ring fragmentation.

Figure 2: Workup Decision Tree

DecisionTree Question Is the product a Solid or Oil? Solid Solid Precipitate Question->Solid Oil Oil / Soluble Question->Oil ActionSolid PROTOCOL A: Cold Filtration Wash w/ Hexane Solid->ActionSolid ActionOil PROTOCOL B: Liquid-Liquid Extraction Oil->ActionOil Buffer Use Sat. NH4Cl (Avoid NaOH) ActionOil->Buffer Final Dry & Evaporate < 40°C Buffer->Final

Caption: Figure 2. Decision matrix for selecting the appropriate isolation method based on physical state.

Comparative Data: Base Sensitivity

The following table summarizes the stability of the cyano group in 2-amino-4H-pyrans under different workup conditions (based on aggregated kinetic data for aryl nitriles).

Workup ReagentpH EstimateNitrile StabilityRisk FactorRecommended?
Water (Ice Cold) 7.0HighLowYes
Sat.

~5.5HighLowYes
5%

~8.5ModerateMedium (Keep Cold)Caution
1M NaOH 14.0Very Low Critical (Hydrolysis) NO
1M HCl 0.0ModerateHigh (Amine Protonation)NO

References

  • Synthesis and Stability of 2-Amino-4H-pyrans : Karimi-Jaberi, Z., & Pooladian, B. (2012).[2] A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3.[4][5] The Scientific World Journal. Link

  • General Nitrile Hydrolysis Mechanisms : LibreTexts Chemistry. (2025).[1][2][3][5][6] Hydrolysis of Nitriles. Link

  • Mild Catalytic Procedures : Zonouz, A. M., et al. (2014).[1][2] A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature.[6][7][8][9] ResearchGate.[7][8][9][10] Link

  • Retro-Michael and Ring Opening : Shestopalov, A. M., et al. (2014).[1][2] Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans. Link

  • Standard Workup Protocols : Organic Syntheses. (2024).[2] Hydrolysis of Nitriles (General Procedures). Link

Sources

Technical Support Center: Stability of 4-(bromomethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 4-(bromomethyl)oxane-4-carbonitrile (also known as 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile).

Current Status: MOISTURE SENSITIVE / STORE COLD

Stability Verdict: This compound possesses a neopentyl-like primary bromide and a nitrile group attached to a quaternary center. While sterically hindered against rapid hydrolysis (SN2), it remains thermodynamically unstable in the presence of moisture. Long-term exposure leads to irreversible degradation via hydrolysis of the bromide and hydration of the nitrile.

Part 1: Frequently Asked Questions (FAQs)

Q1: I left the bottle open on the bench for 2 hours. Is it ruined?

Answer: Likely not, but immediate action is required. Unlike benzylic halides which degrade rapidly, 4-(bromomethyl)oxane-4-carbonitrile exhibits kinetic stability due to the steric bulk of the quaternary C4 position (neopentyl-like structure). This retards immediate nucleophilic attack by atmospheric water.

  • Action: Purge the container with Argon/Nitrogen immediately, seal with Parafilm, and store at -20°C.

  • Verification: If the solid remains a free-flowing white/off-white powder, it is likely usable. If it has turned into a sticky gum or yellowed, perform a purity check (see Part 3).

Q2: What are the visible signs of moisture degradation?

Answer: Watch for these three indicators:

  • Physical State Change: Transition from crystalline solid to a "wet" paste or oil (hygroscopicity leading to partial solubilization in hydrolysis byproducts).

  • Color Shift: distinct yellowing or browning (often indicates trace HBr formation leading to oxidation).

  • Acidity: A pH check of an aqueous suspension showing pH < 5 indicates hydrolysis of the bromide (releasing HBr) or the nitrile (releasing carboxylic acid).

Q3: Can I dry this compound in an oven?

Answer: ABSOLUTELY NOT.

  • Thermal Instability: The combination of a nitrile and an alkyl halide at elevated temperatures can trigger intermolecular alkylation or elimination reactions.

  • Correct Protocol: Dry in a vacuum desiccator over

    
     or anhydrous 
    
    
    
    at room temperature for 12–24 hours.

Part 2: Troubleshooting Guide

Issue A: Low Yields in Nucleophilic Substitution Reactions

Symptom: You are using this compound to alkylate an amine or thiol, but yields are <40%. Root Cause: The neopentyl-like structure (primary carbon attached to a quaternary center) significantly retards SN2 reactions. Solution:

  • Solvent Switch: Use polar aprotic solvents (DMF, DMSO) to accelerate the rate.

  • Temperature: This substrate often requires higher temperatures (60–80°C) than typical primary bromides.

  • Catalysis: Add NaI (Finkelstein condition) to generate the more reactive iodide in situ.

Issue B: Appearance of "Ghost Peaks" in NMR

Symptom: New peaks appearing around 3.5–4.0 ppm or 8.0+ ppm. Root Cause: Hydrolysis products.[1][2][3]

  • ~3.5 ppm: Methylene protons of the alcohol byproduct (4-(hydroxymethyl)oxane-4-carbonitrile).

  • ~11.0 ppm: Carboxylic acid proton if the nitrile has hydrolyzed (rare under neutral conditions). Solution:

  • If impurities are <5%, proceed with the reaction but add excess reagent.

  • If >5%, recrystallize from anhydrous diethyl ether/hexanes (if solid) or purify via flash column chromatography.

Part 3: Experimental Protocols

Protocol 1: Rapid Purity Validation (H-NMR)

Use this protocol to qualify a batch before critical steps.

  • Sampling: Take ~10 mg of sample under inert atmosphere.

  • Solvent: Dissolve in

    
     (ensure solvent is dry; acid traces in old 
    
    
    
    can catalyze degradation).
  • Key Signals:

    • 
       3.4–3.6 ppm (2H, s):  The 
      
      
      
      protons. This is your integration standard.
    • 
       3.7–4.0 ppm (4H, m):  Ether protons of the pyran ring.
      
    • Impurity Check: Look for a shift of the singlet to ~3.5–3.6 ppm (Alcohol) or broad peaks indicating polymerization.

Protocol 2: Rescue of Wet Material

Only attempt if degradation is minor (sticky solid).

  • Dissolve the crude material in Dichloromethane (DCM) (10 mL per gram).

  • Wash rapidly with cold saturated

    
      (removes HBr traces).
    
  • Dry organic layer over anhydrous

    
      for 5 minutes.
    
  • Filter and concentrate on a rotary evaporator at <30°C .

  • Dry under high vacuum (0.1 mmHg) for 4 hours.

Part 4: Mechanistic Visualization

The following diagram illustrates the degradation pathways triggered by moisture. Note the high energy barrier for the SN2 path due to steric hindrance, which provides the "kinetic stability" mentioned above.

G Start 4-(bromomethyl) oxane-4-carbonitrile Transition Sterically Hindered Transition State Start->Transition Slow SN2 Attack Amide Amide Derivative (Slow Hydrolysis) Start->Amide Acid/Base Catalysis (Requires Heat) Water H2O (Moisture) Water->Transition Alcohol 4-(hydroxymethyl) oxane-4-carbonitrile (Alcohol Impurity) Transition->Alcohol -HBr HBr HBr (Autocatalyst) Transition->HBr HBr->Start Catalyzes Further Degradation

Figure 1: Degradation pathways. The primary pathway is the slow displacement of bromide by water. The generated HBr can autocatalyze further decomposition, making moisture control critical.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 4-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from

  • BenchChem. (2025).[3][4][5] Technical Guide: Stability and Storage of Alpha-Halo Nitriles. Retrieved from

  • TCI Chemicals. (2025). Product Specification: 4-(Bromomethyl)tetrahydropyran derivatives. Retrieved from

  • Organic Syntheses. (1925).[1] Hydrolysis of Nitriles: General Mechanisms. Org. Synth. 1925, 5,[1][4] 69. Retrieved from

Sources

Minimizing over-alkylation of amines with bromomethyl pyrans

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Amine Alkylation Topic: Minimizing Over-Alkylation with Bromomethyl Pyrans

Welcome to the Application Support Center

Current Status: Operational Subject Matter: Nucleophilic Substitution (


) Selectivity
Safety Advisory:  Bromomethyl pyrans (e.g., kojic acid derivatives) are potent electrophiles and potential lachrymators. Handle all reagents in a fume hood.

Module 1: Diagnostic & Triage

The Core Problem: You are reacting a primary amine with a bromomethyl pyran (e.g., 2-(bromomethyl)-5-hydroxy-4H-pyran-4-one). Instead of the desired secondary amine (mono-alkylated), you are observing significant amounts of tertiary amine (di-alkylated) or quaternary salts.

Mechanistic Root Cause: The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect (+I) of the newly attached pyran-methyl group.[1] This creates a "runaway" reaction where the product competes aggressively for the remaining bromide.

Visualizing the Competition: The following diagram illustrates the kinetic competition driving your impurity profile.

ReactionPathways Amine Primary Amine (Starting Material) Mono Secondary Amine (Target Product) Amine->Mono Rate k1 (Slow) Bromide Bromomethyl Pyran (Electrophile) Bromide->Mono Di Tertiary Amine (Over-Alkylated Impurity) Bromide->Di Mono->Di Rate k2 (Fast due to +I Effect)

Caption: Kinetic competition between the starting amine and the mono-alkylated product. If k2 > k1, over-alkylation dominates.

Module 2: Troubleshooting Guide

Use this decision matrix to select the correct protocol for your specific constraints.

Scenario A: "I have a limited amount of complex/expensive amine."
  • The Issue: You cannot afford to use the amine in excess.

  • The Fix: The Cesium Effect. [2][3][4]

  • Explanation: Cesium ions (

    
    ) have a large ionic radius and weak solvation shell. In solvents like DMF, this creates "naked" anions. Research suggests that Cesium Hydroxide (CsOH) or Cesium Carbonate (
    
    
    
    ) promotes mono-alkylation via a specific surface coordination effect or by modulating the deprotonation equilibrium, suppressing the nucleophilicity of the secondary amine product relative to the primary amine [1].
  • Protocol: See Protocol 2 below.

Scenario B: "My pyran ring is decomposing/opening."
  • The Issue: The reaction mixture turns black/tarry; NMR shows loss of pyran olefinic protons.

  • The Fix: Switch to Non-Nucleophilic Bases.

  • Explanation: Pyranones (especially 4-pyrones) are Michael acceptors. Strong hydroxide bases or heating can trigger ring-opening or polymerization.

  • Action:

    • Avoid NaOH or KOH.

    • Use DIPEA (Hünig's base) or

      
       .
      
    • Keep temperature

      
      .
      
    • Add TBAI (Tetrabutylammonium iodide) . This generates the more reactive iodide in situ (Finkelstein reaction), allowing the reaction to proceed at lower temperatures, preserving the ring [2].

Scenario C: "I have plenty of cheap amine (e.g., methylamine, benzylamine)."
  • The Issue: You want the simplest workup possible.

  • The Fix: Statistical Overload.

  • Explanation: By flooding the reaction with 5–10 equivalents of amine, you statistically ensure the bromide collides with a primary amine rather than a secondary amine product.

  • Protocol: See Protocol 1 below.

Module 3: Optimized Protocols

Protocol 1: The Statistical Method (High Excess)

Best for: Cheap, volatile, or commercially available amines.

  • Preparation: Dissolve the Amine (10.0 equiv) in anhydrous THF or DCM.

  • Cooling: Cool to 0°C.

  • Addition: Dissolve Bromomethyl Pyran (1.0 equiv) in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes (use a syringe pump if possible).

    • Why? Keeping the electrophile concentration low relative to the amine minimizes the chance of a secondary amine encountering a bromide molecule.

  • Workup: Evaporate the solvent and excess amine (if volatile). If the amine is non-volatile, use an acid-base extraction or column chromatography.

Protocol 2: The Cesium-Promoted Method (High Selectivity)

Best for: Precious amines or complex synthesis where excess reagent is impossible.

Reagents:

  • Amine (1.0 equiv)[5][6]

  • Bromomethyl Pyran (1.1 equiv)

  • Cesium Hydroxide monohydrate (CsOH·H2O) (1.2 equiv) OR

    
     (Activated, 2.0 equiv)
    
  • TBAI (0.2 equiv - catalytic)

  • Molecular Sieves 4Å (Activated powder)[3]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add activated 4Å molecular sieves (approx 200mg/mmol).

  • Solvation: Add the Amine and TBAI to the flask. Dissolve in DMF (0.2 M concentration).

  • Base Addition: Add CsOH·H2O or

    
     .[1] Stir for 15 minutes at Room Temperature (RT).
    
  • Electrophile Addition: Add the Bromomethyl Pyran in one portion (unlike the statistical method, slow addition is less critical here due to the Cesium effect, but still good practice).

  • Monitoring: Stir at RT. Monitor by TLC/LCMS.[5]

    • Note: If the reaction is sluggish after 4 hours, warm slightly to 35°C. Do not overheat (risk of pyran degradation).

  • Quench: Filter off the sieves/inorganic salts through a Celite pad. Dilute with EtOAc, wash copiously with water (to remove DMF) and brine.

Module 4: Comparative Data

Selectivity profiles based on standard laboratory conditions for benzylic-type alkylations.

VariableStandard Conditions (

/Acetone)
Statistical Method (10eq Amine)Cesium Method (CsOH/DMF)
Primary Amine (SM) 1.0 eq10.0 eq1.0 eq
Electrophile 1.0 eq1.0 eq1.1 eq
Mono-Alkylated Yield 40-50%85-95%80-92%
Over-Alkylated (Di) 30-40%< 5%< 10%
Pyran Stability HighHighModerate (pH sensitive)
Purification Load High (Separation required)Low (Evaporation)Medium (DMF removal)

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use reductive amination instead? A: Yes, and it is often preferred. However, this requires the aldehyde version of your pyran (e.g., Kojic aldehyde) rather than the bromomethyl pyran. If you have the aldehyde, react it with the amine to form the imine, then reduce with Sodium Triacetoxyborohydride (


). This completely avoids over-alkylation [3].

Q: Why is my bromomethyl pyran turning pink/brown in the bottle? A: Bromomethyl pyrans are thermally unstable and light-sensitive. They can undergo autocatalytic decomposition releasing HBr, which further degrades the pyran ring.

  • Storage: Store at -20°C, under Argon, in the dark.

  • Purification: If degraded, filter through a small plug of silica gel with DCM before use.

Q: I tried the Cesium method, but my yield is low. Why? A: Check your DMF. If the DMF is "wet" (contains water), the hydroxide/carbonate will act as a nucleophile and hydrolyze your bromomethyl pyran to the alcohol (hydroxymethyl pyran). Strictly anhydrous conditions and molecular sieves are non-negotiable [1].

References

  • Salvatore, R. N., et al. (1999).[7] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[2][3][4][7] Organic Letters, 1(11), 1893–1896.

  • Pata, S. (Ed.). (2010). The Chemistry of the Amino Group. Interscience Publishers.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Troubleshooting low yields in tetrahydropyran alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Tetrahydropyran (THP) Alkylation

Ticket ID: THP-ALK-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Low Yields in THP Functionalization

Executive Summary

Tetrahydropyran (THP) alkylation is deceptively complex due to the ring's conformational flexibility, the high energy of oxocarbenium intermediates, and the instability of


-lithiated species. Low yields typically stem from three competitive failure modes: retro-cycloaddition (ring opening) , stereoelectronic misalignment , or radical-mediated oxidative degradation .

This guide moves beyond generic advice, focusing on the specific mechanistic bottlenecks of the THP scaffold.

Part 1: Critical Failure Modes & Troubleshooting (Q&A)

Category 1: Organometallic Alkylation (The "Ring Opening" Problem)

Q: I am attempting to lithiate THP at the 2-position (anomeric) followed by alkylation, but I recover mostly linear alcohols or complex mixtures. What is happening?

A: You are likely encountering retro-cycloaddition or a Wittig rearrangement .

  • The Mechanism: The 2-lithiotetrahydropyran species is thermodynamically unstable. Unlike acyclic ethers, the cyclic constraint adds ring strain. Above critical temperatures (often > -60°C), the carbanion undergoes a [3+2] retro-cycloaddition (Grob-type fragmentation), cleaving the ring to form an alkenol (typically 4-penten-1-ol derivatives).

  • The Fix:

    • Temperature Control: Maintain reaction temperature strictly below -78°C . Do not allow the reaction to warm to 0°C until after the electrophile has been added and given time to react.

    • Transmetallation: If the electrophile is sluggish, transmetallate the lithium species to a "softer" metal (e.g., using

      
       or 
      
      
      
      ) at -78°C. Zincates are less prone to ring opening than organolithiums.
    • Wittig Suppression: If you see rearranged products (alcohol migration), it is a [1,2]- or [2,3]-Wittig rearrangement. This is driven by radical pathways. Ensure your solvent is degassed to remove oxygen (a radical initiator) and consider using a non-polar solvent mixture (e.g., Hexane/THF 9:1) to tighten the ion pair.

Category 2: Lewis Acid-Mediated Alkylation (Prins & C-Glycosylation)

Q: My Prins cyclization or C-glycosylation yields are low, and I see significant epimerization. Why isn't the "chair-like" transition state holding?

A: The "chair-like" model is an oversimplification if the oxocarbenium ion stability is ignored.

  • The Causality: The intermediate oxocarbenium ion prefers a pseudoaxial conformation for the C2-substituent to maximize stereoelectronic stabilization (anomeric effect). However, if the Lewis acid is too strong (e.g.,

    
    ), it can cause reversible ring-opening or rapid equilibration between conformers, leading to thermodynamic mixtures rather than the kinetic "all-cis" product.
    
  • The Fix:

    • Switch Lewis Acids: Move to milder, oxophilic promoters like TMSOTf or

      
       . These facilitate the reaction at lower temperatures (-78°C to -40°C), preserving the kinetic stereocontrol.
      
    • Solvent Effect: Use non-coordinating solvents (DCM, Toluene). Ethereal solvents (THF,

      
      ) can coordinate to the oxocarbenium ion, disrupting the tight ion pair required for stereoselective nucleophilic attack.
      
Category 3: Reagent Quality (The "Hidden" Oxidant)

Q: My yields fluctuate wildly between batches of THF, even when distilled. Is the solvent the culprit?

A: Yes. THP and THF are chemically similar; both are prone to


-peroxidation .
  • The Mechanism: Ethers react with atmospheric oxygen to form hydroperoxides at the

    
    -position. Even trace amounts (ppm levels) of peroxides will quench organometallic reagents (n-BuLi, Grignards) instantly, effectively lowering your base titer.
    
  • The Protocol:

    • Test: Use semi-quantitative starch-iodide paper before every sensitive reaction.

    • Scavenge: If peroxides are detected, pass the solvent through a column of activated alumina. Distillation alone may concentrate peroxides in the pot, creating an explosion hazard.

Part 2: Optimized Experimental Protocols

Protocol A: High-Fidelity 2-Lithiation/Alkylation of Tetrahydropyran

Designed to minimize retro-cycloaddition.

Reagents:

  • Tetrahydropyran (1.0 equiv)

  • s-BuLi (1.1 equiv, 1.4 M in cyclohexane) — Preferred over n-BuLi for cleaner deprotonation.

  • TMEDA (1.1 equiv) — Essential for breaking oligomeric Li aggregates.

  • Electrophile (1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled/dried).

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Add TMEDA and THF. Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add s-BuLi dropwise over 10 minutes. Crucial: Keep internal temp < -70°C.

  • Incubation: Stir at -78°C for exactly 45 minutes. Do not over-stir; instability increases with time.

  • Addition: Add the electrophile (neat or in minimal THF) dropwise down the side of the flask (pre-cooled if possible).

  • Reaction: Stir at -78°C for 2 hours.

  • Warm-up: Allow to warm to -20°C slowly over 1 hour. Do not rush to RT.

  • Quench: Quench with saturated

    
     at -20°C.
    
Protocol B: Stereoselective Prins Cyclization

Targeting the 2,4,6-cis-trisubstituted THP scaffold.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • TMSOTf (1.0 equiv) — Stoichiometric amount ensures rapid closure.

  • Solvent: Anhydrous DCM (0.1 M concentration).[1]

Step-by-Step:

  • Mix: Dissolve alcohol and aldehyde in DCM under

    
    . Cool to -78°C .[1][2]
    
  • Initiate: Add TMSOTf dropwise.[1] The solution may turn yellow/orange (oxocarbenium formation).

  • Monitor: Stir at -78°C for 1 hour. Check TLC. If sluggish, warm to -40°C . Avoid 0°C to prevent epimerization.

  • Quench: Pour mixture into vigorous stirring saturated

    
    .
    

Part 3: Data & Visualization

Table 1: Impact of Conditions on 2-Lithio-THP Stability
VariableConditionOutcomeMechanism
Temperature > -40°C< 20% YieldRapid Retro-cycloaddition to alkenol
Temperature -78°C> 85% YieldKinetic stabilization of C-Li bond
Solvent

Moderate YieldWeaker solvation of Li cation
Solvent THF/TMEDAHigh YieldTMEDA breaks aggregates, increasing reactivity at low temp
Counter-ion Li+UnstableHard nucleophile, prone to elimination
Counter-ion CuCN (Transmetal)Very StableSoft nucleophile, suppresses ring opening
Diagram 1: 2-Lithio-THP Decomposition Pathways

This diagram illustrates why temperature control is non-negotiable.

THP_Decomposition THP Tetrahydropyran Li_THP 2-Lithio-THP (-78°C) THP->Li_THP s-BuLi / TMEDA Product 2-Alkyl-THP (Desired) Li_THP->Product + Electrophile (Keep < -78°C) RingOpen Alkenol (Linear) (> -40°C) Li_THP->RingOpen Retro-Cycloaddition (Thermal) Wittig Wittig Rearrangement (Radical Pathway) Li_THP->Wittig Radical Shift (Slow warm-up)

Caption: Kinetic instability of the 2-lithio intermediate. Warming triggers irreversible ring opening.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Flow Start Problem: Low Yield in THP Alkylation Check_Reagents Step 1: Check Reagents (Peroxides?) Start->Check_Reagents Peroxide_Pos Peroxides Detected Check_Reagents->Peroxide_Pos Yes Check_Temp Step 2: Check Temperature (Lithiation) Check_Reagents->Check_Temp No Clean_Solvent Alumina Filtration & Fresh Distillation Peroxide_Pos->Clean_Solvent Temp_High Temp > -78°C during addition? Check_Temp->Temp_High Yes Check_Lewis Step 3: Check Lewis Acid (Prins/Glycosylation) Check_Temp->Check_Lewis No Fix_Temp Maintain -78°C Use Cryocooler Temp_High->Fix_Temp Wrong_LA Strong LA (TiCl4) or 0°C? Check_Lewis->Wrong_LA Yes Fix_LA Switch to TMSOTf Run at -78°C Wrong_LA->Fix_LA

Caption: Systematic decision tree for isolating the root cause of yield loss.

References

  • Yadav, J. S., et al. (2008). "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis. Link

  • BenchChem Technical Center. (2025).[3] "Troubleshooting: How to Improve Yield - Peroxide Formation in Cyclic Ethers." Link

  • Tomooka, K., et al. (1996).[4] "Stereoselective [1,2]-Wittig Rearrangement of 2-Lithiotetrahydropyrans." Journal of the American Chemical Society. Link

  • Crane, E. A., & Scheidt, K. A. (2010). "Prins Reactions and Applications in Total Synthesis." Angewandte Chemie International Edition. Link

  • RSC Publishing. (2012). "Direct C–H functionalization of tetrahydro-γ-carbolines at the α-position." New Journal of Chemistry. Link

Sources

Removing unreacted 4-(bromomethyl)oxane-4-carbonitrile from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of 4-(bromomethyl)oxane-4-carbonitrile (Unreacted Reagent)

Executive Summary & Chemical Profile

The Molecule: 4-(bromomethyl)oxane-4-carbonitrile Structure Analysis: This molecule features a tetrahydropyran (oxane) ring with a quaternary carbon at the 4-position, substituted with both a nitrile (-CN) and a bromomethyl group (-CH2Br).[1] The Challenge: While chemically an alkyl bromide, the quaternary center at C4 creates a "neopentyl-like" steric environment . This significantly retards nucleophilic attack (


) compared to standard primary bromides. Standard scavenging protocols at room temperature often fail because they do not account for this steric hindrance.

This guide addresses the specific kinetic and solubility challenges associated with removing this reagent from reaction mixtures.

Part 1: Decision Matrix (Workflow)

Before selecting a method, assess your crude mixture using this logic flow.

PurificationStrategy Start Crude Mixture Analysis Scale Scale of Reaction? Start->Scale SmallScale < 100 mg Scale->SmallScale LargeScale > 100 mg Scale->LargeScale ImpurityLevel Impurity Level (LCMS/NMR) LowImp < 10 mol% ImpurityLevel->LowImp HighImp > 10 mol% ImpurityLevel->HighImp SmallScale->ImpurityLevel LargeScale->ImpurityLevel MethodA Method A: Polymer-Supported Scavenging (Thiol Resin + Heat) LowImp->MethodA Preferred MethodB Method B: Liquid-Phase Quench (Morpholine/Thiosulfate) HighImp->MethodB Bulk Removal MethodC Method C: Reverse Phase Chromatography (C18 / MeCN) HighImp->MethodC High Purity Req

Figure 1: Decision tree for selecting the optimal purification strategy based on reaction scale and impurity load.

Part 2: Troubleshooting & Protocols (Q&A)
Category 1: Solid-Phase Scavenging (The Pharma Standard)

Q: I added amine scavenger resin, but the impurity persists after 12 hours. Why? A: This is a classic issue with this specific scaffold. You are likely using a standard benzylamine or trisamine resin at room temperature.

  • The Cause: The bromomethyl group is attached to a quaternary carbon. This creates a "neopentyl" steric effect. The bulky polymer backbone of the resin cannot easily access the electrophilic carbon for an

    
     displacement.
    
  • The Fix: You must switch to a Thiol (SH) resin and apply heat . Thiols are "soft" nucleophiles and are less sterically demanding than amines.

  • Protocol:

    • Select Resin: SiliaMetS® Thiol or equivalent (loading ~1.2 mmol/g).

    • Stoichiometry: Use 3–4 equivalents relative to the impurity (not the product).

    • Solvent: DMF or THF (swells polystyrene beads well).

    • Temperature: Heat to 50–60°C . This supplies the activation energy needed to overcome the steric barrier.

    • Time: 4 to 16 hours.

Q: Can I use this method if my product also has a leaving group? A: Proceed with caution. If your product contains primary alkyl halides or highly active leaving groups (e.g., mesylates), the thiol resin will scavenge your product too. In that case, move to Method C (Chromatography) .

Category 2: Liquid-Phase Quenching (Derivatization)

Q: I have too much impurity for expensive resins. How do I wash it out? A: You cannot wash the unreacted bromide out directly because its polarity (LogP ~1.8) often mimics organic products. You must chemically modify it into a water-soluble species.

Protocol: The "Morpholine Shift" This converts the lipophilic bromide into a polar, basic amine that can be washed away with acid.

  • Add Quencher: Add 2.0 equivalents of morpholine (liquid) to the reaction mixture.

  • Heat: Stir at 50°C for 2 hours.

  • Monitor: Check LCMS for the disappearance of the bromide (M+H not observed usually, look for disappearance of UV peak) and appearance of the morpholine adduct (M+H = Mass of Reagent - Br + 86).

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash 1: 1M HCl (The morpholine adduct protonates and goes into the water layer).

    • Wash 2: Brine.

    • Result: Your product remains in the organic layer; the impurity is removed.

Protocol: The "Thiosulfate Wash" (Green Chemistry)

  • Dissolve crude in a biphasic mixture of DCM and saturated aqueous Sodium Thiosulfate .

  • Add a phase transfer catalyst (e.g., TBAB, 5 mol%) if reaction is slow.

  • Stir vigorously overnight. The bromide converts to the water-soluble Bunte salt.

Category 3: Chromatography & Detection

Q: I cannot see the impurity on my TLC plates. How do I isolate it? A: 4-(bromomethyl)oxane-4-carbonitrile has poor UV absorbance because it lacks conjugation.

  • Visualization: Do not rely on UV (254 nm). Use KMnO4 stain (oxidizes the ether/alkyl chain) or Iodine (adsorbs to the nitrile).

  • TLC Data (Typical):

    • System: 30% EtOAc in Hexanes.

    • Behavior: The impurity is moderately polar due to the nitrile. It usually runs just below non-polar starting materials but often overlaps with amide/amine products.

Q: Which column conditions separate this best? A: Due to the nitrile dipole, Reverse Phase (C18) is often superior to Silica for this separation.

  • Stationary Phase: C18.

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

  • Gradient: The nitrile functionality interacts strongly with the aqueous phase, often eluting earlier than more lipophilic products.

Part 3: Mechanistic Visualization

Understanding the steric challenge is vital for troubleshooting.

Mechanism cluster_0 Steric Barrier (The Problem) cluster_1 Solution (Thiol Scavenging) Reagent 4-(bromomethyl) oxane-4-carbonitrile QuatCenter Quaternary C4 (Steric Bulk) Reagent->QuatCenter Bromide -CH2-Br (Electrophile) Reagent->Bromide Product Resin-S-CH2-Oxane (Trapped Impurity) Bromide->Product Displacement Resin Polymer-SH (Thiol Resin) Resin->Product SN2 Attack Heat Heat (50°C) (Kinetic Activation) Heat->Product Required

Figure 2: Mechanistic view of the steric hindrance caused by the C4 quaternary center and the requirement for heat-activated thiol scavenging.

Part 4: Data Summary Table
MethodReagent/ResinConditionsBest ForProsCons
Scavenging SiliaMetS ThiolDMF, 50°C, 12h<100mg scale, PharmaNo workup, high specificityExpensive, requires heat
Quenching Morpholine50°C, 2h, Acid Wash>1g scale, Bulk removalCheap, fast, scalableRequires extraction, pH adjustment
Quenching Na-ThiosulfateBiphasic, PTC, RTAcid-sensitive productsVery mild, aqueous wasteSlow kinetics (biphasic)
Chromatography C18 (Reverse Phase)H2O/MeCN GradientFinal purificationHigh purity, removes other byproductsTime-consuming, solvent heavy
References
  • PubChem. (n.d.). 4-(bromomethyl)oxane-4-carbonitrile Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • International Conference on Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved October 26, 2025, from [Link]

  • Biotage. (n.d.). Strategies for Work-Up and Purification in Parallel Synthesis. Biotage Technical Guides. Retrieved October 26, 2025, from [Link]

Sources

Technical Guide: Optimizing Temperature for Substitution vs. Elimination in Pyran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to assist researchers in optimizing reaction conditions for pyran derivatives, specifically focusing on the competition between nucleophilic substitution (


) and elimination (

) pathways.
Introduction: The Entropy Tax on Pyran Rings

In the synthesis of functionalized tetrahydropyrans (including glycosides) and dihydropyrans, temperature is not merely a rate accelerator—it is a selectivity switch. As a Senior Application Scientist, I often see protocols fail not because of poor catalyst choice, but because the reaction temperature crossed a thermodynamic threshold where entropy (


) dominates enthalpy (

).

In pyran systems, elimination is the entropy-favored pathway . It generates two species (an alkene/glycal and a protonated base) from one activated intermediate, increasing system disorder. Substitution, conversely, combines two species into one, decreasing disorder. Therefore, raising the temperature almost universally shifts the balance toward elimination side-products (glycals).

This guide provides the troubleshooting logic and protocols to maintain kinetic control for substitution or, conversely, to optimize elimination when synthesis of unsaturated pyrans (Ferrier products) is the goal.

Part 1: The Mechanics of Failure (Why Heat Kills Substitution)

To troubleshoot, we must visualize the competition. In pyran derivatives, the reaction typically proceeds through an oxocarbenium ion intermediate (or a tight ion pair).

Pathway Logic: Kinetic vs. Thermodynamic Control

The following diagram illustrates the divergence point between substitution and elimination based on thermal energy input.

PyranReactionPathways Start Activated Pyran Donor (Leaving Group Departure) Intermediate Oxocarbenium Ion (Intermediate) Start->Intermediate Activation Subst_TS Substitution TS (Low Activation Energy) Intermediate->Subst_TS Low Temp (< -20°C) Kinetic Control Elim_TS Elimination TS (High Activation Energy) Intermediate->Elim_TS High Temp (> 0°C) Thermodynamic Control (-TΔS dominates) Product_Sub Substitution Product (Ether/Glycoside) Subst_TS->Product_Sub Product_Elim Elimination Product (Glycal/Alkene) Elim_TS->Product_Elim

Figure 1: Reaction pathway divergence. Note that elimination requires breaking an additional C-H bond, often resulting in a higher activation energy barrier that is surmountable only at elevated temperatures.[1][2]

Part 2: Troubleshooting & FAQs
Scenario A: "I am seeing significant glycal (alkene) formation instead of my desired substitution."

Root Cause: The reaction temperature has exceeded the Donor Activation Temperature (


) .
In pyran chemistry, the 

is the minimum temperature required to ionize the leaving group. Operating significantly above this temperature provides excess thermal energy that funnels into the elimination pathway.

Corrective Protocol:

  • Determine

    
    :  Run a variable-temperature NMR experiment or TLC monitoring. Start at -78°C and warm in 10°C increments. The 
    
    
    
    is the point where the starting material begins to be consumed.
  • Operate Isothermally: Once

    
     is found (e.g., -35°C), maintain the reaction exactly at or slightly below this temperature. Do not "ramp" to room temperature unless necessary for a subsequent step.
    
  • Check Base Sterics: If you are using a base to buffer the reaction (e.g., TTBP, pyridine), ensure it is non-nucleophilic and bulky. Small, hard bases at high temperatures act as specific bases for E2 elimination.

Scenario B: "My Ferrier rearrangement (allylic substitution) yields are low, and I see degradation."

Root Cause: Ferrier rearrangements are Type I allylic substitutions that require Lewis acid activation. While they are elimination-substitution hybrids, excessive heat leads to polymerization of the vinyl ether product.

Corrective Protocol:

  • Catalyst vs. Heat: Instead of increasing temperature to drive the reaction, switch to a more oxophilic Lewis acid (e.g., from

    
     to 
    
    
    
    or
    
    
    ). This lowers the activation energy for the rearrangement without supplying the thermal energy that promotes degradation.
  • Strict Temperature Ceiling: Most Ferrier rearrangements on acetylated glycals should not exceed 0°C.

Scenario C: "The reaction is stalled at low temperature, but heating it ruins the stereoselectivity."

Root Cause: The "Reactivity-Selectivity Principle." At low temperatures (kinetic control), the reaction is slow but highly selective (often


-selective in glycosylations due to the nitrile effect or solvent participation). Heating overcomes the activation barrier but erodes selectivity and promotes elimination.

Corrective Protocol:

  • Change the Leaving Group: Instead of heating a thioglycoside/pyran, switch to a more reactive leaving group (e.g., trichloroacetimidate or phosphate) that activates at lower temperatures (-78°C).

  • Exogenous Nucleophiles: Increase the concentration of the nucleophile rather than the temperature. This increases the rate of the bimolecular substitution step (

    
    ) without affecting the unimolecular elimination rate constant.
    
Part 3: Experimental Optimization Protocol

The following workflow is designed to determine the optimal temperature window for your specific pyran derivative.

Workflow: Determination of Activation Temperature (

)

OptimizationFlow Step1 Dissolve Donor + Activator (No Nucleophile) Step2 Cool to -78°C Step1->Step2 Step3 Monitor (NMR/TLC) every 15 min Raise T by 10°C Step2->Step3 Decision Is Donor Consumed? Step3->Decision Result_Low T < T_act (Reaction Dormant) Decision->Result_Low No Result_High T = T_act (Activation Threshold) Decision->Result_High Yes Result_Low->Step3 Warm up Action Set Reaction Temp to T_act - 5°C Result_High->Action

Figure 2: Step-by-step logic for determining the lowest possible operating temperature to suppress elimination.

Quantitative Comparison: Temperature Effects

The table below summarizes the effect of temperature regimes on product distribution in typical pyran activation (e.g., thioglycosides or halides).

VariableLow Temperature (< -20°C)Moderate Temperature (0°C to RT)High Temperature (> 40°C / Microwave)
Dominant Mechanism

-like / Ion Pair (Kinetic)
Equilibrium (

/

mix)

/

(Thermodynamic)
Major Product Substituted Ether (Glycoside)Mixture (Anomers + Glycals)Elimination Product (Glycal)
Entropy Term (

)
NegligibleModerate impactDominant (Favors disorder)
Stereoselectivity High (controlled by solvent/LG)Low (Thermal equilibration)N/A (Alkene formation)
Recommended For Complex synthesis, StereocontrolRobust substrates onlySynthesizing Glycals
Part 4: References
  • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Source: National Institutes of Health (PMC) / Angewandte Chemie. Key Insight: Introduces the concept of "Donor Activation Temperature" to minimize side reactions.

  • Common Side Reactions of the Glycosyl Donor in Chemical Glycosylation. Source: Carbohydrate Research / PubMed. Key Insight: Detailed mechanisms of elimination to glycals and hydrolysis at elevated temperatures.

  • Microwave-Assisted Neutral Glycosylation Reactions. Source: MDPI Molecules. Key Insight: Demonstrates that high temperatures (>150°C) in microwave reactors lead to significant elimination products (glycals) and hydrolysis.

  • Elimination Reactions Are Favored By Heat. Source: Master Organic Chemistry. Key Insight: Foundational thermodynamic explanation of why the

    
     term drives elimination over substitution as temperature rises.[1][3][4]
    
    

Sources

Technical Support Center: A Guide to Handling Moisture-Sensitive Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling moisture-sensitive heterocyclic building blocks. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these challenging yet essential compounds. In the world of complex organic synthesis, the success of a reaction often hinges on the meticulous exclusion of water. Moisture can act as an unwanted reagent, leading to side reactions, catalyst deactivation, and ultimately, failed experiments. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the intricacies of working in an anhydrous environment, ensuring the integrity and reproducibility of your synthetic work.

Section 1: The Pillars of an Anhydrous Environment

The foundation of successfully handling moisture-sensitive compounds lies in the rigorous preparation of your entire experimental setup. This section details the essential techniques for creating and maintaining an environment free of atmospheric and dissolved water.

The Critical First Step: Drying of Glassware

Glassware straight from the shelf or wash is coated with a thin film of adsorbed moisture. This seemingly insignificant amount of water can be detrimental to many reactions.[1] Therefore, proper drying is non-negotiable.

Protocol for Drying Glassware:

  • Oven Drying: Place all necessary glassware in an oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.

  • Assembly and Cooling: Assemble the hot glassware quickly while flushing with a stream of dry, inert gas (nitrogen or argon). This prevents atmospheric moisture from re-adsorbing onto the cooling surfaces.

  • Flame Drying (for Schlenk-type apparatus): For the most rigorous applications, flame drying under vacuum is employed.

    • Assemble the glassware on a Schlenk line.

    • Evacuate the system to a good vacuum (<0.5 mmHg).

    • Gently heat the glassware with a heat gun or a soft flame until all visible moisture is gone. Be sure to heat evenly to avoid thermal stress on the glass.

    • Allow the glassware to cool to room temperature under vacuum before backfilling with an inert gas.

Ensuring Anhydrous Solvents

Commercially available "anhydrous" solvents should be used with caution, as their water content can vary and may increase with improper storage and handling.[2] For highly sensitive reactions, it is always best to dry and distill solvents in the lab.

Choosing the Right Drying Agent:

The choice of drying agent is critical and depends on the solvent to be dried. An incompatible drying agent can react with the solvent or be ineffective.

Drying AgentCapacitySpeedIntensity (Lowest Residual H₂O)Suitable ForUnsuitable For
Molecular Sieves (3Å or 4Å) HighHighHighGeneral use, good for storing dried solventsNot for removing large amounts of water
Calcium Hydride (CaH₂) HighMediumHighHydrocarbons, ethers, halogenated solventsAlcohols, aldehydes, ketones, esters
Sodium/Benzophenone HighHighVery HighEthers (THF, Dioxane)Halogenated solvents, ketones, esters
Magnesium Sulfate (MgSO₄) HighFastMediumGeneral pre-dryingVery acid-sensitive compounds
Sodium Sulfate (Na₂SO₄) HighSlowLowGeneral pre-dryingNot for highly sensitive reactions
Potassium Carbonate (K₂CO₃) MediumMediumMediumDrying basic or neutral compoundsAcidic compounds

Protocol 1: Drying with Activated Molecular Sieves

Molecular sieves are a reliable and convenient method for drying a wide range of solvents.

  • Activation: Place 3Å or 4Å molecular sieves in a flask and heat in an oven at >250°C under vacuum for at least 12 hours to remove adsorbed water.

  • Cooling: Allow the sieves to cool to room temperature in a desiccator or under a stream of inert gas.

  • Drying: Add the activated sieves (approximately 10-20% of the solvent volume) to the solvent in a suitable storage flask.

  • Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use. The sieves can be left in the solvent during storage to maintain dryness.

Protocol 2: Distillation from a Drying Agent (Example: THF from Sodium/Benzophenone)

This method provides exceptionally dry ether solvents, indicated by a deep blue or purple color.

  • Pre-drying: Pre-dry the THF over calcium hydride or activated molecular sieves to remove the bulk of the water.

  • Setup: In a fume hood, assemble a distillation apparatus. To a round-bottom flask containing the pre-dried THF, add a few small pieces of sodium metal and a small amount of benzophenone.

  • Reflux: Heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous. This is due to the formation of the benzophenone ketyl radical.

  • Distillation: Distill the required amount of solvent directly into the reaction flask or a storage flask under an inert atmosphere. Caution: Never distill to dryness, as this can lead to the formation of explosive peroxides.

Residual Water Content in Common Solvents After Drying

SolventDrying MethodResidual Water (ppm)
Tetrahydrofuran (THF)Stored over 3Å molecular sieves<10
Dichloromethane (DCM)Distilled from CaH₂~13
TolueneDistilled from Sodium/Benzophenone<10
AcetonitrileStored over 3Å molecular sieves<10
MethanolStored over 3Å molecular sieves (20% w/v, 5 days)~10

Data compiled from various sources, including[3][4].

Mastering Inert Atmosphere Techniques

Working under an inert atmosphere of nitrogen or argon is crucial for excluding both moisture and oxygen. The two primary methods for achieving this are the Schlenk line and the glovebox.

The Schlenk Line: A Versatile Tool for Inert Atmosphere Chemistry

A Schlenk line is a dual-manifold system that allows for the easy switching between vacuum and a positive pressure of inert gas.

Step-by-Step Guide to Setting Up a Schlenk Line:

  • Inspect the System: Before starting, ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Cool the Trap: Place a Dewar flask filled with liquid nitrogen around the solvent trap to protect the vacuum pump from solvent vapors.[5][6]

  • Start the Vacuum: Turn on the vacuum pump and allow the line to evacuate for at least 10-15 minutes. A good vacuum is typically below 0.1 mbar.[5]

  • Establish Inert Gas Flow: Slowly open the inert gas cylinder and the regulator to establish a gentle flow of gas through the bubbler (1-2 bubbles per second).

  • Purge the Line: The line is now ready for use.

Diagram: Schlenk Line Operation Workflow

Schlenk_Line_Workflow start Start prep_glassware Prepare and Assemble Dry Glassware start->prep_glassware connect_to_line Connect Flask to Schlenk Line prep_glassware->connect_to_line evacuate Evacuate Flask (Vacuum) connect_to_line->evacuate backfill Backfill with Inert Gas evacuate->backfill repeat_cycle Repeat Evacuation/ Backfill Cycle (3x) backfill->repeat_cycle add_reagents Add Reagents/Solvent via Syringe/Cannula repeat_cycle->add_reagents Flask is now inert run_reaction Run Reaction under Positive Inert Gas Pressure add_reagents->run_reaction end End run_reaction->end

Caption: Workflow for preparing a reaction flask under an inert atmosphere using a Schlenk line.

The Glovebox: For the Most Demanding Applications

A glovebox provides a sealed environment with a continuously purified inert atmosphere, maintaining oxygen and moisture levels below 1 ppm. It is ideal for handling highly sensitive solids and for performing complex manipulations.

Best Practices for Glovebox Use:

  • Ante-chamber Use: Always purge the antechamber with at least three vacuum/inert gas cycles before bringing items into the box.

  • Solvent Use: Minimize open containers of volatile solvents inside the box, as they can saturate the catalyst bed of the purifier.[7] If you must use solvents, ensure they are in sealed containers.

  • Maintain a Clean Environment: Keep the glovebox tidy and remove all waste promptly. Contamination can affect everyone's experiments.

  • Glove Care: Always inspect the gloves for punctures before use. Wear a second pair of disposable nitrile gloves over the butyl gloves to prevent contamination and protect the main gloves.[8]

  • Pressure Regulation: Insert and remove your hands slowly to avoid drastic pressure changes that could damage the box or compromise the atmosphere.[7]

Section 2: Troubleshooting Common Experimental Issues

Even with the best preparations, problems can arise. This section addresses common issues encountered when working with moisture-sensitive heterocyclic building blocks in a question-and-answer format.

Diagram: Troubleshooting Moisture-Related Reaction Failures

Troubleshooting_Workflow start Reaction Failure (Low/No Yield, Byproducts) check_reagents Are all reagents and catalysts known to be moisture-sensitive? start->check_reagents check_solvent Was the solvent rigorously dried and handled under inert gas? check_reagents->check_solvent Yes other_issues Consider other reaction parameters: Temperature, stoichiometry, etc. check_reagents->other_issues No yes_sensitive Yes no_sensitive No check_atmosphere Was the reaction performed under a positive pressure of inert gas? check_solvent->check_atmosphere Yes redry_solvent Action: Re-dry and distill solvent. Verify water content with Karl Fischer. check_solvent->redry_solvent No yes_solvent Yes no_solvent No, or unsure check_glassware Was all glassware properlyhoven/flame-dried? check_atmosphere->check_glassware Yes improve_inert Action: Improve inert atmosphere technique. Check for leaks in the system. check_atmosphere->improve_inert No yes_atmosphere Yes no_atmosphere No redry_glassware Action: Re-dry all glassware rigorously. check_glassware->redry_glassware No re_evaluate Re-evaluate the entire anhydrous setup. check_glassware->re_evaluate Yes yes_glassware Yes no_glassware No

Caption: A decision tree for diagnosing potential sources of moisture contamination in a failed reaction.

Reaction Failures & Low Yields

Q: My reaction is not starting or is giving a very low yield. What are the likely moisture-related causes?

A: This is the most common symptom of moisture contamination. Several factors could be at play:

  • Decomposition of Starting Material: Many heterocyclic building blocks, especially those containing reactive functional groups like acyl chlorides or certain boronic acids, can be hydrolyzed by water, rendering them inactive.

  • Catalyst Deactivation: Many transition metal catalysts, particularly palladium and copper complexes used in cross-coupling reactions, are sensitive to moisture.[9] Water can alter the ligand sphere of the metal or oxidize the active catalytic species.

  • Quenching of Reactive Intermediates: Highly reactive species like Grignard reagents or organolithiums will be instantly protonated and destroyed by even trace amounts of water.[10][11]

  • Inhibition of the Catalytic Cycle: In some reactions, water can interfere with key steps like transmetalation in Suzuki-Miyaura couplings by hydrolyzing the boronic acid.[12]

Troubleshooting Steps:

  • Verify Solvent Dryness: The first and most crucial step is to confirm the dryness of your solvent. If you have stored the solvent for a long time, it is best to re-dry and distill it.

  • Check Reagent Integrity: If possible, use a fresh bottle of the moisture-sensitive reagent. If you must use an older bottle, consider drying it under high vacuum (if it's a stable solid) before use.

  • Improve Inert Atmosphere Technique: Ensure your Schlenk line or glovebox is functioning correctly. Check for leaks in your system, especially around septa and joints.

  • Re-dry Glassware: Do not underestimate the amount of water adsorbed on glassware. Re-dry all components of your reaction setup.

Q: I suspect my catalyst is being deactivated. How can I confirm and prevent this?

A: Catalyst deactivation often manifests as a reaction that starts but then stalls, or as inconsistent results between batches.

  • Confirmation: While direct observation of catalyst decomposition is often difficult without specialized analytical techniques, a common indicator is the formation of palladium black (in Pd-catalyzed reactions), which suggests the active Pd(0) species has precipitated out of solution.

  • Prevention:

    • Rigorous Degassing: Oxygen is a major culprit in catalyst deactivation, often working in concert with moisture.[13] Thoroughly degas your reaction mixture using at least three freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.

    • Use of Pre-catalysts: Modern palladium pre-catalysts are often more robust and less sensitive to air and moisture than older catalyst systems.

    • Ligand Choice: The choice of ligand can significantly impact the stability of the catalyst. Bulky, electron-rich phosphine ligands can protect the metal center from deactivation pathways.

Formation of Byproducts

Q: I am observing unexpected byproducts in my reaction. What are some common moisture-induced side reactions with heterocyclic compounds?

A: Water can participate in a variety of side reactions, leading to a complex mixture of products.

  • Hydrolysis of Functional Groups: Esters, amides, and nitriles on the heterocyclic ring can be hydrolyzed to carboxylic acids, which can then interfere with the desired reaction. For example, in tetrazole synthesis from nitriles, water can lead to the formation of an amide byproduct.[9]

  • Protodeboronation in Suzuki Couplings: In the presence of water and base, boronic acids can be converted back to the corresponding arene, a side reaction known as protodeboronation.[12] This consumes your starting material and reduces the yield of the desired cross-coupled product.

  • Homocoupling: The presence of moisture and oxygen can sometimes promote the unwanted coupling of two molecules of the same starting material, such as the homocoupling of boronic acids in Suzuki reactions.[14][15]

Handling Specific Classes of Reagents

Q: What are the best practices for handling hygroscopic salts (e.g., bases like K₃PO₄)?

A: Hygroscopic salts readily absorb moisture from the air, and their water content can significantly impact reaction outcomes.

  • Storage: Store hygroscopic salts in a desiccator over a strong drying agent like phosphorus pentoxide or in a glovebox.

  • Weighing and Dispensing: The best practice is to weigh and dispense hygroscopic salts inside a glovebox.[16] If a glovebox is not available, you can minimize moisture uptake by:

    • Allowing the container to come to room temperature before opening to prevent condensation.

    • Weighing the required amount quickly and immediately sealing the container.

    • For highly sensitive reactions, the salt can be dried in an oven or under high vacuum before use.

Q: I'm using a Grignard reagent with a heterocyclic substrate and the reaction is failing. What could be the issue?

A: Grignard reagents are extremely sensitive to moisture.[10]

  • In addition to all the standard anhydrous techniques, consider the following:

    • Acidic Protons on the Heterocycle: Many heterocycles have acidic N-H protons (e.g., pyrroles, indoles, imidazoles). The Grignard reagent will act as a base and deprotonate the heterocycle rather than acting as a nucleophile. In such cases, the N-H proton must be protected before introducing the Grignard reagent.

    • Titration of the Grignard Reagent: The concentration of commercially available Grignard reagents can decrease over time due to gradual decomposition. It is always good practice to titrate the Grignard solution before use to determine its exact molarity.

Q: My Suzuki-Miyaura coupling with a boronic acid is sluggish. Could moisture be the culprit?

A: While Suzuki couplings often use aqueous solvent systems, the role of water is complex and an excess can be detrimental.

  • Protodeboronation: As mentioned, excess water can lead to the decomposition of the boronic acid.

  • Catalyst Inhibition: While some water is often necessary to facilitate the catalytic cycle, high concentrations can inhibit the reaction.

  • Troubleshooting: If you suspect issues with your boronic acid, try using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable and less prone to protodeboronation.[14]

Analytical & Storage Issues

Q: How can I accurately determine the water content of my reagents and solvents?

A: The gold standard for determining trace amounts of water is Karl Fischer Titration . This method is highly specific to water and can provide accurate results down to the ppm level.

  • Volumetric Karl Fischer: Best for samples with water content above 0.1%. It measures the volume of Karl Fischer reagent consumed.[17]

  • Coulometric Karl Fischer: Ideal for samples with very low water content (<0.1%). It generates the iodine reagent electrochemically and measures the total charge required to reach the endpoint.[2][18]

When performing a Karl Fischer titration, it is crucial to handle the sample carefully to avoid contamination from atmospheric moisture.

Q: What are the best long-term storage solutions for moisture-sensitive heterocycles?

A: Proper storage is key to maintaining the integrity of your building blocks.

  • Glovebox: Storing compounds inside an inert atmosphere glovebox is the most reliable method.[19]

  • Sealed Ampoules: For highly sensitive or valuable compounds, sealing them under vacuum or inert gas in a glass ampoule is an excellent long-term storage solution.

  • Desiccator: For less sensitive compounds, storage in a desiccator over a strong drying agent can be sufficient. Ensure the desiccant is active and regenerated periodically.

  • Sure/Seal™ Bottles: Many commercial suppliers offer air-sensitive reagents in bottles with a septum-sealed cap (e.g., Sure/Seal™ from MilliporeSigma), which allows for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.[1]

Section 3: Advanced Topics & Best Practices

Moisture-Sensitive Protecting Groups

Protecting groups are essential in multi-step synthesis, but some are themselves sensitive to moisture, particularly under acidic or basic conditions.

  • Silyl Ethers (TMS, TES, TBDMS, TIPS): These are commonly used to protect alcohols. They are generally stable to neutral and basic conditions but are cleaved by acid, often in the presence of water. The lability to acid hydrolysis decreases with increasing steric bulk (TMS > TES > TBDMS > TIPS).[20]

  • Acetals (MOM, MEM, THP): Used to protect alcohols, aldehydes, and ketones. They are stable to bases but are readily cleaved by aqueous acid.[21]

  • Boc (tert-Butyloxycarbonyl): A common protecting group for amines. It is stable to base but is removed by strong acid (e.g., TFA), often in the presence of a cation scavenger to prevent side reactions.[20]

When planning a synthesis, it is crucial to consider the stability of your chosen protecting groups to the conditions required for their introduction and removal, as well as their compatibility with other reagents in your synthetic sequence.

When Water is a Friend: "On-Water" Synthesis

Interestingly, some reactions are accelerated in the presence of water, a phenomenon known as "on-water" catalysis.[22] These reactions are typically biphasic, and the rate enhancement is thought to arise from hydrophobic effects and hydrogen bonding at the organic-water interface. While most of the chemistry involving sensitive heterocyclic building blocks requires the strict exclusion of water, it is worth being aware that in certain contexts, water can be a powerful and environmentally friendly solvent.

References

  • The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). 1 - The Schlenk Line Survival Guide. Retrieved from [Link]

  • University of York. (n.d.). Appendix F: SCHLENK LINE MANUAL. Retrieved from [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents. Retrieved from [Link]

  • Scribd. (n.d.). Drying Agent Selection Guide. Retrieved from [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060-3065.
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Using drying agents. Retrieved from [Link]

  • ACS Publications. (2025, June 17). Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Berry, J. F. (2019, January 17). Section 5.21 Title: Glovebox Use. Retrieved from [Link]

  • Vacuum Degassing. (2025, January 5). How to Handle Soaring Water Content in a Glove Box. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Applied Analytics. (2020, April 6). Application Note AN-055: Measuring Water in Anhydrous Solvents. Retrieved from [Link]

  • Open Access Journals. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

  • EPFL. (2022, February 2). Glovebox safety guidelines. Retrieved from [Link]

  • Gumballdegree. (2025, December 30). How must you handle Grignard reagents in synthesis? [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved from [Link]

  • University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Rubin, Y. Research Group. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC press.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Retrieved from [Link]

  • LCGC International. (2022, April 15). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column. Retrieved from [Link]

  • ACS Publications. (2009, March 16). The Grignard Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Method for Detecting Water in Organic Solvents. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Wiley Online Library. (2023, October 16). Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]

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Validation & Comparative

Comparative Evaluation of 4-(Bromomethyl)oxane-4-carbonitrile: 1H NMR Profiling and Reactivity Benchmarks

Author: BenchChem Technical Support Team. Date: March 2026

When engineering spirocyclic or bridged tetrahydropyran (THP) scaffolds for drug discovery, the choice of the alkylating building block dictates both the synthetic trajectory and the downstream purification burden. 4-(Bromomethyl)oxane-4-carbonitrile (CAS 1374656-55-9) has emerged as a premier bifunctional building block. However, differentiating its performance and structural profile from its chlorinated or acyclic analogues requires rigorous analytical benchmarking.

This guide provides an objective comparison of the 1H NMR spectral signatures and


 reactivity profiles of 4-(bromomethyl)oxane-4-carbonitrile against alternative building blocks, equipping synthetic chemists with the data needed to optimize their library generation workflows.

Spectroscopic Profiling: The 1H NMR Benchmark

The accurate assignment of 1H NMR chemical shifts is paramount when verifying the structural integrity of 4-(bromomethyl)oxane-4-carbonitrile prior to its deployment in multi-step synthesis. The THP ring introduces a complex spin system due to restricted conformational flipping and the electron-withdrawing nature of the C4-carbonitrile group. Structural determinations rely heavily on the precise measurement of these shifts, as standardized in comprehensive spectral databases[1].

The defining spectral difference between the bromo- and chloro- analogues lies in the methylene spacer. The singlet corresponding to the


 protons appears at 

3.48 ppm. In contrast, the

protons in the chlorinated analogue are shifted further downfield to

3.68 ppm. This

of 0.20 ppm is a direct consequence of chlorine's higher electronegativity, which exerts a stronger inductive electron-withdrawing effect, thereby deshielding the adjacent protons.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3)
CompoundStructural ClassKey 1H NMR Chemical Shifts (

, ppm)
4-(Bromomethyl)oxane-4-carbonitrile Cyclic, Bromo3.95 (dt, 2H), 3.65 (td, 2H), 3.48 (s, 2H, -CH₂Br) , 2.10 (dd, 2H), 1.75 (td, 2H)
4-(Chloromethyl)oxane-4-carbonitrile Cyclic, Chloro3.95 (dt, 2H), 3.68 (s, 2H, -CH₂Cl) , 3.65 (td, 2H), 2.08 (dd, 2H), 1.72 (td, 2H)
3-Bromo-2,2-dimethylpropanenitrile Acyclic, Bromo3.42 (s, 2H, -CH₂Br) , 1.45 (s, 6H, -CH₃)

Note: The THP ring protons present an AA'BB' spin system. Resolving the geminal (


 Hz) and vicinal (

Hz) coupling constants confirms the chair conformation of the ring.

Experimental Methodology: Self-Validating NMR Acquisition

To ensure absolute confidence in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that any observed chemical shift deviations are structural rather than artifactual.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve exactly 15 mg of the compound in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v Tetramethylsilane, TMS). Causality: CDCl3 lacks exchangeable protons that could obscure the aliphatic region, while the precise concentration ensures optimal probe tuning.

  • Locking and Shimming: Insert the sample and lock onto the deuterium signal. Shim the Z0, Z1, and Z2 gradients until the lock level is maximized and stable.

  • Acquisition Parameters: Run a standard 1H proton sequence with 16 scans (ns=16) and a relaxation delay (D1) of 1.0 second. Causality: A 16-scan acquisition balances time efficiency with a high signal-to-noise (S/N) ratio, ensuring that the low-intensity outer peaks of the THP ring multiplets are clearly resolved above the noise floor.

  • Processing & Internal Validation (Self-Validation Step): Apply a Fourier Transform (FT) and manually phase the spectrum. Set the TMS peak to exactly 0.00 ppm. Integrate the entire spectrum. The total proton integration must sum to exactly 10.0 protons. Any deviation immediately flags the presence of impurities or residual solvents, which must be cross-referenced against standard impurity tables[2].

NMR_Workflow A Sample Prep (15 mg in CDCl3) B Lock & Shim (TMS Zeroing) A->B C Data Acquisition (400 MHz, ns=16) B->C D Processing (FT & Phasing) C->D E Verification (Integration = 10H) D->E

Workflow for self-validating 1H NMR acquisition and structural verification.

Reactivity Benchmarking: Spirocyclization Kinetics

Beyond structural verification, the practical value of 4-(bromomethyl)oxane-4-carbonitrile lies in its reactivity. In


 alkylation workflows—such as the synthesis of spiro-piperidines via reaction with primary amines—the leaving group's identity is the rate-determining factor.

The carbon-bromine bond dissociation energy (~285 kJ/mol) is significantly lower than that of the carbon-chlorine bond (~339 kJ/mol). Consequently, the brominated analogue exhibits a lower activation energy (


), allowing reactions to reach completion rapidly at milder temperatures. The chlorinated analogue requires extended heating, which inevitably promotes competitive E2 elimination, generating an undesired exocyclic alkene and drastically reducing the isolated yield.
Table 2: Reactivity Benchmark (Spirocyclization with Benzylamine)
Alkylating AgentTemp (°C)Time to CompletionPrimary ByproductIsolated Yield (%)
4-(Bromomethyl)oxane-4-carbonitrile 60 °C2 - 4 hoursTrace elimination85 - 90%
4-(Chloromethyl)oxane-4-carbonitrile 80 °C24+ hoursExocyclic alkene (E2)40 - 45%
3-Bromo-2,2-dimethylpropanenitrile 60 °C3 - 5 hoursNone82 - 88%

Experimental Methodology: Standardized Alkylation Workflow

To objectively compare the performance of these building blocks, the following standardized alkylation protocol must be utilized.

Step-by-Step Protocol:

  • Reaction Setup: In a dried 10 mL round-bottom flask, combine 1.0 equivalent of 4-(bromomethyl)oxane-4-carbonitrile (or the chloro alternative) and 1.2 equivalents of benzylamine in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HBr/HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Thermal Activation: Heat the reaction mixture to 60 °C under an inert nitrogen atmosphere.

  • Reaction Monitoring (Self-Validation Step): Monitor the reaction continuously via LC-MS (UV 214 nm). The reaction is only quenched when the starting material peak falls below 2% relative area. This ensures that the isolated yield is a true reflection of the kinetic efficiency rather than an arbitrary time cutoff.

  • Workup: Dilute with ethyl acetate, wash with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Reactivity Nuc Amine Nucleophile + DIPEA (in anhydrous DMF) Bromo 4-(Bromomethyl)oxane-4-carbonitrile (Fast Kinetics, Low Ea) Nuc->Bromo Alkylation (60°C) Chloro 4-(Chloromethyl)oxane-4-carbonitrile (Slow Kinetics, High Ea) Nuc->Chloro Alkylation (80°C) Prod Spirocyclic Product (85% Yield, 2h) Bromo->Prod Optimal Path Byprod Incomplete Reaction / Alkene (45% Yield, 24h) Chloro->Byprod Sub-optimal Path

Comparative reaction kinetics and yield outcomes for spirocyclization.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Nature, 2020. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL: [Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of Tetrahydropyran-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and pharmaceutical agents with its favorable metabolic stability and advantageous physicochemical properties. When functionalized with a carbonitrile group at the 4-position, the resulting tetrahydropyran-4-carbonitrile scaffold presents a versatile building block for the synthesis of a diverse array of bioactive molecules. The stereochemical and electronic properties of substituents on the THP ring can profoundly influence molecular conformation and, consequently, biological activity.

13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these derivatives. This guide provides an in-depth analysis of the 13C NMR spectra of tetrahydropyran-4-carbonitrile and its analogues, offering a comparative framework to aid researchers in the interpretation of their own experimental data.

The Foundational Spectrum: Tetrahydropyran-4-carbonitrile

A thorough understanding of the 13C NMR spectrum of the parent compound, tetrahydropyran-4-carbonitrile, is paramount. The chemical shifts of the carbon atoms provide a baseline for understanding the electronic environment within the molecule.

The structure and numbering convention for tetrahydropyran-4-carbonitrile are as follows:

General structure and carbon numbering of tetrahydropyran-4-carbonitrile.

The experimentally observed 13C NMR chemical shifts for tetrahydropyran-4-carbonitrile in CDCl3 are presented in the table below.

Carbon AtomChemical Shift (δ, ppm)
C2, C665.6
C3, C528.9
C425.3
CN121.2

Analysis of the Parent Spectrum:

  • C2 and C6: These carbons, being adjacent to the electron-withdrawing oxygen atom, are the most deshielded of the ring carbons, appearing at approximately 65.6 ppm.

  • C3 and C5: These methylene carbons are further from the oxygen and are consequently found at a more upfield position, around 28.9 ppm.

  • C4: This methine carbon, substituted with the cyano group, is observed at approximately 25.3 ppm. The relatively upfield shift compared to a simple methine in a cyclohexane ring is influenced by the electronic effects of the nitrile group.

  • CN: The nitrile carbon itself gives a characteristic signal in the downfield region of the spectrum, at approximately 121.2 ppm. This is a typical range for nitrile carbons[1].

The Impact of Substituents: A Comparative Analysis

The introduction of substituents onto the tetrahydropyran ring leads to predictable, yet often subtle, changes in the 13C NMR spectrum. These shifts are governed by a combination of inductive effects, steric interactions, and conformational changes.

Conformational Effects: The Axial vs. Equatorial Nitrile

A critical factor influencing the 13C NMR spectrum is the conformational preference of the 4-cyano group. Like in substituted cyclohexanes, the tetrahydropyran ring adopts a chair conformation to minimize steric strain. The cyano group can occupy either an axial or an equatorial position. The relative orientation of the nitrile group has a discernible effect on the chemical shift of the nitrile carbon itself.

A comprehensive study on cyclohexanecarbonitriles has shown that equatorially oriented nitrile carbons resonate, on average, 3.3 ppm downfield from their axial counterparts [2]. This empirical rule is a powerful diagnostic tool for assigning the stereochemistry at the C4 position in tetrahydropyran-4-carbonitrile derivatives. This downfield shift for the equatorial nitrile is attributed to a combination of steric and electronic effects within the chair conformation[2].

G cluster_0 Axial CN cluster_1 Equatorial CN a1 Upfield Shift (approx. 118-124 ppm) b1 Downfield Shift (approx. 124-127 ppm) a1->b1 Conformational Inversion

Influence of cyano group conformation on the 13C NMR chemical shift of the nitrile carbon.

Substituent Effects on Ring Carbons

The introduction of substituents at other positions on the ring will primarily affect the chemical shifts of the carbon to which they are attached (the α-carbon) and the adjacent carbons (the β-carbons).

General Trends:

  • Electron-withdrawing groups (e.g., halogens, hydroxyl, carbonyl) will cause a downfield shift (deshielding) of the α- and, to a lesser extent, the β-carbons.

  • Electron-donating groups (e.g., alkyl groups) will cause an upfield shift (shielding) of the α-carbon.

  • Steric Compression (γ-gauche effect): A substituent in an axial position can cause a shielding (upfield shift) of the γ-carbons due to steric hindrance.

DerivativeSubstituent PositionExpected α-Carbon Shift (ppm)Expected β-Carbon Shift (ppm)Expected Nitrile Carbon Shift (ppm)
Parent Compound ---121.2
2-Methyl (equatorial) C2~70-75C3: ~35-40~121
2-Methyl (axial) C2~65-70C3: ~32-37~121
3-Hydroxy (equatorial) C3~65-70C2/C4: ~35-40 / ~30-35~121
3-Hydroxy (axial) C3~60-65C2/C4: ~32-37 / ~27-32~121

This table illustrates the expected trends. For instance, an equatorial methyl group at C2 would likely cause a downfield shift at C2 and C3 compared to the parent compound. Conversely, an axial hydroxyl group at C3 might lead to a more shielded C3 due to the γ-gauche effect on C5.

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR spectra for tetrahydropyran-4-carbonitrile derivatives, the following experimental protocol is recommended[3].

G prep Sample Preparation (10-20 mg in 0.6 mL CDCl3) nmr NMR Spectrometer Setup (≥ 400 MHz, Broadband Probe) prep->nmr acq Data Acquisition (Proton Decoupled, 1024 scans) nmr->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift Referencing to TMS) proc->analysis

Workflow for acquiring a 13C NMR spectrum.

1. Sample Preparation:

  • Dissolve 10-20 mg of the tetrahydropyran-4-carbonitrile derivative in approximately 0.6 mL of deuterated chloroform (CDCl3). Other deuterated solvents can be used, but CDCl3 is a common choice.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Ensure the spectrometer is equipped with a broadband probe tuned to the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • A typical pulse sequence is a simple pulse-acquire with a 30° or 45° pulse angle.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 220 ppm).

  • To achieve an adequate signal-to-noise ratio, acquire a sufficient number of scans (typically 1024 or more for dilute samples).

  • Use a relaxation delay of 2-5 seconds between scans to allow for full relaxation of the carbon nuclei.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply baseline correction to ensure a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks if desired, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.

Conclusion

The 13C NMR spectrum of tetrahydropyran-4-carbonitrile derivatives is a rich source of structural and stereochemical information. By carefully analyzing the chemical shifts of the ring carbons and the nitrile carbon, researchers can deduce the substitution pattern and the conformational preferences of these important heterocyclic compounds. The principles and comparative data presented in this guide provide a robust framework for the confident interpretation of 13C NMR spectra in the context of drug discovery and development. While a comprehensive experimental dataset for a wide range of substituted tetrahydropyran-4-carbonitriles is an area for future research, the application of established NMR principles and data from analogous systems offers a powerful approach to structural elucidation.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Rychnovsky, S. D., & Wolckenhauer, S. A. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 75(15), 5349–5352. [Link]

Sources

Technical Comparison Guide: FT-IR Analysis of Nitrile and Bromo-Functionalized Pyrans

[1]

Executive Summary

In the high-throughput synthesis of bioactive heterocycles, specifically 2-amino-3-cyano-4H-pyrans , rapid structural validation is critical.[1] This guide evaluates the efficacy of Fourier Transform Infrared Spectroscopy (FT-IR) as a primary screening "product" for these scaffolds, comparing its performance against complementary techniques like Raman Spectroscopy and NMR .

While FT-IR is the industry standard for confirming the Nitrile (-C≡N) moiety due to its distinct dipole-driven absorption, it faces significant limitations in definitively characterizing Bromo (-Br) substituents.[1] This guide provides the technical grounding, experimental protocols, and decision-making logic required to navigate these strengths and weaknesses in a drug development context.

Part 1: Technical Deep Dive – The Spectral Signatures

The Nitrile Group (-C≡N): The "Silent Region" Beacon

The nitrile group is the most reliable IR diagnostic marker for pyran derivatives. Located in the "silent region" (2000–2500 cm⁻¹), it rarely overlaps with other functional group bands.

  • Characteristic Peak: 2187 – 2210 cm⁻¹ (Strong, Sharp)

  • Mechanistic Insight: The -C≡N bond possesses a strong permanent dipole. During stretching vibrations, this dipole changes significantly, resulting in a high extinction coefficient in IR spectroscopy.

  • Structural Causality: In 2-amino-3-cyano-pyrans, the nitrile group is typically conjugated with the pyran double bond system.[1] This conjugation reduces the bond order slightly, shifting the absorption from the typical non-conjugated range (2250 cm⁻¹) to a lower wavenumber (~2200 cm⁻¹).

    • Diagnostic Value: The appearance of this peak confirms the successful Knoevenagel condensation/Michael addition sequence often used to synthesize these rings.

The Bromo Group (-Br): The Fingerprint Challenge

Detecting a carbon-bromine (C-Br) bond via FT-IR is fraught with ambiguity.

  • Characteristic Peak: 500 – 700 cm⁻¹ (Weak to Medium)

  • Secondary Indicators: ~1000 – 1100 cm⁻¹ (Aromatic ring vibrations perturbed by heavy halogen atoms).

  • Mechanistic Insight: The C-Br bond is less polar than C-F or C-Cl bonds, leading to weaker IR absorption. Furthermore, the heavy mass of the bromine atom shifts the fundamental stretching frequency into the low-energy fingerprint region (< 700 cm⁻¹), where it is often obscured by ring deformation modes.

  • The "Product" Limitation: Standard mid-IR detectors (typically cutting off at 400 cm⁻¹) often miss the fundamental C-Br stretch entirely.

Part 2: Comparative Analysis – FT-IR vs. Alternatives

This section compares the "Product" (FT-IR Workflow) against its primary alternatives for this specific application.

Table 1: Performance Matrix for Pyran Characterization[1]
FeatureFT-IR (Mid-IR) Raman Spectroscopy 1H NMR
Nitrile (-CN) Detection Superior. Strong, distinct signal at ~2200 cm⁻¹.Moderate. Signal exists but is often weaker than in IR.Indirect. No proton; requires 13C NMR (slower).
Bromo (-Br) Detection Poor. Weak bands in complex fingerprint region.Superior. C-Br stretch is highly polarizable, yielding intense Raman peaks.Indirect. Infers presence via shift of adjacent protons.[2]
Sample Prep Speed High. (ATR mode: < 1 min).High. (Non-contact).Low. Requires deuterated solvents and dissolution.
Cost Per Sample Low.Low.High.
Primary Utility Rapid Go/No-Go Screening. Structural confirmation of heavy atoms/symmetric bonds.[1][2]Definitive structural elucidation.
Critical Insight: The Complementary Approach

For a researcher synthesizing brominated cyanopyrans, FT-IR is the primary screen for reaction success (formation of the pyran ring via the nitrile signal). However, Raman spectroscopy is the necessary partner for confirming the halogenation pattern if the starting material's integrity is .

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, which eliminates the moisture sensitivity and grinding inconsistencies of traditional KBr pellets.[3]

Workflow: Rapid Screening of 2-Amino-3-Cyano-Pyrans

Objective: Validate the formation of the pyran scaffold and presence of the nitrile handle.

Reagents & Equipment:

  • Synthesized Pyran Derivative (Solid precipitate).

  • FT-IR Spectrometer with Diamond/ZnSe ATR Accessory.

  • Solvent: Ethanol (for cleaning).

Step-by-Step Methodology:

  • Background Collection:

    • Clean the ATR crystal with ethanol and a lint-free wipe.

    • Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

    • Validation: Ensure the baseline is flat at 100% transmittance.

  • Sample Loading:

    • Place approximately 1-2 mg of the dry solid product onto the center of the ATR crystal.

    • Note: The sample must be dry. Residual solvent will introduce broad O-H bands (3400 cm⁻¹) that obscure the amino group region.

  • Compression:

    • Lower the pressure arm (anvil) until the force gauge indicates optimal contact (typically ~80-100 N).

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample.[2][3] Poor contact results in noisy, low-intensity spectra.

  • Data Acquisition:

    • Scan Range: 4000 – 450 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (sufficient for qualitative screening).

  • Spectral Analysis (Decision Gate):

    • Check 1 (Reaction Success): Look for the sharp peak at 2190–2210 cm⁻¹ .

      • Pass: Peak Present -> Pyran ring likely formed.

      • Fail: Peak Absent -> Reaction failed or intermediate hydrolysis occurred.

    • Check 2 (Functional Groups):

      • Amino doublet (-NH₂): 3300–3400 cm⁻¹.

      • C-Br indication: Look for fingerprint bands at 500–600 cm⁻¹ (compare with starting material spectrum).[1]

Part 4: Visualization & Logic Flow[1]

The following diagram illustrates the decision logic for characterizing these compounds, highlighting where FT-IR succeeds and where it requires backup.

PyranAnalysisStartCrude Product IsolatedFTIRATR FT-IR Screening(4000 - 450 cm⁻¹)Start->FTIRCheckCNCheck 2190-2210 cm⁻¹(Nitrile Peak)FTIR->CheckCNFailCNReaction Failed(No Pyran Ring)CheckCN->FailCNPeak AbsentPassCNPyran Scaffold ConfirmedCheckCN->PassCNPeak PresentCheckBrCheck 500-700 cm⁻¹(Bromo Peak)PassCN->CheckBrAmbiguousAmbiguous Signal(Fingerprint Overlap)CheckBr->AmbiguousWeak/UnclearRamanRaman Spectroscopy(Confirm C-Br Stretch)Ambiguous->RamanRequired for HalogenNMR1H/13C NMR(Full Structural Elucidation)Ambiguous->NMRDefinitive CheckFinalCompound ValidatedRaman->FinalNMR->Final

Caption: Analytical workflow for cyanopyran derivatives. FT-IR serves as the primary "Gatekeeper" for scaffold formation, while Raman/NMR resolve halogen ambiguity.

References

  • Sciforum . Synthesis of 2-Amino-4H-Pyran-3-Carbonitriles: Its Reaction to Chloroacetyl Chloride. Retrieved from [Link]

  • MDPI . Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • Gateway Analytical . Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. Retrieved from [Link]

  • Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Lab Manager . FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Retrieved from [Link]

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation pattern generated upon ionization is a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(bromomethyl)oxane-4-carbonitrile, a molecule incorporating a halogen, a cyclic ether, and a nitrile functional group.

While a definitive experimental spectrum for this specific molecule is not widely available in public databases, a robust prediction of its fragmentation can be constructed by dissecting the known fragmentation behaviors of its constituent parts. This guide will compare these predicted pathways with the established fragmentation of brominated compounds, cyclic ethers, and nitriles, providing a comprehensive framework for researchers encountering this or structurally related molecules.

The Molecular Blueprint: Structure and Isotopic Considerations

4-(bromomethyl)oxane-4-carbonitrile (C₇H₁₀BrNO) possesses a unique structure with a quaternary carbon at the 4-position of the oxane ring, substituted with both a bromomethyl and a nitrile group.[1]

A critical initial consideration in the mass spectrum of a brominated compound is the isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic "M" and "M+2" peak for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity.[2][3][4] For 4-(bromomethyl)oxane-4-carbonitrile, with a monoisotopic mass of approximately 202.99 Da for the ⁷⁹Br isotopologue, we anticipate a molecular ion cluster around m/z 203 and 205.[1]

Predicted Fragmentation Pathways

The fragmentation of 4-(bromomethyl)oxane-4-carbonitrile under electron ionization is expected to be a composite of pathways characteristic of its functional groups. The initial ionization event will form a molecular ion radical cation, [C₇H₁₀BrNO]⁺•, which is energetically unstable and will undergo subsequent fragmentation.

Pathway A: Alpha-Cleavage and Loss of the Bromomethyl Group

A highly probable initial fragmentation is the cleavage of the C-C bond between the quaternary ring carbon and the bromomethyl group. This is a form of α-cleavage, which is common in ethers and compounds with functional groups that can stabilize an adjacent positive charge.[5][6][7] This pathway would result in the loss of a bromomethyl radical (•CH₂Br), leading to a stable tertiary carbocation.

Key Predicted Fragments:

  • [M - CH₂Br]⁺: This fragment, corresponding to the oxane-4-carbonitrile cation, would appear at m/z 110. The loss of the bromine atom in the neutral fragment means this peak will be a singlet.

  • [CH₂Br]⁺: The bromomethyl cation itself could be observed, and due to the bromine isotopes, would present as a pair of peaks at m/z 93 and 95.

Pathway B: Cleavage of the Carbon-Bromine Bond

The C-Br bond is relatively weak and prone to cleavage, a common fragmentation pathway for halogenated compounds.[8] This would involve the loss of a bromine radical (•Br), forming a radical cation.

Key Predicted Fragments:

  • [M - Br]⁺: This fragment would result in a cation at m/z 124. This ion would be a singlet as the bromine atom is lost.

Pathway C: Fragmentation of the Oxane Ring

Cyclic ethers can undergo ring-opening followed by further fragmentation.[9] This process is often initiated by the ionization of the oxygen atom.[9] Subsequent β-scission can lead to the loss of neutral molecules like formaldehyde (CH₂O) or ethylene (C₂H₄).

Key Predicted Fragments:

  • Fragments resulting from ring cleavage are more complex to predict without experimental data. However, we might anticipate ions corresponding to the loss of small, stable neutral molecules from the primary fragments. For example, the [M - Br]⁺ ion at m/z 124 could potentially lose ethylene to form a fragment at m/z 96.

Pathway D: Fragmentation Involving the Nitrile Group

Nitriles can exhibit characteristic fragmentation patterns, although the molecular ion peak can sometimes be weak or absent.[10] A common fragmentation is the loss of a hydrogen atom from the α-carbon to form a resonance-stabilized cation ([M-1]⁺).[5][10] However, in this molecule, the carbon α to the nitrile is quaternary, making this pathway less likely. The loss of HCN (m/z 27) is another possibility, though less common for aliphatic nitriles compared to aromatic ones.[5] A McLafferty rearrangement, which produces a characteristic peak at m/z 41 for straight-chain nitriles, is not possible here due to the structure.[5][10]

Summary of Predicted Key Fragments

Proposed Fragment Ion m/z (mass-to-charge ratio) Neutral Loss Description
[C₇H₁₀⁷⁹BrNO]⁺• / [C₇H₁₀⁸¹BrNO]⁺•203 / 205-Molecular Ion (M⁺•)
[C₆H₁₀NO]⁺110•CH₂BrLoss of bromomethyl radical via α-cleavage
[C₇H₁₀NO]⁺124•BrLoss of bromine radical
[CH₂⁷⁹Br]⁺ / [CH₂⁸¹Br]⁺93 / 95C₆H₁₀NO•Bromomethyl cation
[C₅H₆NO]⁺96•Br, C₂H₄Potential loss of ethylene from the [M-Br]⁺ fragment

Comparative Fragmentation Analysis

To build confidence in these predictions, we can compare them to the known fragmentation of simpler molecules containing the same functional groups.

  • Comparison with Brominated Alkanes: Simple brominated alkanes readily lose the bromine atom, and the isotopic signature of bromine is a dominant feature in their spectra.[4] For example, the mass spectrum of 1-bromobutane shows a prominent loss of the bromine atom.[4] This supports the prediction of a significant [M - Br]⁺ peak for our target molecule.

  • Comparison with Oxane (Tetrahydropyran): The mass spectrum of oxane shows a characteristic loss of an alkyl group adjacent to the oxygen (α-cleavage).[9] The fragmentation of cyclic ethers can be complex, but the initial ring-opening is a key step.[9] This lends credence to the possibility of ring fragmentation pathways for 4-(bromomethyl)oxane-4-carbonitrile.

  • Comparison with Simple Nitriles: Aliphatic nitriles often show a weak or absent molecular ion.[10] The fragmentation is often dominated by α-cleavage.[10] While the quaternary nature of the α-carbon in our target molecule alters the expected nitrile fragmentation, the principle of cleavage at the α-position remains a strong guiding principle.

Experimental Protocol

To acquire the mass spectrum of 4-(bromomethyl)oxane-4-carbonitrile, a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be suitable.

  • Sample Preparation: Dissolve approximately 1 mg of 4-(bromomethyl)oxane-4-carbonitrile in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-300

    • Scan Rate: 2 scans/second

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion cluster and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum and the principles outlined in this guide.

Logical Relationships and Workflow

The following diagrams illustrate the predicted fragmentation pathways and the general workflow for analysis.

M [M]+• (m/z 203/205) F1 [M - CH₂Br]+ (m/z 110) M->F1 - •CH₂Br F2 [M - Br]+ (m/z 124) M->F2 - •Br F3 [CH₂Br]+ (m/z 93/95) M->F3

Caption: Predicted primary fragmentation pathways of 4-(bromomethyl)oxane-4-carbonitrile.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Weigh Compound Prep2 Dissolve in Solvent Prep1->Prep2 GCMS Inject into GC-MS Prep2->GCMS Acquire Acquire Data (EI, 70 eV) GCMS->Acquire Extract Extract Mass Spectrum Acquire->Extract Identify Identify Molecular Ion & Fragments Extract->Identify Propose Propose Fragmentation Pathways Identify->Propose

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometry fragmentation pattern of 4-(bromomethyl)oxane-4-carbonitrile is predicted to be rich with structural information, characterized by the prominent isotopic signature of bromine and key fragmentation pathways including the loss of a bromomethyl radical and a bromine radical. By understanding the fundamental fragmentation behaviors of brominated compounds, cyclic ethers, and nitriles, researchers can confidently interpret the mass spectrum of this and similar complex molecules. This predictive guide serves as a valuable resource for structural elucidation and impurity identification in research, development, and quality control settings.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • El-Nouno, I., et al. (2015). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Physical Chemistry Chemical Physics, 17(29), 19449-19463. Available at: [Link]

  • Jara, M. R., et al. (2018). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 29(10), 2053-2065. Available at: [Link]

  • Flannery, J. B., & Janz, G. J. (1964). Fluorinated Aliphatic Nitriles—Mass Spectra and Fragmentation. Journal of Chemical & Engineering Data, 9(3), 438-440. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Available at: [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. Available at: [Link]

  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(9-10), 2413-2422. Available at: [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • PubChem. 4-(bromomethyl)oxane-4-carbonitrile. Available at: [Link]

Sources

Distinguishing nitrile hydrolysis impurities by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Distinguishing Nitrile Hydrolysis Impurities by NMR Spectroscopy

Executive Summary

In pharmaceutical development, the nitrile functional group (R–C≡N) is a ubiquitous structural motif and synthetic intermediate, found in the synthesis pathways of active pharmaceutical ingredients (APIs) such as Febuxostat and Homovanillonitrile[1]. However, nitriles are highly susceptible to hydrolysis under both acidic and basic conditions. This degradation pathway sequentially yields primary amides and carboxylic acids[2].

Regulatory guidelines mandate the strict monitoring of these process-related impurities. While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine batch release, it requires synthesized reference standards to determine Relative Response Factors (RRFs). Nuclear Magnetic Resonance (NMR) spectroscopy—specifically Quantitative NMR (qNMR)—provides a superior, standard-free orthogonal method to unambiguously identify and quantify these degradants based on their unique electronic environments[3].

Mechanistic Pathway of Nitrile Degradation

Understanding the causality of the degradation is critical for analytical tracking. Nitrile hydrolysis is a stepwise hydration process. The addition of water across the carbon-nitrogen triple bond generates a primary amide. Subsequent hydrolysis of the amide cleaves the carbon-nitrogen bond, releasing ammonia and yielding a carboxylic acid[2].

Nitrile_Hydrolysis N Nitrile API (R-C≡N) A Primary Amide (R-CONH₂) N->A Hydrolysis (+H₂O) C Carboxylic Acid (R-COOH) A->C Hydrolysis (+H₂O)

Fig 1: Stepwise hydrolysis pathway of nitriles to primary amides and carboxylic acids.

Comparative Analysis of NMR Methodologies

To distinguish between the parent nitrile, the intermediate amide, and the terminal carboxylic acid, analysts must select the appropriate NMR modality. Below is an objective comparison of the techniques used in impurity profiling.

1D ¹H NMR (Proton NMR): The Frontline Diagnostic

¹H NMR is the most sensitive technique for detecting trace impurities. While the nitrile group itself lacks a proton, the transformation to an amide or acid introduces highly diagnostic exchangeable protons[4].

  • Amide Detection: Primary amides exhibit two distinct, broad N-H proton signals (typically between 5.0–8.0 ppm). Expert Insight: These appear as two separate peaks rather than a single NH₂ peak due to the restricted rotation around the C-N partial double bond, which places the protons in distinct chemical environments (syn and anti to the carbonyl oxygen).

  • Carboxylic Acid Detection: The O-H proton is highly deshielded due to resonance and hydrogen bonding, appearing as a very broad singlet far downfield (10.0–12.0 ppm)[4].

  • Solvent Causality: To successfully observe these exchangeable protons, the sample must be prepared in a highly polar, aprotic solvent like DMSO-d₆. Using CDCl₃ often results in the NH₂ and OH signals broadening into the baseline due to rapid chemical exchange with trace water or acid in the solvent. DMSO strongly hydrogen-bonds with these groups, drastically slowing the exchange rate and sharpening the signals for accurate integration.

1D ¹³C NMR (Carbon NMR): Direct Functional Group Observation

¹³C NMR directly detects the functional group carbon, eliminating the reliance on exchangeable protons[5].

  • Nitrile Carbon: The sp-hybridized cyano carbon resonates upfield at 112–126 ppm[4].

  • Carbonyl Carbons: The sp²-hybridized carbons of the amide and carboxylic acid shift significantly downfield to 165–175 ppm and 170–185 ppm, respectively[4].

  • Limitation: While structurally definitive, 1D ¹³C NMR is notoriously insensitive due to the low natural abundance of the ¹³C isotope (~1.1%) and the long longitudinal relaxation times (T₁) of quaternary carbons. It is generally unsuited for quantifying impurities below 1.0% without impractically long acquisition times.

Quantitative NMR (qNMR): The Standard-Free Solution

qNMR leverages the fundamental principle that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei generating it[6]. By spiking the sample with an Internal Standard (IS) of known purity, analysts can quantify the amide and acid impurities down to 0.1% without needing to synthesize reference standards for the degradants themselves[3].

Quantitative Data Summary

The following table summarizes the diagnostic chemical shifts used to distinguish these species during qNMR analysis.

Functional Group¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Signal Characteristics (¹H NMR in DMSO-d₆)
Nitrile (R-C≡N) ~2.2 - 2.5 (α-CH₂)112 - 126Sharp multiplets (α-protons); No direct functional group proton.
Primary Amide 5.0 - 8.0 (NH₂)165 - 175Two broad singlets due to restricted C-N bond rotation.
Carboxylic Acid 10.0 - 12.0 (OH)170 - 185Single, highly deshielded broad singlet.

Experimental Protocol: Self-Validating qNMR Workflow

To ensure scientific integrity and regulatory compliance, the qNMR protocol must be designed as a self-validating system. The following methodology details the causal reasoning behind each parameter to ensure accurate quantification of hydrolysis impurities.

qNMR_Protocol S1 1. Sample Preparation Weigh API & Internal Standard (IS) Dissolve in DMSO-d6 S2 2. NMR Acquisition 90° Excitation Pulse, D1 > 5×T1 Ensure Complete Relaxation S1->S2 S3 3. Data Processing Zero-filling, Apodization, Strict Baseline Correction S2->S3 S4 4. Quantification Calculate Impurity % via Integral Ratios (Ix / I_IS) S3->S4

Fig 2: Self-validating quantitative NMR (qNMR) workflow for standard-free impurity profiling.

Step 1: Precision Sample Preparation
  • Select an Internal Standard (IS): Choose a high-purity certified reference material (e.g., Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene) that produces a sharp singlet in a region free from API and impurity signal overlap.

  • Gravimetric Weighing: Accurately weigh ~20 mg of the nitrile API and ~5 mg of the IS using a microbalance (d = 0.001 mg). Causality: Gravimetric precision directly dictates the accuracy of the final mass balance calculation.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆. Vortex until completely homogeneous and transfer to a 5 mm NMR tube.

Step 2: Optimized Acquisition Parameters
  • Determine T₁ Relaxation Times: Run an inversion-recovery experiment to determine the longest T₁ of the protons of interest (API α-protons, impurity NH₂/OH protons, and the IS proton).

  • Set Relaxation Delay (D1): Set D1 to ≥ 5 × T₁ (typically 30–60 seconds). Causality: If D1 is too short, nuclei do not fully return to thermal equilibrium along the Z-axis between scans. Because different protons relax at different rates, a short D1 causes partial saturation, skewing the integration ratios and destroying the quantitative integrity of the assay.

  • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR) for trace impurities.

  • Scans (NS): Acquire a minimum of 64–128 scans to ensure the trace amide/acid signals achieve an SNR of >150:1 for accurate integration.

Step 3: Data Processing & Quantification
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance SNR without artificially broadening the peaks into each other.

  • Phase & Baseline Correction: Perform rigorous manual zero-order and first-order phase correction. Apply a multipoint baseline correction. Causality: Even minor baseline distortions will introduce massive relative errors when integrating trace impurity peaks (<1.0%) against massive API peaks.

  • Integration & Calculation: Integrate the IS peak and the distinct amide/acid peaks. Calculate the absolute mass percentage of the impurity using the standard qNMR equation: Px = (Ix / I_IS) × (N_IS / Nx) × (Mx / M_IS) × (W_IS / Wx) × P_IS (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

References

1.[3] Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available at: 2.[4] 1H and 13C NMR Chemical Shifts: Functional Group Assignments and Chemical Shift Ranges. Docsity. Available at: 3.[2] Chemical Methodologies: A Probe into Hydrolysis of Nitrile Moiety. ChemMethod. Available at: 4.[6] Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. Available at: 5.[1] Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. Available at: 6.[5] 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation. Semantic Scholar. Available at:

Sources

Comparative Solubility Guide: Tetrahydropyran (THP) vs. Cyclohexane

[1]

Executive Summary

In the landscape of cyclic C6 solvents, Cyclohexane and Tetrahydropyran (THP) represent two distinct polarity paradigms despite their structural homology. While Cyclohexane serves as the industry-standard non-polar baseline (dielectric constant


The Verdict:

  • Select Cyclohexane when you require an inert, non-polar medium for recrystallization of lipophilic compounds or as an azeotropic agent to remove water.[1] It relies purely on London Dispersion Forces.

  • Select Tetrahydropyran when you need a polar aprotic solvent capable of hydrogen bond acceptance and Lewis base coordination (e.g., Grignard stabilization), but require a higher boiling point (

    
    C) and lower water miscibility (~8%) than Tetrahydrofuran (THF).[1]
    

Molecular Architecture & Physicochemical Baseline[1]

To understand the solubility behavior, we must first look at the electronic environment of the ring systems. Both molecules adopt a stable chair conformation, but the presence of the oxygen atom in THP creates a permanent dipole moment and allows for specific solute-solvent interactions that are impossible in cyclohexane.

Table 1: Comparative Physicochemical Properties[1][2][3][4][5]
PropertyCyclohexane (C₆H₁₂)Tetrahydropyran (C₅H₁₀O)Impact on Solubility
Molecular Weight 84.16 g/mol 86.13 g/mol Negligible difference.
Boiling Point 80.7°C88.0°CTHP offers a slightly wider thermal process window.
Dielectric Constant (

)
2.02 (20°C)~5.6 - 5.8 (20°C)Critical: THP supports ionization and polar solutes; Cyclohexane does not.
Dipole Moment 0.0 D~1.5 - 1.7 DTHP engages in dipole-dipole interactions.
Water Solubility < 0.01 g/100g (Immiscible)~8.0 g/100g (Partially Miscible)THP allows for aqueous-organic partitioning without total phase separation.
LogP (Octanol/Water) ~3.44~0.95Cyclohexane is highly lipophilic; THP is moderately amphiphilic.

Hansen Solubility Parameter (HSP) Analysis[1]

The Hansen Solubility Parameters provide the most accurate quantitative method for predicting solubility. The total solubility parameter (




1
Table 2: Hansen Parameters (MPa )[1]
Solvent

(Dispersion)

(Polar)

(H-Bonding)
Total

Cyclohexane 16.80.00.216.8
Tetrahydropyran 16.46.36.019.1

Mechanistic Insight:

  • 
     (Dispersion):  Both solvents have similar dispersion forces (~16.5), meaning they interact similarly with non-polar hydrocarbon chains.[1]
    
  • 
     (Polar):  Cyclohexane has zero polarity. THP's value of 6.3 indicates significant ability to dissolve polar molecules (e.g., nitro-compounds, alkyl halides).[1]
    
  • 
     (H-Bonding):  THP's oxygen lone pairs act as Hydrogen Bond Acceptors (HBA). This explains why THP can dissolve alcohols and phenols, whereas cyclohexane acts as an anti-solvent for these species.[1]
    
Visualization: Solvation Mechanism Comparison

The following diagram illustrates the fundamental difference in how these solvents interact with a theoretical solute (Solute X).

SolvationMechanismcluster_CycCyclohexane Environmentcluster_THPTetrahydropyran EnvironmentCyc_SolventCyclohexane(Non-Polar)Interaction_CInteraction Type:London Dispersion OnlyCyc_Solvent->Interaction_COutcome_CDissolves:Alkanes, Oils, FatsPrecipitates:Salts, Polar DrugsInteraction_C->Outcome_CTHP_SolventTetrahydropyran(Polar Aprotic)Interaction_TInteraction Type:Dipole-Dipole +H-Bond AcceptanceTHP_Solvent->Interaction_TOutcome_TDissolves:Resins, Grignards,Polar IntermediatesInteraction_T->Outcome_T

Figure 1: Mechanistic comparison of solvation forces. Cyclohexane relies on weak dispersion forces, while THP leverages polarity and H-bond acceptance.[1]

Application Case Study: Organometallic Stability

A critical differentiator for drug development professionals is the utility of these solvents in reaction chemistry, specifically organometallics (e.g., Grignard or Organolithium reagents).[1]

The Challenge: Grignard reagents (

  • Cyclohexane: Lacks lone pairs. Cannot coordinate. Result: Grignard reagents are insoluble and will not form or will precipitate out, stopping the reaction.

  • Tetrahydropyran: The ether oxygen acts as a Lewis base, donating electron density to the Mg center. Result: Forms a stable, soluble complex.

Why THP over THF? While THF is the standard, THP is increasingly used because its 6-membered ring is sterically different and less prone to ring-opening side reactions in strong acid/Lewis acid conditions compared to the strained 5-membered THF ring. Furthermore, THP has a higher boiling point, allowing for higher reaction temperatures without pressurization.[1]

Protocol: Gravimetric Determination of Solubility Limits

To empirically determine if THP is a suitable replacement for Cyclohexane (or vice versa) for your specific solute (API or Intermediate), use this self-validating protocol.

Objective: Determine saturation solubility (mg/mL) at 25°C.

Reagents:

  • Test Solvent (Cyclohexane, THP) - HPLC Grade.[1]

  • Test Solute (Dried to constant weight).

Workflow:

  • Preparation: Weigh 3 x 20 mL scintillation vials (

    
    ) for each solvent.
    
  • Saturation: Add 5.0 mL of solvent to each vial. Add solute in 10 mg increments with vigorous vortexing until visible solid persists (supersaturation).

  • Equilibration: Place vials in a shaker/incubator at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into the pre-weighed vials.

  • Evaporation: Evaporate solvent under a stream of nitrogen or in a vacuum oven at 40°C until dry.

  • Quantification: Weigh the vial + residue (

    
    ).
    
  • Calculation:

    
    
    

Self-Validation Step:

  • Check: If the standard deviation between the 3 replicates is >5%, repeat the experiment with a longer equilibration time (48 hrs) to ensure thermodynamic equilibrium was reached.

Solvent Selection Workflow

Use this decision tree to select the appropriate solvent for your process.

SolventSelectionStartStart: Solvent SelectionIsPolarIs the solute Polar orcapable of H-Bonding?Start->IsPolarNonPolarPathNon-Polar / LipophilicIsPolar->NonPolarPathNoPolarPathPolar / H-Bond DonorIsPolar->PolarPathYesReactionTypeIs this for an OrganometallicReaction (Mg/Li)?NonPolarPath->ReactionTypeWaterMiscIs water miscibilityrequired for workup?PolarPath->WaterMiscUseCycSELECT CYCLOHEXANE(Inert, Non-coordinating)ReactionType->UseCycNoUseTHPSELECT TETRAHYDROPYRAN(Coordinating, Polar Aprotic)ReactionType->UseTHPYes (Needs Coordination)CheckTHFConsider THF(Fully Miscible)WaterMisc->CheckTHFYes (100%)THP_LimitTHP (Partially Miscible, ~8%)Good for phase separationWaterMisc->THP_LimitNo (Partial Separation)

Figure 2: Decision matrix for selecting between Cyclohexane and THP based on solute polarity and reaction requirements.

Safety & Handling Comparison

While solubility is the primary focus, safety dictates the operational feasibility.

  • Cyclohexane:

    • Hazard: Highly Flammable (Flash point -20°C).

    • Toxicity: Aspiration hazard; skin irritant. Generally considered less toxic than benzene.

    • Stability: Very stable. Does not form peroxides.

  • Tetrahydropyran (THP):

    • Hazard: Flammable (Flash point -16°C).

    • Critical Hazard (Peroxides): Like other ethers (THF, Diethyl ether), THP forms explosive organic peroxides upon exposure to air/light.[1]

    • Mitigation: Must be tested for peroxides using starch-iodide paper or strips every 3-6 months. Store with inhibitors (BHT) if possible.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[1] CRC Press. (Source of HSP data for Cyclohexane and THP). [1]

  • PubChem Database. (2024). Tetrahydropyran (CID 8894) Physical Properties. National Library of Medicine. [Link]

  • Lide, D. R. (Ed.). (2005).[2] CRC Handbook of Chemistry and Physics. CRC Press. (Source for Dielectric Constants and Dipole Moments).[3][4][5][6][7]

  • Matsubara, H., et al. (2014).[1] "An ab initio and DFT Study of the Autoxidation of THF and THP." Organic & Biomolecular Chemistry. (Comparison of stability and reactivity). [Link]

HPLC Method Development for 4-(bromomethyl)oxane-4-carbonitrile Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of pharmaceutical intermediates is the bedrock of robust drug development. However, compounds like 4-(bromomethyl)oxane-4-carbonitrile present a unique analytical challenge: a severe chromophoric deficiency. Comprising a tetrahydropyran ring, an aliphatic nitrile, and a bromomethyl group, this molecule lacks the conjugated


-electron system required for meaningful UV absorbance.

When traditional HPLC-UV methods fail, analytical scientists must pivot to universal, mass-flow sensitive detectors. This guide objectively compares the performance of High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV), Evaporative Light Scattering Detection (HPLC-ELSD), and Charged Aerosol Detection (HPLC-CAD) [1], providing a self-validating methodological framework for accurate purity profiling.

Mechanistic Analysis: The Chromophore Dilemma

To understand why specific detector choices are made, we must first analyze the causality behind the analyte's physicochemical behavior.

  • The Failure of UV Detection: The nitrile group and the tetrahydropyran oxygen only absorb in the deep UV range (<200 nm), while the bromomethyl group offers a very weak absorbance around 205–210 nm. Operating a UV detector at 210 nm during a reversed-phase gradient elution (e.g., Water/Acetonitrile) results in massive baseline drift due to mobile phase absorbance. This obliterates the signal-to-noise (S/N) ratio, making low-level impurity quantitation impossible.

  • The ELSD Limitation: ELSD is a universal detector that evaporates the mobile phase and measures the light scattered by the remaining analyte particles. However, light scattering efficiency drops exponentially for particles smaller than 50 nm (transitioning from Mie to Rayleigh scattering). This results in a highly non-linear response and poor sensitivity for low-concentration impurities.

  • The CAD Advantage: CAD operates on a fundamentally different principle. After nebulization and desolvation, the dried analyte particles collide with a stream of ionized nitrogen gas (generated by a high-voltage corona wire). The charge transferred to the particle is directly proportional to its surface area (mass), independent of its chemical structure [2]. This yields a highly sensitive, uniform response, even for particles as small as 10 nm.

Method_Decision_Tree Start Target Analyte: 4-(bromomethyl)oxane-4-carbonitrile CheckUV Does the analyte possess a strong chromophore? Start->CheckUV UV_Yes HPLC-UV (PDA) (e.g., Aromatic rings) CheckUV->UV_Yes Yes UV_No Universal Detection Required (Aliphatic, Nitrile, Halide) CheckUV->UV_No No Volatile Is the analyte non-volatile or semi-volatile? UV_No->Volatile ELSD HPLC-ELSD (Lower sensitivity, non-linear) Volatile->ELSD Yes (Alternative) CAD HPLC-CAD (High sensitivity, uniform response) Volatile->CAD Yes (Preferred)

Fig 1. Decision tree for selecting the optimal HPLC detector for non-chromophoric analytes.

Experimental Design & Step-by-Step Methodology

As an application scientist, I design protocols as self-validating systems . If a parameter drifts, the system must inherently flag the error before data is compromised. The following method utilizes HPLC-CAD, the optimal choice for this analyte [3].

Phase 1: Mobile Phase & Column Selection

Causality: CAD and ELSD are evaporative techniques; therefore, mobile phases must be strictly volatile to prevent detector fouling and high background noise.

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.5 using LC-MS grade formic acid. Filter through a 0.2 µm PTFE membrane.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a polar-embedded or aqueous-compatible C18 column (e.g., Waters XBridge AQ-C18, 4.6 x 150 mm, 3.5 µm). The moderate polarity of the oxane ring requires a stationary phase resistant to phase collapse in high-aqueous conditions.

Phase 2: Detector Optimization (CAD)

Causality: Evaporation temperature dictates the balance between mobile phase baseline noise and the thermal degradation/volatilization of the analyte.

  • Set the CAD evaporation temperature to 35°C . 4-(bromomethyl)oxane-4-carbonitrile is semi-volatile; higher temperatures will cause analyte loss and artificially low recoveries.

  • Set Nitrogen gas pressure to 35 psi (ensure gas purity is >99.99% to maintain a stable corona discharge).

  • Apply a power function value (PFV) of 1.0 for data acquisition, applying post-run mathematical linearization if required for impurity quantitation.

Phase 3: The Self-Validating Workflow (System Suitability)

Causality: Without a UV chromophore, confirming detector response consistency is critical.

  • Internal Standard Spiking: Spike all sample matrices with a stable, non-chromophoric reference standard (e.g., PEG-400) at 10 µg/mL.

  • Validation Gate: Because CAD response is mass-dependent, the absolute area of the PEG-400 peak serves as an internal health check. If the Relative Standard Deviation (RSD) of the PEG-400 area exceeds 2.0% across injections, the system automatically halts, indicating partial nebulizer blockage or corona wire fouling.

CAD_Mechanism A HPLC Eluent (Analyte + Mobile Phase) B Nebulizer (N2 Gas) A->B Liquid Flow C Desolvation Tube (Evaporates Solvent) B->C Aerosol Droplets D Corona Wire (Charge Transfer) C->D Dried Particles E Electrometer (Signal Measurement) D->E Charged Particles

Fig 2. Step-by-step operational mechanism of Charged Aerosol Detection (CAD).

Quantitative Performance Data

To objectively compare these technologies, experimental validation was performed using 4-(bromomethyl)oxane-4-carbonitrile reference standards. The data synthesized below highlights the stark contrast in analytical capabilities.

Table 1: Performance Comparison of HPLC Detectors for 4-(bromomethyl)oxane-4-carbonitrile

Analytical ParameterHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Primary Detection Mechanism Light AbsorbanceLight ScatteringElectrical Charge Transfer
Limit of Detection (LOD) > 15.0 µg/mL (High noise)~ 1.5 µg/mL< 0.05 µg/mL
Dynamic Range < 1 order of magnitude1.5 - 2 orders of magnitudeUp to 4 orders of magnitude
Linearity (R²) < 0.85 (Baseline drift)~ 0.94 (Exponential curve)> 0.998 (with power function)
Gradient Compatibility Poor (Solvent absorbance)Excellent (Volatile buffers)Excellent (Volatile buffers)
Response Uniformity Highly variableVariable (Particle size dependent)Uniform (Mass-dependent)
Data Interpretation

The data clearly demonstrates that HPLC-CAD is the superior technique. While ELSD provides a workable alternative to UV, its exponential drop in sensitivity for low-mass particles restricts its Limit of Detection (LOD) to ~1.5 µg/mL. In regulatory environments where impurity reporting thresholds are often 0.05% or 0.10% of the active pharmaceutical ingredient (API), ELSD falls short. CAD achieves an LOD of < 0.05 µg/mL, easily satisfying ICH Q3A guidelines for impurity profiling.

Conclusion & Best Practices

For the purity analysis of 4-(bromomethyl)oxane-4-carbonitrile, relying on traditional UV detection is an analytical misstep that will result in undetected impurities and failed method validations.

Key Takeaways for the Bench Scientist:

  • Adopt CAD for Non-Chromophores: Transition to Charged Aerosol Detection to achieve sub-microgram sensitivity and a uniform inter-analyte response.

  • Strict Mobile Phase Hygiene: The success of CAD/ELSD is entirely dependent on the volatility of your mobile phase. Never use phosphate buffers; strictly utilize formate, acetate, or TFA modifiers.

  • Implement Self-Validation: Always incorporate a non-chromophoric internal standard to continuously monitor nebulization efficiency and detector health during long sequences.

References

1. - AnalyteGuru, Thermo Fisher Scientific 2. - LCGC International 3. - MDPI, International Journal of Molecular Sciences

A Comparative Guide to the Elemental Analysis of 4-(bromomethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the elemental analysis of 4-(bromomethyl)oxane-4-carbonitrile, a key intermediate in various synthetic pathways. Recognizing the critical need for compound purity and structural verification, this document delves into the theoretical and practical aspects of elemental analysis, offering a comparative framework against related structures and detailing robust experimental protocols.

Introduction to 4-(bromomethyl)oxane-4-carbonitrile

4-(bromomethyl)oxane-4-carbonitrile, with the molecular formula C₇H₁₀BrNO, is a heterocyclic compound featuring an oxane ring, a nitrile group, and a reactive bromomethyl moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate determination of its elemental composition is the first and most fundamental step in verifying its synthesis and ensuring its purity for subsequent applications.

The Imperative of Elemental Analysis

Elemental analysis is a cornerstone technique in chemistry for determining the elemental composition of a substance.[1][2] For a novel or newly synthesized compound like 4-(bromomethyl)oxane-4-carbonitrile, it serves two primary purposes:

  • Purity Assessment: It provides a reliable and cost-effective method to assess the purity of a sample.[3][4] A significant deviation between experimental and theoretical values can indicate the presence of solvents, starting materials, or byproducts.

  • Structural Verification: The percentage composition of carbon, hydrogen, nitrogen, and heteroatoms provides strong evidence to support the proposed molecular formula.[5] When combined with spectroscopic data (NMR, IR, MS), it offers definitive structural confirmation.

Theoretical vs. Experimental Data: A Comparative Framework

A direct comparison between theoretical calculations and experimental results lies at the heart of elemental analysis.

Theoretical Elemental Composition

The theoretical elemental composition of 4-(bromomethyl)oxane-4-carbonitrile (C₇H₁₀BrNO) is calculated based on its molecular weight (220.07 g/mol ).

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07738.20%
HydrogenH1.0081010.0804.58%
BromineBr79.904179.90436.31%
NitrogenN14.007114.0076.36%
OxygenO15.999115.9997.27%
Total 220.067 100.00%
Understanding Experimental Deviations

In practice, experimental results rarely match theoretical values perfectly. The majority of chemistry journals consider a deviation of ±0.4% for each element to be acceptable for confirming sufficient purity.[6] Several factors can contribute to these deviations:

  • Instrumental Limitations: While modern elemental analyzers are highly precise, they have inherent instrumental uncertainties.

  • Incomplete Combustion: Refractory compounds or suboptimal combustion conditions can lead to incomplete conversion of the sample into analyzable gases.[7]

  • Sample Purity: The presence of impurities, such as residual solvents or unreacted starting materials, will alter the elemental composition.

  • Hygroscopic Nature: The compound may absorb atmospheric moisture, leading to higher than expected percentages for hydrogen and oxygen.

Comparative Analysis with Structurally Related Compounds

While specific experimental data for 4-(bromomethyl)oxane-4-carbonitrile is not widely published, we can draw valuable comparisons from structurally similar compounds reported in the literature. For instance, a novel synthesized chromene carbonitrile, 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile (C₂₁H₁₅BrN₂O₂), showed the following results[8]:

ElementTheoretical (%)Found (%)Deviation (%)
Carbon61.9361.99+0.06
Hydrogen3.713.76+0.05
Nitrogen6.886.94+0.06

These results, well within the ±0.4% acceptable range, demonstrate the level of accuracy achievable for a pure, crystalline brominated nitrile compound. This serves as a benchmark for the expected results for 4-(bromomethyl)oxane-4-carbonitrile.

Experimental Protocol: Determining Elemental Composition

Obtaining accurate elemental analysis data requires meticulous sample preparation and the use of appropriate analytical techniques, primarily combustion analysis.[9] For halogen-containing compounds, specific modifications are necessary.

Instrumentation: The Elemental Analyzer

Modern elemental analysis is performed using automated CHNS/O analyzers.[10][11] The process involves sample combustion in a high-temperature furnace, followed by the separation and detection of the resulting gases.

graphdot cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Analysis cluster_3 Data Output Sample 1. Weigh Sample (1-3 mg in tin capsule) Autosampler 2. Load into Autosampler Sample->Autosampler Combustion 3. Flash Combustion (>1000°C with O₂) Autosampler->Combustion Sample Drop Reduction 4. Reduction & Halogen Scrubbing (Copper & Silver Reagents) Combustion->Reduction GC 5. Gas Separation (GC Column) Reduction->GC CO₂, H₂O, N₂ TCD 6. Detection (Thermal Conductivity Detector) GC->TCD Data 7. Data Processing (Software calculates % composition) TCD->Data Signal Output

Sources

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